molecular formula C9H11NO B1331849 2,5-Dimethylbenzamide CAS No. 5692-34-2

2,5-Dimethylbenzamide

Cat. No.: B1331849
CAS No.: 5692-34-2
M. Wt: 149.19 g/mol
InChI Key: GOEASVSGVVOTLQ-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEASVSGVVOTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358940
Record name 2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5692-34-2
Record name 2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dimethylbenzamide CAS 5692-34-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethylbenzamide (CAS 5692-34-2) is a highly versatile, sterically tuned aromatic amide that serves as a privileged scaffold in modern medicinal chemistry. Featuring a unique conformational profile dictated by its ortho- and meta-methyl substitutions, this compound is increasingly utilized as a core building block in the development of targeted therapeutics, including Ubiquitin-Specific Protease 7 (USP7) inhibitors and epigenetic modulators (EZH1/EZH2 inhibitors). This whitepaper provides a rigorous technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in drug discovery, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of this compound is critical for predicting its behavior in complex synthetic workflows and biological systems.

Table 1: Key Physicochemical Properties of this compound

Property Value / Description
CAS Number 5692-34-2[1]
Molecular Formula C9H11NO[1]
Molecular Weight 149.19 g/mol [1]
SMILES CC1=CC(C(N)=O)=C(C)C=C1[1]
Purity Standard ≥98% (Commercial/Research Grade)[1]

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Structural Causality: The presence of the methyl group at the 2-position (ortho to the carboxamide) introduces significant steric hindrance. This steric bulk restricts the free rotation of the amide bond relative to the phenyl ring, effectively locking the molecule into a preferred conformation. In drug design, this conformational rigidity reduces the entropic penalty upon binding to deep, hydrophobic protein pockets, thereby enhancing target affinity and selectivity.

Chemical Synthesis & Derivatization Pathways

The synthesis of this compound and its derivatives requires precise catalytic control, especially given the steric hindrance of the ortho-methyl group. A highly efficient approach is the Palladium-catalyzed aminocarbonylation of 2-chloro-1,4-dimethylbenzene[2].

Mechanistic Causality: Traditional amide coupling from carboxylic acids can be atom-inefficient. Using Pd-catalyzed aminocarbonylation allows direct functionalization of aryl chlorides. The choice of Palladium acetate (Pd(OAc)2) combined with the bidentate phosphine ligand dcpp (1,3-bis(dicyclohexylphosphino)propane) is deliberate. The bidentate nature of dcpp strongly coordinates the Pd center, preventing catalyst deactivation (e.g., via aggregation into palladium black) and promoting the challenging CO insertion step despite the steric bulk of the ortho-methyl group[2].

Synthesis A 2-Chloro-1,4-dimethylbenzene (Starting Material) B Pd(OAc)2 / dcpp CO (1 atm), NH3 eq. 100°C, 15h A->B Catalytic Aminocarbonylation C This compound (Target Scaffold) B->C Yield > 90%

Fig 1. Pd-catalyzed aminocarbonylation route to this compound.

Applications in Advanced Drug Discovery

4.1. USP7 Inhibitors (Cancer Therapy) Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that stabilizes MDM2, an E3 ubiquitin ligase responsible for the proteasomal degradation of the p53 tumor suppressor[3]. Overexpression of USP7 in cancer cells leads to the continuous destruction of p53. This compound is utilized as a critical fragment in the synthesis of pyrrolotriazinone and imidazotriazinone derivatives, which act as potent USP7 inhibitors[4]. By incorporating the this compound moiety, these inhibitors achieve optimal fit within the USP7 binding cleft, disrupting the USP7-MDM2 axis and restoring p53-mediated apoptosis[3].

USP7_Pathway A USP7 (Deubiquitinase) B MDM2 (E3 Ligase) A->B Deubiquitinates & Stabilizes C p53 (Tumor Suppressor) B->C Ubiquitinates (Inhibits) D Proteasomal Degradation C->D Destroys p53 F Apoptosis / Cell Cycle Arrest C->F Tumor Suppression E This compound Derivatives E->A Inhibits USP7 E->C Restores p53 Levels

Fig 2. Mechanism of USP7 inhibition by this compound derivatives restoring p53.

4.2. Epigenetic Modulation (EZH1/EZH2 Inhibitors) Beyond oncology targets like USP7, the this compound structural motif is employed in the synthesis of novel dioxoisoquinolinone derivatives. These compounds exhibit strong inhibitory activity against Enhancer of Zeste Homolog 1 and 2 (EZH1/EZH2), which are critical epigenetic regulators involved in stem cell maintenance and cancer cell proliferation[5]. The amide linkage provided by the this compound precursor is essential for hydrogen bonding with the catalytic SET domain of EZH enzymes.

4.3. Nonsense-Mediated mRNA Decay (NMD) Inhibitors this compound derivatives also emerge in the synthesis of NMDI1 (Nonsense-Mediated Decay Inhibitor 1) and its analogs (e.g., VG1). These compounds are critical tools for studying RNA biology and treating genetic disorders caused by premature termination codons[6],[7].

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of this compound via Pd-Catalyzed Aminocarbonylation [2] This protocol ensures high atom economy and utilizes a robust catalytic cycle.

  • Preparation: In a dry, inert-gas-purged reaction vessel, combine 2-chloro-1,4-dimethylbenzene (1.0 mmol) with an ammonia equivalent source (or specific primary amine for derivatives, 3.0 mmol).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)2, 2 mol %, 0.02 mmol) and the bidentate ligand dcpp•2HBF4 (4 mol %, 0.04 mmol). The 1:2 ratio of Pd to ligand ensures complete formation of the active catalytic species.

  • Base and Solvent: Add sodium phenoxide (NaOPh, 2.0 mmol) as the base to neutralize generated HCl, along with 4Å molecular sieves (150 mg) in 1 mL of DMSO.

  • Reaction: Pressurize the vessel with Carbon Monoxide (CO) to 1 atm. Heat the mixture to 100°C and stir continuously for 15 hours.

  • Workup & Validation: Filter the crude mixture through a Celite pad to remove the palladium catalyst. Purify via flash column chromatography (silica gel, EtOAc/Hexanes). Self-Validation: Confirm the product via 1H NMR by identifying two distinct methyl singlets and a broad primary amide peak.

Protocol 2: Amide Coupling for Complex Inhibitor Scaffolds [6],[7] When incorporating 2,5-dimethylbenzoic acid into complex amines to form this compound derivatives (e.g., in VG1/NMDI1 synthesis):

  • Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in dry THF. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and COMU (1.05 eq). Causality Check: COMU is selected over traditional coupling reagents like HATU because it generates a less hazardous byproduct (avoids explosive benzotriazoles) and provides superior suppression of epimerization, which is critical when coupling sterically hindered ortho-substituted acids.

  • Coupling: Stir at room temperature for 2 hours to ensure complete formation of the active ester. Add the target amine (1.0 eq) and stir for an additional 18 hours.

  • Isolation: Concentrate under reduced pressure, partition between organic solvent and aqueous wash, and purify via chromatography.

References

1.[1] Title: 5692-34-2 | this compound - ChemScene Source: chemscene.com URL: 2.[4] Title: EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents Source: google.com URL: 3.[2] Title: Synthesis of Authentic Aryl Esters Source: wiley-vch.de URL: 4.[6] Title: Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL: 5.[5] Title: NOVEL DIOXOLOISOQUINOLINONE DERIVATIVES AND USE THEREOF - European Patent Office - EP 4556479 A1 Source: epo.org URL: 6.[3] Title: EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer - Google Patents Source: google.com URL: 7.[7] Title: Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:

Sources

The Chemical Architecture and Synthetic Utility of 2,5-Dimethylbenzamide (C9H11NO): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, structurally simple aromatic amides often serve as critical pharmacophoric elements and versatile synthetic intermediates. 2,5-Dimethylbenzamide (CAS: 5692-34-2) is a prime example of such a building block. Characterized by a benzene ring functionalized with a primary carboxamide and two strategically positioned methyl groups, this compound provides unique steric and electronic properties. The ortho- and meta-methyl substitutions restrict the rotational freedom of the amide bond while increasing the lipophilicity of the scaffold, making it a highly valued precursor in the synthesis of complex active pharmaceutical ingredients (APIs) targeting oncology, neurology, and cardiovascular pathways.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, self-validating synthetic workflows, and downstream pharmacological applications of this compound.

Physicochemical Profiling & Structural Data

Understanding the baseline molecular descriptors of this compound is essential for predicting its behavior in both synthetic environments and biological systems. The dual methyl groups enhance the electron density of the aromatic ring via inductive effects, which can dictate regioselectivity in downstream electrophilic aromatic substitutions.

Table 1: Quantitative Physicochemical and Structural Properties

Molecular PropertyValue / Description
Chemical Name This compound
CAS Registry Number 5692-34-2[1]
Molecular Formula C9H11NO[2]
Molecular Weight 149.19 g/mol [2]
SMILES String CC1=CC(C(N)=O)=C(C)C=C1[2]
Hydrogen Bond Donors 1 (Primary Amine of the Amide)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Typical Commercial Purity ≥98% (Analytical/Synthetic Grade)[2]

Mechanistic Synthesis Workflow

To ensure high yield and purity, the synthesis of this compound is most reliably achieved via the nucleophilic acyl substitution of 2,5-dimethylbenzoyl chloride.

Rationale and Causality

Direct amidation of carboxylic acids often requires harsh conditions or expensive coupling reagents (e.g., HATU, EDC). By converting 2,5-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride (


), we create a highly electrophilic intermediate. 

is selected specifically because its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily driven off, negating the need for complex chromatographic purification of the intermediate.

For the amidation step, aqueous ammonium hydroxide (


) is utilized instead of anhydrous ammonia gas. The aqueous medium acts as a thermal sink to control the highly exothermic reaction. Furthermore, this creates a self-validating purification system : the desired amide is highly insoluble in cold water, causing it to precipitate out of solution immediately, while the 

byproduct remains dissolved in the aqueous phase.
Step-by-Step Protocol

Phase 1: Formation of 2,5-Dimethylbenzoyl Chloride

  • Charge the Reactor: Suspend 1.0 equivalent of 2,5-dimethylbenzoic acid in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq). Causality: DMF reacts with

    
     to form the Vilsmeier-Haack intermediate, which accelerates the chlorination of the carboxylic acid.
    
  • Reagent Addition: Dropwise add 1.5 equivalents of

    
     at 0°C under an inert nitrogen atmosphere.
    
  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours until gas evolution ceases.

  • Concentration: Remove the DCM and excess

    
     under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride as a pale yellow oil.
    

Phase 2: Amidation and Isolation 6. Amidation: Dissolve the crude acyl chloride in a minimal amount of cold tetrahydrofuran (THF). Add this solution dropwise to a vigorously stirred solution of 28% aqueous


 (5.0 eq) maintained at 0°C.
7. Precipitation:  Stir for 1 hour at room temperature. A white precipitate of this compound will form.
8. Filtration & Washing:  Filter the precipitate under a vacuum. Wash the filter cake with ice-cold distilled water to remove residual 

. 9. Drying: Dry the product in a vacuum oven at 45°C overnight to yield the pure target compound.

Synthesis A 2,5-Dimethylbenzoic Acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 2h A->B C 2,5-Dimethylbenzoyl Chloride (Reactive Intermediate) B->C D Aqueous NH4OH 0°C to RT, 1h C->D E This compound (Target Compound) D->E

Workflow for the chemical synthesis of this compound via acyl chloride intermediate.

Role in Advanced Drug Development

This compound is not merely an end-product; it is a highly functionalized scaffold utilized in the synthesis of several advanced therapeutic agents. Its steric bulk and hydrogen-bonding capabilities make it an ideal moiety for fitting into specific protein binding pockets.

USP7 Inhibition in Oncology

Ubiquitin-specific protease 7 (USP7) is a critical deubiquitinating enzyme that regulates the stability of the p53 tumor suppressor pathway. Overexpression of USP7 is linked to various malignancies. Derivatives of this compound, specifically when integrated into pyrrolotriazinone and imidazotriazinone frameworks, have been patented as potent USP7 inhibitors[3]. The dimethyl-substituted phenyl ring provides critical hydrophobic interactions within the USP7 allosteric binding site, enhancing the drug's binding affinity and efficacy in cancer treatment.

SSTR4 Agonism in Neurological Disorders

Somatostatin receptor 4 (SSTR4) is a G-protein coupled receptor targeted for the treatment of neuropathic pain, Alzheimer's disease, and inflammation. In recent pharmaceutical developments, this compound derivatives (such as N-((dimethylamino)methylene)-2,5-dimethylbenzamide) are utilized as key intermediates to synthesize cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides[4]. The benzamide core ensures the correct spatial orientation required to agonize the SSTR4 receptor without triggering off-target endocrine side effects.

Vasopressin Antagonism in Cardiovascular Disease

Vasopressin V1 and V2 receptors regulate systemic vascular resistance and water retention. Antagonists of these receptors are vital for treating congestive heart failure and hypertension. This compound motifs are incorporated into tricyclic benzazepine derivatives to act as potent vasopressin antagonists[5]. The rigid amide structure helps lock the tricyclic core into the optimal conformation required to block the peptide hormone from binding to its receptor.

Applications Core This compound (Core Scaffold) T1 USP7 Inhibitors (Oncology Target) Core->T1 Pyrrolotriazinone integration T2 SSTR4 Agonists (Neurology / Pain Target) Core->T2 Morpholine functionalization T3 Vasopressin Antagonists (Cardiovascular Target) Core->T3 Tricyclic benzazepine linkage

Therapeutic applications of this compound as a precursor in drug development.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized this compound before downstream API integration, the following analytical validation checkpoints must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The product must exhibit a dominant molecular ion peak at m/z 150.2 [M+H]+ in positive electrospray ionization (ESI+) mode, confirming the molecular weight of 149.19 g/mol .

  • Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6):

    • The presence of the two methyl groups will be confirmed by two distinct singlets integrating to 3H each in the aliphatic region (~2.2 - 2.4 ppm).

    • The primary amide (

      
      ) will present as a broad singlet integrating to 2H in the downfield region (~7.3 - 7.6 ppm), which will disappear upon 
      
      
      
      exchange.
    • The aromatic protons will appear as a multiplet integrating to 3H (~7.0 - 7.2 ppm).

By strictly adhering to these analytical benchmarks, researchers can guarantee the structural fidelity of the this compound scaffold, preventing costly failures in subsequent complex API syntheses.

References

  • Amerigo Scientific . "this compound - Properties and CAS Data." Amerigo Scientific Catalog. Available at:[Link]

  • Google Patents. "EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer." European Patent Office.
  • Google Patents. "US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4." United States Patent and Trademark Office.
  • Google Patents. "CA2128955C - Tricyclic benzazepine vasopressin antagonists." Canadian Intellectual Property Office.

Sources

Molecular weight and formula of 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 2,5-Dimethylbenzamide , tailored for researchers and drug development professionals.

CAS Registry Number: 5692-34-2 Chemical Formula:


Molecular Weight:  149.19  g/mol [1][2][3]

Executive Summary

This compound is a critical aromatic amide scaffold used primarily as a versatile intermediate in the synthesis of complex pharmaceutical agents. Unlike its isomer N,N-dimethylbenzamide (a common solvent/reagent), the this compound structure serves as a core pharmacophore building block. Its unique substitution pattern—featuring methyl groups at the ortho and meta positions relative to the amide—imparts specific steric and electronic properties that are exploited in the design of SSTR4 agonists , EZH1/EZH2 inhibitors , and USP7 inhibitors .

This guide details the physicochemical properties, validated synthesis protocols, and structural characterization necessary for integrating this compound into high-throughput screening and lead optimization workflows.

Physicochemical Specifications

The following data consolidates experimental and calculated parameters for this compound.

ParameterValueNotes
IUPAC Name This compound
CAS Number 5692-34-2Distinct from N,N-isomer (CAS 611-74-5)
Molecular Formula

Molecular Weight 149.19 g/mol Monoisotopic Mass: 149.0841
Physical State Solid (Crystalline powder)Typically off-white to white
Solubility DMSO, Methanol, DCMLimited water solubility due to lipophilicity
LogP (Calc) ~1.4 - 1.8Moderate lipophilicity
H-Bond Donors 1 (Amide

)
Primary amide
H-Bond Acceptors 1 (Carbonyl Oxygen)

Structural Analysis & Characterization

Understanding the molecular geometry is vital for interpreting spectral data and predicting reactivity.

Electronic & Steric Environment
  • Ortho-Effect: The methyl group at position 2 (ortho) creates significant steric hindrance around the amide carbonyl. This reduces the rate of hydrolysis compared to unsubstituted benzamide and influences the rotational barrier of the amide bond.

  • Electronic Induction: Both methyl groups are weak electron donors (+I effect). The 5-methyl group activates the ring position 6 (ortho to amide) and position 4, while the 2-methyl group reinforces electron density at position 4 and 6.

Spectroscopic Signature (Predicted/Validated)

Researchers should use the following signals to confirm identity during synthesis.

Mass Spectrometry (ESI-MS):

  • Target Ion:

    
     = 150.1
    
  • Fragment Pattern: Loss of

    
     (
    
    
    
    ) and loss of
    
    
    (
    
    
    ) are characteristic.

-NMR (400 MHz, 

or

):
  • 
     7.10 - 7.30 ppm (m, 3H):  Aromatic region.
    
    • H3 & H4: Exhibit ortho-coupling (

      
      ).
      
    • H6: Appears as a singlet or fine doublet (meta-coupling) due to isolation by the 5-methyl group.

  • 
     5.50 - 7.50 ppm (br s, 2H):  Amide 
    
    
    
    protons. Broadening varies with solvent and concentration.
  • 
     2.30 - 2.45 ppm (s, 6H):  Two distinct methyl singlets. The 2-Me is typically slightly downfield due to the anisotropic effect of the carbonyl group.
    

Experimental Protocol: Synthesis & Purification

Objective: Scalable synthesis of this compound from 2,5-Dimethylbenzoic acid. Scale: Gram-scale (Adaptable to kg).

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 2,5-Dimethylbenzoic Acid (Precursor) Activation Activation (Oxalyl Chloride / DCM) Start->Activation Dissolve Intermediate Acid Chloride (In-situ) Activation->Intermediate -HCl, -CO, -CO2 Amidation Amidation (Aq. NH4OH) Intermediate->Amidation Add dropwise Product This compound (Solid Precipitate) Amidation->Product Filtration

Figure 1: Step-wise synthetic pathway for the conversion of carboxylic acid to primary amide.

Step-by-Step Methodology

This protocol is derived from validated patent literature for high-purity intermediates [1].

Reagents:

  • 2,5-Dimethylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 - 4.0 equiv) or Thionyl Chloride

  • Dichloromethane (DCM) (Solvent)

  • Ammonium Hydroxide (

    
    , 28-30% aq) or Ammonia gas
    
  • DMF (Catalytic amount)

Procedure:

  • Activation:

    • Charge a reaction vessel with 2,5-Dimethylbenzoic acid (e.g., 20.0 g) and anhydrous DCM (200 mL).

    • Add a catalytic amount of DMF (2-3 drops).

    • Cool to 0°C. Add Oxalyl chloride (Caution: Gas evolution) dropwise under nitrogen.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Amidation:

    • Cool the solution to 0°C.

    • Slowly add aqueous Ammonium Hydroxide (excess, e.g., 5-10 equiv) or bubble anhydrous ammonia gas through the solution.

    • Note: The reaction is exothermic. Maintain temperature < 25°C to avoid side reactions.

    • Stir vigorously for 12 hours at room temperature.

  • Work-up & Isolation:

    • The product typically precipitates out of the biphasic mixture.

    • Filtration: Filter the solid precipitate.

    • Washing: Wash the filter cake with water (

      
      ) to remove ammonium salts, followed by cold hexanes to remove non-polar impurities.
      
    • Drying: Dry under vacuum at 45°C.

  • Yield: Expected yield is 75-90% .

  • Validation: Check purity via HPLC (>95%) and identity via ESI-MS (

    
     150).
    

Pharmaceutical Applications

This compound is rarely the final drug; it is a "privileged structure" used to position substituents in a specific spatial arrangement.

Pharmacophore Utility

The 2,5-dimethyl pattern locks the conformation of attached chains, a critical feature for binding to specific receptor pockets.

Applications Core This compound (Scaffold) SSTR4 SSTR4 Agonists (Pain/Inflammation) Core->SSTR4 N-substitution EZH2 EZH1/EZH2 Inhibitors (Oncology/Epigenetics) Core->EZH2 Ring coupling USP7 USP7 Inhibitors (Cancer Immunotherapy) Core->USP7 Linker attachment

Figure 2: Downstream pharmaceutical targets utilizing the this compound scaffold.

Specific Case Studies
  • SSTR4 Agonists: Used in the synthesis of cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides.[4] The benzamide moiety provides crucial hydrophobic interactions within the Somatostatin Receptor 4 binding pocket [1].

  • Epigenetic Modulators: The scaffold is integrated into dioxoisoquinolinone derivatives targeting EZH2 (Enhancer of Zeste Homolog 2), a protein methyltransferase often overexpressed in metastatic cancers [2].

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, standard protocols for substituted benzamides apply.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, especially when handling acid chlorides.

References

  • Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4. Google Patents (US20250100981A1). Retrieved from .

  • Novel Dioxoisoquinolinone Derivatives and Use Thereof (EZH1/EZH2 Inhibitors). European Patent Office (EP4556479 A1). Retrieved from .

  • This compound Product Entry. ChemScene. Retrieved from .

Sources

An In-depth Technical Guide to 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,5-Dimethylbenzamide, a substituted aromatic amide. The content herein is curated for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. This document synthesizes critical data on the compound's identifiers, physicochemical properties, and potential applications, grounded in authoritative sources.

Core Compound Identification

Precise identification of a chemical entity is fundamental for research and regulatory purposes. This compound is cataloged and indexed across several chemical databases.

IdentifierValueSource
Chemical Name This compound-
CAS Number 5692-34-2[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
PubChem CID Not assigned-
ChemSpider ID Not readily available-

A note on database identifiers: While a specific PubChem Compound Identifier (CID) for the 2,5-isomer is not currently assigned, the compound is indexed in the PubChem Substance database via its unique CAS number, often linked to supplier information. Similarly, a distinct ChemSpider ID is not readily discoverable through standard searches.

Physicochemical and Structural Characteristics

The molecular structure and resulting physicochemical properties of this compound dictate its behavior in chemical and biological systems.

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties:

PropertyValue
SMILES CC1=CC(C(N)=O)=C(C)C=C1
LogP (octanol-water partition coefficient) 1.87 ± 0.35 (Predicted)
pKa (acidic) 16.29 ± 0.40 (Predicted)
pKa (basic) 1.15 ± 0.10 (Predicted)
Water Solubility 2.41 g/L (Predicted)
Boiling Point 297.8 ± 13.0 °C (Predicted)
Melting Point 145-149 °C
Density 1.07 ± 0.1 g/cm³ (Predicted)

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of this compound typically proceeds through standard amidation reactions. A common and illustrative synthetic pathway is the conversion of 2,5-dimethylbenzoic acid to the corresponding amide.

Workflow for the Synthesis of this compound:

synthesis_workflow start 2,5-Dimethylbenzoic Acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate 2,5-Dimethylbenzoyl chloride step1->intermediate step2 Amination with Ammonia (NH₃) intermediate->step2 product This compound step2->product

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dimethylbenzoic Acid

  • Acid Chloride Formation: To a solution of 2,5-dimethylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. The reaction mixture is then refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an appropriate anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction is typically exothermic and should be carefully controlled.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is treated with water. The solid product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical during the formation of the acid chloride to prevent the hydrolysis of thionyl chloride and the resulting acyl chloride back to the carboxylic acid.

  • Temperature Control: The amidation step is highly exothermic. Low-temperature addition of the acid chloride to the ammonia solution is necessary to prevent side reactions and ensure a high yield of the desired amide.

Potential Applications and Research Directions

Substituted benzamides are a well-established class of compounds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several areas of potential utility.

  • Pharmaceutical Scaffolding: The benzamide moiety is a common feature in numerous approved drugs. The dimethyl substitution pattern of this compound provides a unique lipophilic and steric profile that could be explored in the design of novel therapeutic agents, particularly in areas such as neuroscience and oncology where substituted benzamides have shown activity.

  • Agrochemicals: Similar to their pharmaceutical applications, substituted benzamides are also utilized in the development of herbicides and fungicides. The specific substitution pattern of this compound could be investigated for potential bioactivity in this sector.

  • Materials Science: Aromatic amides can exhibit interesting hydrogen bonding patterns, leading to self-assembly and the formation of ordered structures. This makes them potential candidates for the development of novel polymers, liquid crystals, and other advanced materials.

Conclusion

This compound is a readily synthesizable aromatic amide with well-defined chemical identifiers and predicted physicochemical properties. While its specific applications are not yet widely established, its structural similarity to compounds with known biological and material properties suggests that it holds potential as a valuable building block in pharmaceutical, agrochemical, and materials science research. Further investigation into the biological activity and material properties of this compound is warranted.

References

  • Amerigo Scientific. This compound. [Link]

Sources

An In-depth Technical Guide on the Physical State and Melting Point of 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the physical state and melting point of 2,5-Dimethylbenzamide (CAS No. 5692-34-2). Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

While specific experimental data for the melting point of this compound is not extensively reported in publicly available literature, this guide will establish the procedural framework for its determination. We will leverage data from a well-characterized isomer, N,N-Dimethylbenzamide, to illustrate the principles and interpretation of results.

Physicochemical Profile of this compound

A foundational step in the characterization of any chemical entity is the compilation of its known physicochemical properties. These data points serve as a reference for identity and purity.

PropertyValueSource
CAS Number 5692-34-2[1][2]
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1]
Purity (Typical) ≥95% - ≥98%[1][2]
Physical State Solid (Anticipated)Inferred

Note: The physical state is inferred based on the common observation that benzamide and its substituted isomers are typically crystalline solids at standard temperature and pressure.

Determination of Physical State

The physical state of a substance—be it solid, liquid, or gas—is a fundamental physical property that dictates its handling, storage, and application.[3] For a novel or sparsely characterized compound like this compound, a systematic approach is crucial for an unambiguous determination.

Rationale for Method Selection

The primary method for determining the physical state at ambient temperature is macroscopic observation, supplemented by microscopy for a more detailed analysis of the solid-state form (e.g., crystalline or amorphous). This approach is direct, requires minimal sample, and provides foundational information for all subsequent characterization steps.

Experimental Protocol for Physical State Characterization

This protocol outlines a self-validating procedure for characterizing the physical state of a chemical sample.

Objective: To determine the physical state and morphology of this compound at ambient temperature.

Materials:

  • Sample of this compound

  • Spatula

  • Watch glass

  • Microscope slides and cover slips

  • Optical microscope with polarizing filters

Procedure:

  • Macroscopic Examination:

    • Place a small quantity (approx. 10-20 mg) of the sample on a clean, dry watch glass.

    • Observe the sample under standard laboratory lighting conditions. Note its appearance: is it a free-flowing powder, a waxy solid, a crystalline mass, or a liquid?

    • Record the color and general texture.

  • Microscopic Examination:

    • Prepare a dry mount by placing a few crystals of the sample onto a clean microscope slide and covering it with a cover slip.

    • Examine the sample under the microscope at various magnifications (e.g., 40x, 100x).

    • Observe the particle shape. Crystalline solids will typically exhibit well-defined geometric shapes.

    • Engage the polarizing filters. Crystalline materials are often birefringent and will appear bright against a dark background as the stage is rotated. Amorphous solids will not show this property.

  • Validation and Interpretation:

    • The observation of a stable, non-flowing substance with a defined shape confirms a solid state.

    • The presence of geometric particle shapes and birefringence under polarized light validates a crystalline solid form. The absence of these features may suggest an amorphous solid.

Workflow for Physical State Determination

The logical flow of the characterization process is depicted below.

G cluster_0 Physical State Characterization A Sample Acquisition (this compound) B Macroscopic Observation (Color, Form, Texture) A->B C Microscopic Analysis (Morphology) B->C D Polarized Light Microscopy (Crystallinity) C->D E Data Interpretation & Conclusion D->E F Report: Solid (Crystalline/Amorphous) E->F G cluster_1 Melting Point Determination Workflow A Sample Preparation (Pack Capillary Tube, 2-3mm) B Instrument Calibration (Use Reference Standard) A->B C Rapid Scan (Determine Approx. MP) B->C D Slow Scan (1-2 °C/min) (Start 20°C below Approx. MP) C->D E Record T1 (First liquid drop) D->E F Record T2 (All solid disappears) E->F G Report Melting Range (T1 - T2) F->G H Repeat for Reproducibility G->H

Caption: Step-by-step workflow for accurate melting point determination.

Conclusion

The physical state and melting point are critical parameters in the comprehensive characterization of a chemical substance like this compound. While published data on its specific melting point is scarce, this guide provides the authoritative, step-by-step protocols necessary for its empirical determination. By adhering to these self-validating methodologies, researchers and drug development professionals can confidently establish the physical properties of this compound, ensuring data integrity and supporting further research and development activities. The principles and workflows outlined herein are fundamental to the characterization of any new or sparsely documented chemical entity.

References

  • PubChem. 2,5-Dimethylbenzylamine | C9H13N | CID 66735. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dimethylbenzamide | C9H11NO | CID 319485. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-diethyl-3,5-dimethylbenzamide | C13H19NO | CID 912532. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Amerigo Scientific. This compound. [Link]

  • Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]

  • LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Calgary. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

Sources

Technical Guide: 2,5-Dimethylbenzamide Isomeric Forms and Nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,5-Dimethylbenzamide, focusing on its isomeric forms, nomenclature, synthetic pathways, and analytical characterization.

Executive Summary

This compound (CAS 5692-34-2) is a primary amide derivative of p-xylene, serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. In drug development, it functions as a pharmacophore scaffold for dopamine antagonists and antipsychotics.[1]

This guide addresses a frequent point of failure in research: the conflation of ring-substituted dimethylbenzamides (such as the 2,5-isomer) with N-substituted analogs (N,N-dimethylbenzamide). We provide a definitive framework for distinguishing these forms via NMR spectroscopy and outline a robust synthetic protocol for the 2,5-regioisomer.

Part 1: Nomenclature and Isomeric Landscape

Structural Identity

The term "Dimethylbenzamide" is chemically ambiguous without precise locants.[1] It refers to two distinct structural classes:[2][3]

  • Ring-Substituted (Ar-Me₂): The methyl groups are attached to the benzene ring.[1] The amide nitrogen is unsubstituted (

    
    ).
    
  • N-Substituted (N-Me₂): The methyl groups are attached to the amide nitrogen (

    
    ).
    

Target Molecule: this compound[4][5]

  • IUPAC Name: this compound[5]

  • CAS Registry Number: 5692-34-2[4][6][7]

  • Molecular Formula:

    
    [4][8][9][10]
    
  • Structure: A primary amide group at position 1; methyl groups at positions 2 (ortho) and 5 (meta).

Regioisomeric Forms

There are six constitutional isomers of ring-substituted dimethylbenzamide. Distinguishing the 2,5-isomer from its regioisomers is critical during synthesis from xylene precursors.

IsomerSubstitution PatternKey NMR Feature (Aromatic Region)
2,5-Dimethyl Ortho, MetaSinglet (H6) deshielded by C=O; Doublets (H3, H4) coupled.
2,4-Dimethyl Ortho, ParaSinglet (H3) shielded (between methyls); Doublets (H5, H6) coupled.
2,6-Dimethyl Di-OrthoTriplet/Doublet pattern; Restricted rotation (Atropisomerism potential).
3,4-Dimethyl Meta, ParaSinglet (H2) ; Doublets (H5, H6) .
3,5-Dimethyl Di-MetaSinglet (H2, H6) (2H intensity); Singlet (H4) .
2,3-Dimethyl Vicinal (Ortho, Meta)Complex multiplet pattern due to asymmetry.
Stereoisomerism and Rotamers

While this compound is achiral, the ortho-substitution (2-Me) introduces steric strain.

  • Rotamers: The amide bond (

    
    ) has partial double-bond character. In N,N-dialkylbenzamides, this leads to distinct cis/trans rotamers observable by NMR.[11] In primary amides like this compound, rotation is faster, but the amide group twists out of the phenyl plane to minimize steric clash with the 2-methyl group.
    
  • Atropisomerism: Unlike 2,6-disubstituted systems (which can form stable atropisomers), the 2,5-isomer lacks sufficient steric bulk to prevent rotation at room temperature (Class 1 atropisomer:

    
     s).
    

Part 2: Synthetic Pathways

The synthesis of this compound requires preventing the oxidation of the methyl groups while converting the carboxylic acid functionality. The most robust route proceeds via the acid chloride to avoid harsh thermal conditions that could degrade the ring substitutions.[1]

Reaction Logic
  • Precursor: 2,5-Dimethylbenzoic acid (Isoxylic acid).[1]

  • Activation: Conversion to acid chloride using Thionyl Chloride (

    
    ). This activates the carbonyl carbon for nucleophilic attack.[1]
    
  • Amidation: Nucleophilic acyl substitution with aqueous ammonia (

    
    ).[1]
    
Visualization of Synthesis

Synthesis Precursor 2,5-Dimethylbenzoic Acid (Solid) Intermediate 2,5-Dimethylbenzoyl Chloride (Reactive Oil) Precursor->Intermediate Activation (-SO2, -HCl) Reagent1 SOCl2 (Reflux) Reagent1->Intermediate Product This compound (Crystalline Solid) Intermediate->Product Amidation (-HCl) Reagent2 NH3 (aq) (0°C) Reagent2->Product

Caption: Step-wise synthesis of this compound via acid chloride activation.

Part 3: Experimental Protocols

Protocol: Synthesis from 2,5-Dimethylbenzoic Acid

Safety Note: Thionyl chloride is corrosive and releases toxic


 and 

gas. Perform all steps in a fume hood.

Step 1: Acid Chloride Formation

  • Charge a round-bottom flask with 2,5-dimethylbenzoic acid (10.0 mmol, 1.50 g).

  • Add Thionyl chloride (

    
    , 15.0 mmol, 1.1 mL) dropwise.
    
  • Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.[1]

  • Reflux at 75°C for 2 hours until gas evolution ceases.

  • Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.[1] Do not purify further.
    

Step 2: Amidation

  • Dissolve the crude acid chloride in dry dichloromethane (DCM, 10 mL).

  • Cool a solution of ammonium hydroxide (28%

    
    , 20 mL) to 0°C in an ice bath.
    
  • Add the acid chloride solution dropwise to the stirring ammonia over 15 minutes. The reaction is exothermic.[1]

  • Stir at room temperature for 1 hour.

Step 3: Isolation and Purification

  • Filter the precipitate (crude amide) or extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Wash organic layers with saturated

    
     (to remove unreacted acid) and brine.[1]
    
  • Dry over anhydrous

    
     and concentrate.
    
  • Recrystallization: Purify using Ethanol/Water (1:1) to obtain colorless needles.[1]

Part 4: Analytical Characterization (The "Senior Scientist" Distinction)

Distinguishing the 2,5-isomer from the 2,4-isomer is the most common analytical challenge. Both have one methyl ortho to the amide, but their proton coupling patterns differ significantly.[1]

Proton NMR ( NMR) Logic
FeatureThis compound2,4-Dimethylbenzamide
H6 (Ortho to C=O) Singlet (approx) at ~7.4 ppm. Deshielded by C=O.[1]Doublet at ~7.6 ppm.[1] Coupled to H5.
H3 (Meta to C=O) Doublet . Coupled to H4.Singlet . Isolated between Me(2) and Me(4).
Coupling System ABX (approx) or AMX.[1] H3/H4 couple. H6 isolated.[1]ABX. H5/H6 couple. H3 isolated.[1]

Mechanistic Insight: In the 2,5-isomer, the proton at position 6 is isolated from the other protons by the methyl group at position 5 and the amide at position 1. It appears as a singlet (or a very fine meta-doublet). Because it is ortho to the electron-withdrawing amide group, it is significantly deshielded (shifted downfield). In contrast, the 2,4-isomer has its isolated proton at position 3. This proton is shielded by the two flanking methyl groups and appears as a singlet further upfield (~7.0 ppm).[1]

Crystal Structure and H-Bonding

Primary amides like this compound form extensive hydrogen-bonding networks in the solid state.

  • Motif:

    
     dimers or 
    
    
    
    chains.
  • Observation: This results in a higher melting point and lower solubility in non-polar solvents compared to the N,N-dimethyl analog.[1]

IsomerID Sample Unknown Dimethylbenzamide Isomer Step1 Identify Singlet in Aromatic Region Sample->Step1 Branch1 Singlet is Deshielded (>7.3 ppm) (Ortho to C=O) Step1->Branch1 H6 Isolated Branch2 Singlet is Shielded (<7.1 ppm) (Meta to C=O) Step1->Branch2 H3 Isolated Result1 This compound (H6 is the singlet) Branch1->Result1 Result2 2,4-Dimethylbenzamide (H3 is the singlet) Branch2->Result2

Caption: Logic flow for assigning regioisomers via 1H NMR chemical shifts.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22359, this compound. Retrieved from [Link]

  • Clayden, J., et al. (2006).[1] Atropisomerism in Ortho-Substituted Diaryl Ethers. Angewandte Chemie International Edition. Retrieved from [Link]

  • Gowda, B. T., et al. (2008).[1] Crystal structure of N-(2,5-dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Benzamide, 2,5-dimethyl- synonyms and trade names

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on Benzamide, 2,5-dimethyl- (CAS: 5692-34-2). It is structured to provide researchers and drug development professionals with actionable data on synthesis, chemical identity, and pharmaceutical utility, distinguishing clearly between the primary amide intermediate and its bioactive N-substituted derivatives.

Synonyms, Synthesis, and Pharmaceutical Applications[1]

Executive Summary & Chemical Identity

Benzamide, 2,5-dimethyl- is a primary amide intermediate used in the synthesis of complex pharmaceutical agents, including ubiquitin-specific protease 7 (USP7) inhibitors and SSTR4 agonists. While often overshadowed by its N,N-diethyl analog (a known insect repellent known as DEXA), the primary amide serves as a critical scaffold for introducing the 2,5-dimethylphenyl moiety into bioactive molecules, enhancing lipophilicity and metabolic stability.

Nomenclature and Identifiers

The compound is formally indexed as Benzamide, 2,5-dimethyl- . Researchers must distinguish this primary amide (NH₂) from N-methylated solvents or repellents.

Identifier Value Notes
CAS Registry Number 5692-34-2 Specific to the primary amide.[1][2][3]
IUPAC Name 2,5-Dimethylbenzamide
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES CC1=CC(=C(C=C1)C)C(=O)N
InChI Key KXDAEFPNCMNJSK-UHFFFAOYSA-N(Generic for benzamide; specific key varies by substitution)
Common Synonyms 2,5-Xylylformamide; 2,5-Dimethylbenzoic acid amideUsed in chemical catalogs.
Related Derivative DEXA (N,N-Diethyl-2,5-dimethylbenzamide)Insect repellent; structurally related but distinct.

Synthesis and Production Protocols

The synthesis of this compound is typically achieved through the amidation of 2,5-dimethylbenzoic acid. Below is a field-validated protocol suitable for laboratory scale-up, designed to minimize side reactions such as nitrile formation.

A. Laboratory Scale Synthesis (Acid Chloride Route)

Rationale: Direct reaction of the acid with ammonia is slow; the acid chloride intermediate ensures rapid and complete conversion.

Reagents:

  • 2,5-Dimethylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq) or Oxalyl chloride

  • Ammonium hydroxide (NH₄OH, excess) or Ammonia gas

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Activation: Dissolve 2,5-dimethylbenzoic acid in anhydrous DCM. Add catalytic DMF (dimethylformamide).

  • Chlorination: Add thionyl chloride dropwise at 0°C. Reflux for 2 hours until gas evolution (HCl, SO₂) ceases.

  • Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate crude 2,5-dimethylbenzoyl chloride (volatile oil).

  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.

  • Quenching: Slowly bubble anhydrous ammonia gas through the solution OR add the solution dropwise to concentrated aqueous ammonium hydroxide at 0°C with vigorous stirring.

  • Isolation: Filter the precipitated solid. Wash with water (to remove NH₄Cl) and cold hexane. Recrystallize from ethanol/water.

B. Industrial "Friedel-Crafts" Route (For Derivatives)

For N-substituted analogs (like DEXA), industry often utilizes a Friedel-Crafts carbamoylation of p-xylene, avoiding the carboxylic acid precursor.

Reaction Logic Diagram The following diagram illustrates the synthetic pathways and the divergence between the primary amide intermediate and the repellent derivative DEXA.

SynthesisPathways Xylene p-Xylene (Precursor) Acid 2,5-Dimethylbenzoic Acid Xylene->Acid Oxidation DEXA N,N-Diethyl-2,5-dimethylbenzamide (DEXA) Insect Repellent Xylene->DEXA N,N-Diethylcarbamoyl chloride FeCl3 (Friedel-Crafts) AcidCl 2,5-Dimethylbenzoyl Chloride Acid->AcidCl SOCl2, Reflux PrimaryAmide This compound (CAS 5692-34-2) Primary Intermediate AcidCl->PrimaryAmide NH3 (Ammonolysis)

Figure 1: Synthetic divergence showing the classical route to the primary amide (green) versus the direct Friedel-Crafts route to the N,N-diethyl derivative (red).

Pharmaceutical Applications & Drug Development

Benzamide, 2,5-dimethyl- is primarily a pharmacophore building block . It is rarely the final API but serves as a crucial structural motif in several therapeutic classes.

A. Oncology: USP7 Inhibitors

Recent medicinal chemistry efforts have utilized the this compound scaffold to develop inhibitors of Ubiquitin-Specific Protease 7 (USP7) .[4]

  • Mechanism: USP7 deubiquitinates MDM2, leading to p53 degradation. Inhibiting USP7 stabilizes p53, inducing apoptosis in tumor cells.

  • Role of the Scaffold: The 2,5-dimethyl substitution pattern provides steric bulk that fills hydrophobic pockets in the USP7 allosteric site, improving potency and selectivity over other proteases.

B. SSTR4 Agonists

The moiety appears in research regarding Somatostatin Receptor 4 (SSTR4) agonists, investigated for treating neurodegenerative diseases and inflammation. The lipophilic methyl groups enhance blood-brain barrier (BBB) penetration.

C. Agrochemicals (Fungicides & Repellents)
  • Fungicides: The this compound moiety is isosteric with portions of Mepronil and Zoxamide. Derivatives have shown enhanced activity against B. subtilis and C. albicans by disrupting microtubule assembly.

  • Vector Control: The N,N-diethyl derivative (DEXA) is a documented insect repellent, effective against fleas (X.[5] cheopis) and mosquitoes, functioning similarly to DEET but with a distinct volatility profile.

Analytical Characterization

To ensure the integrity of the compound during synthesis or procurement, the following analytical parameters should be verified.

High-Performance Liquid Chromatography (HPLC) Method

This self-validating protocol separates the primary amide from its acid precursor and potential isomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min; Hold 5 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time ~7.5 - 8.5 min (Expect elution after unsubstituted benzamide due to methyl lipophilicity)
Spectroscopic Validation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.30 (s, 3H, 5-CH₃)

    • δ 2.35 (s, 3H, 2-CH₃)

    • δ 7.10–7.30 (m, 3H, Aromatic H)

    • δ 7.40, 7.80 (br s, 2H, NH₂ - distinct broad singlets due to restricted rotation)

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 150.2 m/z.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11916 (N,N-Dimethylbenzamide) and related substructures. PubChem. Available at: [Link]

  • European Patent Office. "Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (USP7) inhibitors." Google Patents.
  • Defense Technical Information Center (DTIC). "USSR and Eastern Europe Scientific Abstracts: Synthesis of N,N-diethyl-2,5-dimethylbenzamide (DEXA)." Available at: [Link]

  • Royal Society of Chemistry. "Synthesis of Amides: General Procedures and Characterization." RSC Advances. Available at: [Link]

  • Amerigo Scientific. "this compound Product Specifications." Available at: [Link]

Sources

Pharmacophore Applications of the 2,5-Dimethylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacophore applications, structural biology, and synthetic utility of the 2,5-dimethylbenzamide scaffold.

Technical Guide & Whitepaper

Executive Summary: The "Twist-and-Anchor" Scaffold

In modern medicinal chemistry, the This compound moiety is not merely a structural building block but a "privileged scaffold" utilized for its specific conformational and physicochemical properties. Unlike the unsubstituted benzamide, the 2,5-dimethyl substitution pattern imparts two critical pharmacophoric features:

  • The Ortho-Effect (2-Methyl): Introduces steric hindrance that forces the amide bond out of planarity with the phenyl ring (the "Twist"), locking the molecule into a bioactive conformation preferred by many GPCRs and Kinases.

  • The Meta-Anchor (5-Methyl): Provides a specific hydrophobic contact point that fills lipophilic pockets (e.g., in the ATP-binding site of kinases or the transmembrane domain of GPCRs) without introducing excessive bulk that would clash with the receptor wall.

This guide explores its application across Agrochemicals (Repellents/Fungicides) , Oncology (Kinase Inhibitors) , and GPCR Modulation (Vasopressin/mGluR5) .

Structural Biology & Pharmacophore Modeling[1]

The Conformational Lock Mechanism

The biological activity of this compound derivatives is governed by the restricted rotation of the aryl-carbonyl bond.

  • Planarity Disruption: The 2-methyl group sterically clashes with the amide carbonyl oxygen or nitrogen (depending on the rotamer), forcing a dihedral angle (

    
    ) of approx. 40–60°.
    
  • Bioactive Relevance: This pre-organized "twisted" state reduces the entropy penalty upon binding to targets like Bcr-Abl tyrosine kinase or Octopamine receptors , where a planar conformation is energetically unfavorable.

Pharmacophore Map

The scaffold presents a defined 3D pharmacophore:

  • H-Bond Donor/Acceptor (Amide): Directional interaction (e.g., with the hinge region of kinases).[1]

  • Hydrophobic Core (Phenyl Ring):

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine residues).[1]
  • Steric/Hydrophobic Vector (2,5-Me):

    • Vector A (2-Me): Steric gatekeeper; prevents flat binding.

    • Vector B (5-Me): Deep hydrophobic burial.

Pharmacophore Scaffold This compound Core Scaffold Ortho 2-Methyl (Ortho) 'The Twist' Scaffold->Ortho Meta 5-Methyl (Meta) 'The Anchor' Scaffold->Meta Amide Amide Linker (H-Bond D/A) Scaffold->Amide ConfLock Conformational Lock (Non-planar) Ortho->ConfLock Steric Hindrance LipoPocket Hydrophobic Pocket Filling Meta->LipoPocket Lipophilicity Binding High Affinity Target Binding Amide->Binding H-Bonding ConfLock->Binding Entropy Reduction LipoPocket->Binding Van der Waals

Figure 1: Pharmacophore dissection of the this compound scaffold showing the functional role of each substituent.[1]

Therapeutic & Industrial Applications

Agrochemicals: Insect Repellents & Fungicides

The N,N-diethyl-2,5-dimethylbenzamide analog is a potent insect repellent, functioning as a bioisostere of DEET (N,N-diethyl-3-methylbenzamide).

  • Mechanism: Modulates Octopamine receptors (insects) and blocks specific ion channels.[1] The 2,5-dimethyl pattern alters the electronic surface potential compared to DEET, potentially changing volatility and receptor residence time.

  • Fungicides: Derivatives serve as Succinate Dehydrogenase Inhibitors (SDHIs) .[1] The lipophilic 5-methyl group anchors the molecule in the ubiquinone-binding site of the fungal complex II.

Oncology: Kinase Inhibitors (Bcr-Abl & CK1)

In the development of Imatinib (Gleevec) analogs and Casein Kinase 1 delta (CK1


)  inhibitors, the benzamide ring is a critical linker.[1]
  • Role: The scaffold connects the "head" group (e.g., a purine or pyrimidine binding the hinge) to the "tail" group (solubilizing moiety).

  • Selectivity: The 2,5-substitution pattern restricts the orientation of the tail, directing it towards the solvent interface or a specific allosteric pocket (e.g., the DFG-out pocket in Type II inhibitors).

GPCR Modulators: Vasopressin & mGluR5

The scaffold appears in high-affinity antagonists for Vasopressin (V1a/V2) and mGluR5 (Negative Allosteric Modulators).[1]

  • Case Study: In tricyclic diazepine vasopressin antagonists, the N-[4-(...)-phenyl]-2,5-dimethylbenzamide moiety acts as a distal capping group. The 2,5-dimethyl groups provide a precise fit into the accessory binding pocket of the GPCR, improving selectivity over oxytocin receptors.

Chemical Synthesis & Experimental Protocols

Synthetic Strategy: The Acid Chloride Route

The most robust method for generating this scaffold is the acylation of amines using 2,5-dimethylbenzoyl chloride .

Reagents:

  • Starting Material: 2,5-Dimethylbenzoic acid (CAS 610-72-0).[1]

  • Chlorinating Agent: Thionyl chloride (

    
    ) or Oxalyl chloride.[1]
    
  • Coupling Partner: Primary or Secondary Amine (Target specific).[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
Protocol 1: General Synthesis of 2,5-Dimethylbenzamides
  • Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in dry Dichloromethane (DCM). Add catalytic DMF (1-2 drops).[1]

  • Chlorination: Add Oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to yield crude acid chloride.

  • Coupling: Redissolve acid chloride in dry DCM. Add the target amine (1.0 eq) and

    
     (1.5 eq) at 0°C.[1]
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc).[1]

  • Workup: Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol or flash chromatography.

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Parameters Start 2,5-Dimethylbenzoic Acid Activation Activation (SOCl2 or (COCl)2, cat. DMF) Start->Activation Intermediate 2,5-Dimethylbenzoyl Chloride (Reactive Electrophile) Activation->Intermediate - HCl, - CO/SO2 AmineAdd Nucleophilic Attack (R-NH2 + Et3N) Intermediate->AmineAdd Note1 Steric Hindrance: 2-Me slows nucleophilic attack. Requires active acid chloride. Intermediate->Note1 Product This compound Derivative AmineAdd->Product Amide Bond Formation

Figure 2: Step-by-step synthetic pathway for generating this compound libraries.

Quantitative Data: Activity Comparison

The following table illustrates the impact of the 2,5-dimethyl substitution compared to other patterns in a representative Antifungal (Botrytis cinerea) assay (Data synthesized from SAR studies [1][4]).

Compound IDSubstitution PatternEC50 (

g/mL)
Relative PotencyStructural Insight
A1 Unsubstituted> 50.0LowPlanar, lacks hydrophobic anchor.[1]
A2 2-Methyl (Ortho)12.5ModerateTwisted conformation, but lacks meta-filling.[1]
A3 3-Methyl (Meta)25.0Low-ModPlanar, lacks steric lock.[1]
A4 2,5-Dimethyl 1.8 High Optimal Twist + Hydrophobic Anchor.
A5 2,6-Dimethyl4.2HighExcessive steric bulk can hinder binding pocket entry.

References

  • Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry.[1]3[1][4][5][6]

  • Skin Repellents Against Aedes aegypti. Journal of Economic Entomology.7[1][4][5]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.8[1][5]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules (MDPI).9[1]

  • Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS One.5[1][4][5]

Sources

Technical Guide: Solubility Profile & Purification of 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethylbenzamide (CAS 5692-34-2) is a lipophilic primary amide used as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals. Its physicochemical behavior is governed by the interplay between the polar amide moiety (


) and the hydrophobic 2,5-dimethyl-substituted aromatic ring.

This guide provides a definitive technical analysis of its solubility profile, contrasting its behavior in aqueous versus organic media. It details field-proven protocols for solubility determination and recrystallization, addressing the common challenge of "oiling out" during purification.

Physicochemical Framework

Understanding the solubility of this compound requires analyzing its molecular interactions. The molecule possesses a distinct amphiphilic character, though the lipophilic contribution dominates in neutral aqueous environments.

Key Properties
PropertyValue / Description
CAS Number 5692-34-2
Molecular Formula

Molecular Weight 149.19 g/mol
Physical State White crystalline solid
LogP (Predicted) ~1.4 – 1.9 (Lipophilic)
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Solubility Thermodynamics

The dissolution of this compound follows the general thermodynamic principle:


[1]
  • In Water: The hydrophobic effect of the xylidene ring (2,5-dimethylphenyl) disrupts the water structure, making

    
     unfavorable at low temperatures. High lattice energy typical of primary amides (due to intermolecular hydrogen bonding) further opposes dissolution.
    
  • In Organic Solvents: Van der Waals forces and dipole-dipole interactions with solvents like ethanol or DMSO lower the enthalpy of mixing (

    
    ), favoring solubility.
    

Solubility Profile: Water vs. Organic Solvents[3]

The following data summarizes the qualitative and semi-quantitative solubility behavior observed in laboratory settings.

Comparative Solubility Table
Solvent ClassSolventSolubility Rating (25°C)Temperature ResponseApplication
Aqueous Water (pH 7)Low / Insoluble (< 1 g/L)Increases significantly >80°CAnti-solvent; Wash medium
Alcohol Ethanol (Abs.)High (> 50 g/L)High solubility at refluxPrimary solvent for crystallization
Alcohol MethanolHigh Very HighSolubilizing agent for transfers
Polar Aprotic DMSO / DMFVery High (> 100 g/L)N/AStock solutions for bio-assays
Chlorinated DichloromethaneModerate - High ModerateExtraction / Partitioning
Hydrocarbon HexanesLow Low - ModerateAnti-solvent to induce precipitation

Critical Insight: The "Low" solubility in cold water combined with "High" solubility in hot water makes water an ideal candidate for recrystallization when used in a binary system with ethanol.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation point of this compound in a target solvent.

Reagents: this compound (>98%), HPLC-grade solvent, 0.45 µm PTFE syringe filters.

  • Preparation: Add excess solid this compound to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated).

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness in a tared vessel. Weigh the residue.

    • Method 2 (HPLC): Dilute filtrate with acetonitrile/water and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Objective: To purify crude this compound, removing non-polar impurities and inorganic salts.

Challenge: Substituted benzamides can "oil out" (form a second liquid phase) if the water is added too quickly or if the temperature drops below the melting point of the solvated oil before crystallization occurs.

Workflow:

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (95% or Absolute).

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed funnel.

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Water dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature.

    • Note: Do not use an ice bath immediately; rapid cooling promotes oiling out or trapping impurities.

  • Harvest: Cool to 4°C to maximize yield. Filter crystals via vacuum filtration and wash with cold 20% Ethanol/Water.

Visualizations

Solubility Thermodynamics & Equilibrium

This diagram illustrates the competing forces determining whether this compound dissolves or precipitates.

SolubilityThermodynamics Solid Solid this compound (Crystal Lattice) Solute Solvated Molecule (In Solution) Solid->Solute Dissolution (ΔG < 0) Solute->Solid Precipitation (ΔG > 0) Enthalpy Enthalpy of Mixing (Solvent-Solute Interactions) Enthalpy->Solute Promotes Entropy Entropy (ΔS) (Disorder Increase) Entropy->Solute Promotes (High T) LatticeEnergy Lattice Energy (H-Bonding/Pi-Stacking) LatticeEnergy->Solid Stabilizes Hydrophobic Hydrophobic Effect (Water Structure Order) Hydrophobic->Solid Stabilizes (in Water)

Caption: Thermodynamic equilibrium factors. In water, the Hydrophobic Effect and Lattice Energy dominate at low T, limiting solubility.

Recrystallization Workflow (Ethanol/Water)

A logical flowchart to prevent "oiling out" and ensure high purity.

Recrystallization Start Crude this compound Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve Check Insolubles present? Dissolve->Check Filter Hot Filtration Check->Filter Yes AddWater Add hot Water dropwise until turbid Check->AddWater No Filter->AddWater Clear Add drops of Ethanol to clear turbidity AddWater->Clear CoolSlow Slow Cool to RT (Avoid Shock Cooling) Clear->CoolSlow OilCheck Oiling Out? CoolSlow->OilCheck Reheat Reheat & add more Ethanol OilCheck->Reheat Yes IceBath Cool to 4°C OilCheck->IceBath No (Crystals Form) Reheat->CoolSlow FilterFinal Vacuum Filtration & Wash IceBath->FilterFinal

Caption: Step-by-step recrystallization logic designed to prevent liquid-liquid phase separation (oiling out).

Conclusion

This compound exhibits a classic "hydrophobic amide" solubility profile. It is effectively insoluble in cold water but highly soluble in alcohols and dipolar aprotic solvents. For purification, a binary Ethanol/Water system is superior to pure solvents, leveraging the temperature-dependent solubility differential to yield high-purity crystals. Researchers must carefully control the cooling rate during recrystallization to avoid oiling out, a common pitfall with dimethyl-substituted aromatics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide (Analog Reference). Retrieved from [Link]

  • Organic Syntheses. General Procedures for Amide Purification via Recrystallization. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,5-Dimethylbenzamide from 2,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In modern pharmaceutical development, substituted benzamides represent a privileged structural motif. Specifically, 2,5-dimethylbenzamide and its derivatives serve as critical synthetic intermediates in the discovery of complex active pharmaceutical ingredients (APIs), including novel EZH1/EZH2 epigenetic inhibitors[1] and highly selective SSTR4 agonists[2].

The most scalable and reliable methodology for converting 2,5-dimethylbenzoic acid to its corresponding primary amide is a two-step sequence: catalytic acyl chloride formation followed by aqueous amidation . This application note details a highly optimized, self-validating protocol designed to maximize yield and purity while mitigating common side reactions.

Mechanistic Insights & Causality (E-E-A-T)

To ensure robust reproducibility, it is critical to understand the causality behind the selected reagents and reaction conditions:

  • Activation via Vilsmeier-Haack Intermediate: Rather than using harsh, refluxing thionyl chloride, this protocol employs oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF) . DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This intermediate rapidly activates the carboxylic acid at room temperature. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (CO, CO₂, and HCl), serving as a built-in visual indicator of reaction progress.

  • Chemoselective Amidation (Inverse Addition): A common failure point in benzamide synthesis is the formation of a diacylated byproduct, N-(2,5-dimethylbenzoyl)-2,5-dimethylbenzamide[3]. This occurs when the newly synthesized primary amide acts as a nucleophile and attacks unreacted acyl chloride. To suppress this, the protocol utilizes inverse addition —adding the acyl chloride dropwise into a massive excess of vigorously stirring aqueous ammonia (NH₄OH) at 0 °C. This ensures the concentration of ammonia is always vastly superior to the acyl chloride, kinetically favoring the formation of the primary amide.

Synthetic Workflow

G A 2,5-Dimethylbenzoic Acid (Starting Material) B 2,5-Dimethylbenzoyl Chloride (Reactive Intermediate) A->B Oxalyl Chloride (1.5 eq) DMF (cat.), DCM 0 °C to RT, 2-4 h C This compound (Target Product) B->C NH4OH (aq, excess) 0 °C to RT, 1-2 h

Two-step synthesis workflow from 2,5-dimethylbenzoic acid to this compound.

Quantitative Data: Materials and Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2,5-Dimethylbenzoic acid 150.181.0 eq1.50 gStarting Material
Oxalyl chloride 126.931.5 eq1.29 mL (1.90 g)Activating Agent
N,N-Dimethylformamide (DMF) 73.090.05 eq38 µLNucleophilic Catalyst
Dichloromethane (DCM) 84.93Solvent20 mLReaction Medium
Ammonium hydroxide (28% aq) 35.0510.0 eq~7.0 mLNucleophile / Base

Detailed Experimental Protocol

Phase 1: Acid Chloride Synthesis (Activation)
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a venting needle (to allow gas escape). Purge the system with inert gas (N₂ or Argon).

  • Dissolution: Add 2,5-dimethylbenzoic acid (1.50 g, 10.0 mmol) and anhydrous DCM (15 mL) to the flask. Stir until a uniform suspension or solution is achieved.

  • Catalysis: Inject catalytic DMF (38 µL, 0.5 mmol).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.29 mL, 15.0 mmol) dropwise over 10 minutes.

  • Self-Validation (Monitoring): Remove the ice bath and allow the mixture to warm to room temperature (RT). Observe the reaction; vigorous effervescence (gas evolution) will occur. The reaction is deemed complete when gas evolution entirely ceases and the solution becomes homogenous (typically 2-4 hours).

  • Concentration: Critical Step. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the solvent and unreacted oxalyl chloride. This prevents the formation of unwanted urea byproducts in the next step.

Phase 2: Aqueous Amidation
  • Reconstitution: Redissolve the crude 2,5-dimethylbenzoyl chloride in fresh anhydrous DCM (5 mL).

  • Ammonia Preparation: In a separate 100 mL Erlenmeyer flask, add 28% aqueous ammonium hydroxide (7.0 mL, ~100 mmol) and cool to 0 °C with vigorous stirring.

  • Inverse Addition: Slowly add the DCM solution of the acid chloride dropwise into the chilled aqueous ammonia over 15 minutes.

  • Self-Validation (Monitoring): Immediate formation of a dense, white precipitate (the target amide) will be observed upon contact with the aqueous phase. Stir the biphasic mixture for an additional 1 hour at RT to ensure complete conversion.

Phase 3: Workup and Isolation
  • Extraction: Dilute the reaction mixture with additional DCM (20 mL) and distilled water (20 mL). Transfer to a separatory funnel and extract the organic layer. Wash the aqueous layer once more with DCM (15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and ammonia.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a white solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexanes (or hot water) to afford pure this compound.

Troubleshooting and Optimization

Table 2: Diagnostic Matrix for Common Synthetic Deviations

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (Step 1) Inactive Vilsmeier reagent due to wet solvent or degraded DMF.Ensure DCM is strictly anhydrous. Use freshly opened or distilled DMF.
Formation of Diacylated Byproduct Primary amide acts as a nucleophile attacking unreacted acyl chloride[3].Strictly adhere to the inverse addition technique. Ensure a large molar excess (>5 eq) of NH₄OH is used and temperature is kept at 0 °C during addition.
Low Final Yield / Emulsions Product trapped in the aqueous phase or formation of stable emulsions during extraction.Add additional brine to break the emulsion. If the product precipitates heavily, it can be isolated directly via vacuum filtration prior to extraction.

References

  • "US11535629B2 - Dioxoloisoquinolinone derivatives and use thereof", Google Patents.
  • "US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4", Google Patents.
  • "dealing with byproduct formation in benzamide synthesis", BenchChem.

Sources

Application Note: High-Purity Recrystallization of 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2,5-Dimethylbenzamide (CAS 5692-34-2) is a critical downstream processing step in the synthesis of agrochemical intermediates and specific pharmaceutical scaffolds.[1][2][3] While column chromatography is effective for small-scale isolation, it is cost-prohibitive and time-consuming for scale-up.[1][2][3] Recrystallization remains the method of choice for achieving >99% purity.[1][3]

This guide details the thermodynamic rationale and operational protocols for purifying this compound. Unlike simple benzamide, the presence of methyl groups at the ortho and meta positions introduces steric bulk that disrupts crystal lattice packing, often leading to "oiling out" rather than distinct crystallization.[1] This note provides a validated binary solvent system (Ethanol/Water) and a lipophilic alternative (Ethyl Acetate/Hexane) to overcome these specific challenges.

Physicochemical Profile & Solubility Logic

To design an effective purification, one must understand the competing forces within the crystal lattice:

  • Hydrogen Bonding Network: The primary amide group (

    
    ) acts as both a hydrogen bond donor and acceptor.[3] This creates a high lattice energy, necessitating a polar protic solvent (like ethanol) to disrupt intermolecular bonds during dissolution.[1]
    
  • Lipophilic Shielding: The 2,5-dimethyl substitution pattern increases the molecule's lipophilicity compared to unsubstituted benzamide.[1] This reduces water solubility significantly, making water an excellent anti-solvent.[1][3]

  • Melting Point Considerations: Reported melting points for this compound vary in literature (ranging from ~170°C to 213°C depending on polymorph and purity), but it is consistently a high-melting solid.[1][2] Purification must occur well below this point to prevent decomposition, yet the solvent boiling point must be high enough to dissolve the solute.[1]

Solubility Data Summary
Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water LowInsolubleAnti-Solvent
Ethanol (EtOH) HighModeratePrimary Solvent
Ethyl Acetate (EtOAc) HighLowAlternative Solvent
Hexane/Heptane LowInsolubleAnti-Solvent
Toluene ModerateLowGood for scale-up, harder to remove

Decision Matrix: Solvent Selection

Before proceeding, use this logic flow to confirm the best solvent system based on your crude material's impurity profile.[1]

SolventSelection Start Analyze Crude this compound ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Inorganic salts (e.g., unreacted acids, salts) ImpurityCheck->PolarImp Polar NonPolarImp Lipophilic / Tars (e.g., dimers, oils) ImpurityCheck->NonPolarImp Non-Polar System1 System A: Ethanol / Water (Standard Protocol) PolarImp->System1 Salts insoluble in EtOH Acids soluble in water System2 System B: Ethyl Acetate / Hexane (Lipophilic Protocol) NonPolarImp->System2 Tars soluble in EtOAc Product crystallizes on Hexane addition

Caption: Decision tree for selecting the optimal recrystallization solvent based on impurity polarity.

Protocol A: Ethanol/Water (The "Standard" Method)

Best for: General purification, removal of unreacted 2,5-dimethylbenzoic acid, and inorganic salts.[1]

Reagents
  • Solvent: Ethanol (95% or absolute).[1][3]

  • Anti-Solvent: Deionized Water.[1][3]

  • Crude Material: this compound (solid).[1][3][4]

Step-by-Step Procedure
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot Ethanol (near boiling, ~75°C).[1]

    • Technique Tip: Add solvent in small aliquots (e.g., 5-10 mL per gram).[1][3] Swirl constantly on a hot plate/steam bath.

    • Checkpoint: If solid remains but the solution is boiling, it may be inorganic salt (insoluble in EtOH). Perform a hot filtration immediately.[1][3]

  • Nucleation Setup (The "Cloud Point"):

    • Keep the ethanol solution boiling gently.[1][3]

    • Add hot water dropwise.[1][3]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][3]

    • Add 1-2 mL of hot ethanol to clear the solution again.[1][3] This ensures the solution is saturated but stable at boiling.[1][3]

  • Crystallization:

    • Remove from heat.[1][3][5][6] Cover the flask mouth with a Kimwipe or watch glass.[1][3]

    • Slow Cooling (Critical): Allow the flask to cool to room temperature undisturbed. Do not rush this step. Rapid cooling traps impurities.[1][3]

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.[1][3][6][7]

    • Wash: Rinse the filter cake with a small volume of ice-cold 1:1 Ethanol/Water mixture.

    • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40°C to remove residual water.[1]

Protocol B: Ethyl Acetate/Hexane (The "Lipophilic" Method)

Best for: Removing "oily" non-polar byproducts or if the compound "oils out" in the ethanol/water system.

Reagents
  • Solvent: Ethyl Acetate (EtOAc).[1][3]

  • Anti-Solvent: Hexane (or Heptane).[1][3]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (~77°C).

    • Note: this compound is highly soluble in hot EtOAc; use caution not to over-dilute.[1][2][3]

  • Precipitation:

    • While maintaining a gentle boil, slowly add Hexane.

    • The solution polarity decreases.[1][3] Stop addition when a slight precipitate forms that does not redissolve instantly.[1][3]

    • Add a few drops of EtOAc to restore clarity.[1][3]

  • Crystallization:

    • Allow to cool slowly to room temperature.[1][3][7][8]

    • Observation: This system often yields needle-like crystals.[1][2][3]

    • Cool in an ice bath to complete precipitation.[1][3][9]

  • Isolation:

    • Filter and wash with cold Hexane.[1][3]

    • Advantage:[1][4][10] Hexane/EtOAc evaporates much faster than water, allowing for quicker drying.[1][3]

Troubleshooting: The "Oiling Out" Phenomenon

Substituted benzamides are notorious for separating as an oil (liquid phase) before crystallizing.[3] This happens if the saturation temperature is higher than the melting point of the solvated product.[1]

Corrective Actions:

  • Re-heat: Dissolve the oil by heating the mixture back to a clear solution.

  • Add More Solvent: The solution is likely too concentrated (supersaturated).[1][3] Add slightly more of the primary solvent (Ethanol or EtOAc).[3]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooling solution at ~50°C. This provides a template for the lattice to form, bypassing the oil phase.[1]

  • Scratching: Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.[1][3]

Analytical Validation

Never assume purity based on appearance alone.[1][3] Validate your crystals.

TestAcceptance CriteriaMethod Note
Melting Point 170°C – 213°C *Sharp range (< 2°C difference).[1][2][3] Broad range indicates impurities.[1][3]
HPLC > 99.0% AreaReverse phase (C18), Water/Acetonitrile gradient.[1][3]
1H NMR Clean Aromatic RegionCheck for absence of solvent peaks (EtOH ~3.7 ppm, EtOAc ~4.1 ppm).

*Note on Melting Point: Literature values for substituted benzamides vary by polymorph and method. The primary amide is generally reported between 170-213°C. Compare against your crude material; the purified MP should be significantly higher and sharper.[2]

References

  • Solubility & General Benzamide Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][3] Longman Scientific & Technical, 1989.[1][3] (General reference for amide recrystallization using Ethanol/Water).

  • Synthesis & Characterization Context

    • Okamoto, N., et al. "N-Carboxylated-2-substituted Indoles... from 2-Alkynylbenzamides."[1][2][3][11] Organic Syntheses, 2014 , 91, 27-38.[1][2][11] (Describes purification of related benzamide derivatives via column chromatography and recrystallization). Link

  • Melting Point & Physical Data

    • Haller-Bauer Reaction Context: "The Cleavage of Non-Enolizable Ketones...". (Mentions high melting points for diamides/benzamides in ethanol systems). Link

  • Safety Data

    • PubChem Compound Summary for CID 11916 (N,N-dimethylbenzamide analog for safety comparison) and general amide safety.[1][3] Link

(Note: Specific experimental melting points for CAS 5692-34-2 are sparse in open-access digital libraries; the range provided is derived from structural analogs and general primary amide properties.[1][2][3] Experimental validation is required.)

Sources

2,5-Dimethylbenzamide as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethylbenzamide as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery and process chemistry, the structural rigidity and specific lipophilic profile of active pharmaceutical ingredients (APIs) are paramount for target affinity. This compound (CAS 5692-34-2) [1] has emerged as a highly versatile building block. The ortho and meta methyl substitutions on the benzene ring restrict bond rotation, effectively locking the conformation of downstream pharmacophores. This application note details the advanced synthetic methodologies for generating this compound derivatives and outlines highly validated protocols for their integration into oncology therapeutics (USP7 inhibitors) and RNA biology probes (NMDI1).

Chemical Rationale & Reactivity Profile

The utility of this compound lies in its dual functionality:

  • The Amide Handle: Acts as a primary site for cross-coupling, dehydration, or cyclization (e.g., forming isoquinolinones or triazines).

  • The 2,5-Dimethyl Scaffold: Provides a unique steric bulk that forces the amide plane out of coplanarity with the aromatic ring. In medicinal chemistry, this specific dihedral angle is exploited to perfectly position the molecule within hydrophobic binding pockets, such as the catalytic cleft of Ubiquitin-Specific Protease 7 (USP7)[2].

Advanced Synthetic Methodologies: Palladium-Catalyzed Aminocarbonylation

Historically, 2,5-dimethylbenzamides were synthesized via the harsh chlorination of 2,5-dimethylbenzoic acid followed by amidation. However, modern sustainable chemistry favors the direct Palladium-Catalyzed Aminocarbonylation of readily available aryl chlorides[3].

Pd_Catalysis ArCl 2-Chloro-1,4- dimethylbenzene Cat Pd(OAc)2 + dcpp ArCl->Cat Oxidative Addition CO CO (1 atm) CO->Cat Insertion Amine Amine Source Amine->Cat Nucleophilic Attack Prod This compound Derivative Cat->Prod Reductive Elimination

Catalytic cycle of Pd-catalyzed aminocarbonylation to synthesize this compound.

Protocol 1: Synthesis of N-hexyl-2,5-dimethylbenzamide via Pd-Catalysis

This protocol utilizes a highly active Pd/dcpp catalyst system to activate inert C-Cl bonds under mild carbon monoxide pressure[4].

Reagents:

  • 2-Chloro-1,4-dimethylbenzene (1.01 mmol, 0.135 mL)

  • n-Hexylamine (3.03 mmol, 0.40 mL)

  • Pd(OAc)₂ (2 mol %, 4.5 mg)

  • dcpp•2HBF₄ (4 mol %, 25 mg)

  • Sodium phenoxide (NaOPh) (2.0 mmol, 0.23 g)

  • DMSO (1.0 mL)

Step-by-Step Methodology & Causality:

  • Catalyst Assembly (Glovebox): Charge a Schlenk tube with Pd(OAc)₂ and the ligand dcpp•2HBF₄.

    • Causality: The 1,3-bis(dicyclohexylphosphino)propane (dcpp) ligand is highly electron-rich and sterically demanding. This specific electronic profile is mandatory to accelerate the oxidative addition of the palladium center into the notoriously unreactive C-Cl bond[5]. The tetrafluoroborate salt ensures the air-stability of the ligand prior to in situ activation.

  • Base & Desiccant Addition: Add NaOPh and 150 mg of 4Å molecular sieves.

    • Causality: NaOPh is a critical choice of base. Unlike stronger bases that might coordinate and poison the palladium catalyst, NaOPh effectively deprotonates the amine to facilitate nucleophilic attack on the acylpalladium intermediate without disrupting the catalytic cycle[3]. The sieves sequester trace moisture, preventing competitive hydrolysis to the carboxylic acid.

  • Reactant Introduction: Add the 2-chloro-1,4-dimethylbenzene, n-hexylamine, and DMSO.

    • Causality: DMSO is a highly polar aprotic solvent that stabilizes the charged transition states during CO insertion.

  • Reaction Execution: Purge the vessel with CO gas, maintain under 1 atm of CO, and heat to 110 °C for 15 hours.

  • Workup (Self-Validating): Cool to room temperature, dilute with dichloromethane, and filter through Celite. The removal of the black palladium precipitate visually validates the termination of the catalytic cycle. Wash with 1M NaOH to remove residual phenol, and concentrate in vacuo.

Application in Oncology: USP7 Inhibitors

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that protects MDM2 from degradation, which in turn degrades the p53 tumor suppressor. Inhibiting USP7 stabilizes p53, triggering apoptosis in cancer cells[2]. This compound derivatives are critical fragments coupled to pyrrolotriazinone cores to create highly potent USP7 inhibitors[6].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates Inhibitor This compound Derived Inhibitor Inhibitor->USP7 Inhibits

USP7 inhibition by this compound derivatives stabilizes p53, promoting apoptosis.

Application in RNA Biology: NMDI1 Synthesis

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance pathway. NMDI1 (Nonsense-Mediated Decay Inhibitor 1) is a vital pharmacological probe used to study this pathway. The synthesis of NMDI1 relies heavily on the cyclization of a this compound intermediate[7].

Protocol 2: Polyphosphoric Acid Cyclization of this compound Precursors

This protocol constructs the rigid tricyclic core of NMDI1 via an intramolecular Friedel-Crafts-type cyclization[8].

Reagents:

  • This compound precursor (2.00 g, 4.58 mmol)

  • Polyphosphoric acid (PPA) (80 g)

  • Ice-water and Chloroform (CHCl₃)

Step-by-Step Methodology & Causality:

  • Solvent/Reagent Preparation: Heat 80 g of PPA to 110 °C in a robust round-bottom flask.

    • Causality: PPA is highly viscous at room temperature. Heating to 110 °C drastically reduces viscosity, ensuring homogenous mixing. PPA acts as both a solvent and a mild, non-oxidizing dehydrating agent. Unlike concentrated sulfuric acid, which can cause extensive charring and sulfonation of the electron-rich dimethylbenzene ring, PPA safely drives the cyclization[8].

  • Substrate Addition: Add the this compound precursor (2.00 g) portionwise to the hot PPA.

    • Causality (Self-Validation): Portionwise addition prevents localized thermal spikes, controlling the exothermic dehydration and preventing the degradation of the amide starting material.

  • Cyclization: Stir the mixture vigorously for 16 hours at 110 °C.

  • Quenching & Extraction: Pour the hot mixture directly onto 250 mL of vigorously stirred ice-water.

    • Causality: The rapid quench hydrolyzes the polyphosphoric acid into water-soluble phosphoric acid, forcing the highly lipophilic cyclized product to precipitate.

  • Extract the aqueous layer with CHCl₃ (3 x 250 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the NMDI1 core.

Quantitative Data Summary

The following table summarizes the key reaction metrics for the transformations of this compound discussed in this guide.

Reaction TypeStarting MaterialCatalyst / ReagentYieldKey Function / ApplicationReference
Aminocarbonylation 2-Chloro-1,4-dimethylbenzenePd(OAc)₂, dcpp•2HBF₄, CO (1 atm)97%Synthesis of N-hexyl-2,5-dimethylbenzamide[3]
Amide Coupling 2,5-Dimethylbenzoic acidCOMU, iPr₂NEt, THF>80%Formation of NMDI1 linear precursor[8]
PPA Cyclization This compound deriv.Polyphosphoric Acid (110 °C)QuantitativeCore formation for NMDI1[8]
Direct Amidation Pyrrolotriazinone coreThis compoundVariableSynthesis of USP7 Inhibitors (Oncology)[2]

References

  • ChemScene. "5692-34-2 | this compound - General Information". ChemScene Life Science.1

  • Wiley-VCH. "Supporting Information: Preparation of Benzamides via Pd-Catalyzed Aminocarbonylation of ArCl". Wiley-VCH. 3

  • Massachusetts Institute of Technology (MIT). "The Development of Palladium-Catalysts for Organic Synthesis". DSpace@MIT. 5

  • Google Patents. "EP3240790A1 - Pyrrolotriazinone and imidazotriazinone derivatives as ubiquitin-specific protease 7 (usp7) inhibitors for the treatment of cancer". European Patent Office. 2

  • Royal Society of Chemistry. "Supplementary Information - First attempted synthesis of NMDI1". RSC. 8

Sources

Application Notes and Protocols for the Hofmann Rearrangement of 2,5-Dimethylbenzamide to 2,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation via Amide Degradation

The Hofmann rearrangement is a robust and highly valuable transformation in organic synthesis, enabling the conversion of a primary amide into a primary amine with the loss of one carbon atom.[1] This reaction, first reported by August Wilhelm von Hofmann, proceeds through a characteristic isocyanate intermediate, which subsequently hydrolyzes to the desired amine.[1] Its utility is particularly pronounced in the synthesis of aryl amines, which are pivotal building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2]

This document provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and a detailed laboratory protocol for the Hofmann rearrangement of 2,5-Dimethylbenzamide. The successful execution of this protocol yields 2,5-Dimethylaniline (2,5-xylidine), a key intermediate in the production of dyes and polymers.[3] Our focus is to bridge theoretical understanding with practical application, offering insights into the causality behind experimental choices to ensure reproducibility and high yield.

The Reaction Mechanism: A Stepwise Analysis

The conversion of this compound to 2,5-Dimethylaniline is a multi-step process that relies on precise control of stoichiometry and temperature. The mechanism is a cornerstone of rearrangement reactions and understanding it is critical for troubleshooting and optimization.[1][4]

  • In Situ Reagent Formation & N-Halogenation: The reaction is typically initiated by generating the active halogenating agent, sodium hypobromite (NaOBr), in situ from the reaction of bromine (Br₂) with a strong base like sodium hydroxide (NaOH) in an aqueous solution.[1][2] This highly reactive species rapidly halogenates the nitrogen of the primary amide to form an N-bromoamide intermediate.[2][4]

  • Deprotonation: The presence of a strong base facilitates the abstraction of the now more acidic N-H proton from the N-bromoamide, generating a bromoamide anion.[1]

  • The Key Rearrangement: This is the rate-determining and defining step of the reaction. The bromoamide anion undergoes a concerted 1,2-shift where the 2,5-dimethylphenyl group migrates from the carbonyl carbon to the electron-deficient nitrogen.[4][5] This migration occurs simultaneously with the expulsion of the bromide ion, a good leaving group, to form a stable isocyanate intermediate.[1]

  • Hydrolysis & Decarboxylation: The highly electrophilic isocyanate intermediate is rapidly attacked by water in the basic medium.[1] This nucleophilic addition forms an unstable carbamic acid derivative.[4] The carbamic acid spontaneously decarboxylates (loses CO₂) under the reaction conditions to afford the final primary amine product, 2,5-Dimethylaniline.[1][4]

Experimental Protocol: Synthesis of 2,5-Dimethylaniline

This protocol is designed as a self-validating system, with clear checkpoints and expected observations. Adherence to safety protocols, particularly when handling bromine, is paramount.

Safety Precautions:

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide (NaOH) is a strong caustic. Avoid contact with skin and eyes.

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (pellets)

  • Bromine

  • Deionized Water

  • Diethyl Ether (or Dichloromethane)

  • Sodium Chloride

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite Solution (In Situ):

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Sodium Hydroxide (see Table 1 for quantity) in deionized water.

    • Immerse the flask in an ice-salt bath to cool the solution to 0-5 °C.

    • Slowly add Bromine (see Table 1) dropwise via the dropping funnel to the vigorously stirred, cold NaOH solution. Maintain the temperature at or below 5 °C throughout the addition. The solution will turn a pale yellow.

  • Amide Addition and N-Bromination:

    • Once the hypobromite solution is prepared and stable at 0-5 °C, add finely powdered this compound (see Table 1) in one portion with continued vigorous stirring.

    • Continue stirring the mixture in the ice bath for approximately 20-30 minutes. The solution may become a thicker slurry.

  • Rearrangement and Heating:

    • Remove the ice-salt bath and replace it with a heating mantle or water bath.

    • Gently heat the reaction mixture to 70–80 °C. The exact temperature may require optimization, but this range is typical for facilitating the rearrangement of aromatic amides.[6]

    • Maintain this temperature with stirring for 45-60 minutes. During this time, the reaction mixture should become a clearer solution as the intermediate rearranges and the product is formed. The evolution of CO₂ may be observed.

  • Workup and Product Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Transfer the cooled solution to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether (or dichloromethane).

    • Combine the organic extracts and wash them sequentially with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 2,5-Dimethylaniline, which typically appears as a yellowish to brown oil or low-melting solid.

  • Purification (Optional):

    • The crude product can be further purified by vacuum distillation or column chromatography if high purity is required.

Quantitative Data Summary

The following table outlines the stoichiometric relationships and key parameters for the described protocol.

ParameterValueMolar Eq.Notes
Reactant
This compound10.0 g1.0(M.W. 149.19 g/mol )
Reagents
Sodium Hydroxide (NaOH)12.1 g4.5(M.W. 40.00 g/mol )
Bromine (Br₂)11.8 g (3.8 mL)1.1(M.W. 159.81 g/mol )
Solvent
Deionized Water100 mL-
Conditions
N-Bromination Temp.0-5 °C-Critical to control exotherm.
Rearrangement Temp.70-80 °C-Facilitates the 1,2-aryl shift.
Reaction Time~1.5 hours-
Product
2,5-Dimethylaniline~8.1 g (Theoretical)-(M.W. 121.18 g/mol )

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Hofmann_Rearrangement_Workflow cluster_prep Phase 1: Reagent Preparation & N-Bromination cluster_reaction Phase 2: Rearrangement cluster_workup Phase 3: Workup & Isolation prep_naoh Dissolve NaOH in H₂O cool_naoh Cool to 0-5 °C prep_naoh->cool_naoh add_br2 Add Br₂ (in situ NaOBr formation) cool_naoh->add_br2 add_amide Add this compound add_br2->add_amide stir_cold Stir at 0-5 °C for 30 min add_amide->stir_cold heat Heat to 70-80 °C stir_cold->heat hold_temp Maintain temperature for 45-60 min heat->hold_temp cool_rxn Cool to Room Temperature hold_temp->cool_rxn extract Extract with Organic Solvent (3x) cool_rxn->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate product Crude 2,5-Dimethylaniline evaporate->product

Caption: Experimental workflow for the synthesis of 2,5-Dimethylaniline.

Troubleshooting and Mechanistic Insights

A successful reaction depends on understanding potential pitfalls and their chemical origins.

Problem / Observation Probable Cause Recommended Solution & Rationale
Low yield; recovery of starting this compound. Incomplete reaction due to insufficient heating or reaction time.Increase the rearrangement temperature to the higher end of the range (80-85 °C) or extend the heating time. The aryl migration step is thermally activated.
Significant formation of 2,5-Dimethylbenzoic acid. Hydrolysis of the starting amide is a known competing side reaction under strong basic conditions, especially for aromatic amides.[6]Ensure the reaction mixture is heated to the rearrangement temperature relatively quickly. At elevated temperatures, the rate of rearrangement is often faster than the rate of hydrolysis.[6]
Formation of brominated aromatic by-products. Electrophilic aromatic substitution on the electron-rich 2,5-dimethylphenyl ring by excess bromine.Maintain careful stoichiometric control of bromine. Alternatively, for sensitive substrates, a milder halogenating agent like N-bromoacetamide (NBA) can be used, which has been shown to minimize aryl bromination.[7]
Formation of urea by-products. The amine product can act as a nucleophile and attack the isocyanate intermediate before it is hydrolyzed by water.Ensure the reaction is conducted with sufficient water and vigorous stirring to promote rapid hydrolysis of the isocyanate. Adding the amide portion-wise to the hypobromite solution can sometimes minimize the instantaneous concentration of free amine.

References

  • Imamoto, T., Tsuno, Y., & Yukawa, Y. (1971). The Hofmann Rearrangement. III. Kinetic Substituent Effects of 4- and 5-Substituted 2-Chloro-N-chlorobenzamide. Bulletin of the Chemical Society of Japan, 44(6), 1639-1642. [Link]

  • Wikipedia. (2023, December 19). Hofmann rearrangement. In Wikipedia. [Link]

  • Mohrig, J. R., Nienhuis, D. M., Linck, C. F., Van Zoeren, C., Fox, B. G., & Mahaffy, P. G. (1985). The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. Journal of Chemical Education, 62(6), 519. [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Chem-Station. (2014, October 6). Hofmann Rearrangement. Chem-Station International Edition. [Link]

  • Zhang, B., Shi, L., et al. (2020). Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer. Chinese Journal of Applied Chemistry, 37(8), 877-882. [Link]

Sources

Application Note: Dehydration of 2,5-Dimethylbenzamide to 2,5-Dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The conversion of 2,5-dimethylbenzamide to 2,5-dimethylbenzonitrile is a pivotal transformation in the synthesis of agrochemicals, dyes, and pharmaceutical intermediates. While the nitrile group is often introduced via substitution (Rosenmund-von Braun or Sandmeyer reactions), the dehydration of primary amides offers a more direct route, avoiding the use of toxic cyanides or transition metal catalysts.

This guide details two validated protocols for this dehydration. Method A (Thionyl Chloride) is the industrial workhorse—robust, scalable, and cost-effective, though it requires elevated temperatures. Method B (Trifluoroacetic Anhydride/Pyridine) is a mild, high-yielding alternative suitable for laboratory-scale synthesis or substrates sensitive to harsh acidic conditions.

Key Technical Considerations
  • Steric Influence: The 2,5-dimethyl substitution pattern places a methyl group ortho to the amide function. While less hindering than a 2,6-substitution, this steric bulk can retard the initial nucleophilic attack of the dehydrating agent. Adequate reaction time and temperature control are critical.

  • Product State: 2,5-Dimethylbenzonitrile is a liquid at room temperature (bp ~104–105 °C at 18 Torr). Purification strategies must prioritize distillation or careful column chromatography over crystallization.

Reaction Mechanism

Understanding the mechanism is essential for troubleshooting. Both protocols proceed via the activation of the amide oxygen, converting it into a good leaving group, followed by base-mediated elimination.

Mechanistic Pathway (General Dehydration)

The following diagram illustrates the activation and elimination steps common to both SOCl₂ and TFAA pathways.

DehydrationMechanism Amide This compound Activated Activated Imidate Intermediate (O-SOCl or O-TFA) Amide->Activated O-Attack on Electrophile Transition Elimination Transition State Activated->Transition Deprotonation Nitrile 2,5-Dimethylbenzonitrile Transition->Nitrile Loss of Leaving Group Reagent Dehydrating Agent (SOCl2 or TFAA) Reagent->Activated Base Base (Pyridine/Et3N) Base->Transition

Caption: General mechanistic flow for the dehydration of primary amides. The amide oxygen attacks the electrophilic sulfur (SOCl₂) or carbon (TFAA), creating an activated intermediate that undergoes E2-type elimination to form the nitrile.

Comparative Protocol Summary

FeatureMethod A: Thionyl Chloride (SOCl₂)Method B: TFAA / Pyridine
Reagent Cost LowHigh
Conditions Reflux (80 °C), Acidic0 °C to RT, Mildly Basic
Scalability Excellent (kg scale)Good (g to 100g scale)
By-products SO₂, HCl (Gas evolution)TFA, Pyridinium salts
Yield 85–95%90–98%
Best For Robust substrates, large scaleAcid-sensitive substrates, rapid library synthesis

Experimental Protocols

Method A: Dehydration using Thionyl Chloride (SOCl₂)

Recommended for scale-up and cost-efficiency.

Safety Note: SOCl₂ releases HCl and SO₂ gases. Perform strictly in a fume hood.

Materials
  • This compound (1.0 equiv)

  • Thionyl Chloride (1.5 – 2.0 equiv)

  • Solvent: Toluene or Benzene (Dry)

  • Optional: DMF (Catalytic, 2-3 drops) to accelerate Vilsmeier-Haack type activation.

Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

  • Dissolution: Suspend this compound (e.g., 10.0 g, 67 mmol) in dry toluene (50 mL).

  • Addition: Add Thionyl Chloride (11.9 g, 7.3 mL, ~100 mmol) dropwise via an addition funnel or syringe.

    • Expert Tip: If the reaction is sluggish due to the ortho-methyl group, add 3 drops of anhydrous DMF. This forms the reactive Vilsmeier reagent (Cl-CH=NMe₂⁺), which is a more potent electrophile than SOCl₂ alone.

  • Reaction: Heat the mixture to reflux (bath temp ~110 °C) for 2–4 hours. Monitor gas evolution; the reaction is complete when gas evolution ceases and the solution becomes clear.

  • Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane). The amide spot (low R_f) should disappear, replaced by the nitrile spot (high R_f).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂.

    • Caution: The residue contains acidic byproducts.

    • Dissolve the residue in DCM (50 mL) and wash carefully with Saturated NaHCO₃ (2 x 30 mL) to neutralize traces of acid.

    • Wash with Brine (30 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove solvent in vacuo. Purify the crude oil by vacuum distillation (bp ~105 °C @ 18 Torr) or flash chromatography if high purity is required.

Method B: Dehydration using TFAA / Pyridine

Recommended for high yield on lab scale and mild conditions.

Materials
  • This compound (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Pyridine (2.0 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (Dry)

Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen. Add a stir bar.[1]

  • Dissolution: Dissolve this compound (e.g., 1.0 g, 6.7 mmol) and Pyridine (1.6 g, 1.6 mL, ~20 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add TFAA (1.7 g, 1.15 mL, 8.0 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow or orange. The reaction is exothermic; control the addition rate to maintain 0–5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Workflow Visualization:

WorkupWorkflow Start Reaction Mixture (DCM, Pyridine, Product, TFA) Quench Quench: Add Sat. NaHCO3 (Gas Evolution!) Start->Quench Separate Phase Separation Quench->Separate AqLayer Aqueous Layer (Pyridinium salts, TFA salts) Separate->AqLayer Discard OrgLayer Organic Layer (Product in DCM) Separate->OrgLayer Wash Wash: 1M HCl (remove Pyridine) then Brine OrgLayer->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Crude 2,5-Dimethylbenzonitrile Dry->Final

Caption: Workup workflow for the TFAA/Pyridine method. Critical step: Acid wash removes excess pyridine.

  • Workup Details:

    • Quench by slow addition of saturated NaHCO₃.

    • Separate phases. Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess pyridine (pyridine forms water-soluble pyridinium chloride).

    • Wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: The product obtained via this method is often pure enough for subsequent steps. If necessary, filter through a short pad of silica gel (eluting with 10% EtOAc/Hexane).

Characterization Data

Confirm the identity of 2,5-dimethylbenzonitrile (CAS: 13730-09-1) using the following spectroscopic markers.

TechniqueDiagnostic SignalInterpretation
IR (Neat/ATR) 2225 ± 5 cm⁻¹ Sharp, medium intensity C≡N stretch . Absence of Amide I/II bands (1650–1690 cm⁻¹).
¹H NMR (CDCl₃) δ 2.45 (s, 3H) δ 2.35 (s, 3H) Methyl groups. The ortho-methyl (C2) is typically slightly downfield due to the nitrile anisotropy.
δ 7.10 – 7.50 (m, 3H) Aromatic protons. Look for 1,2,4-substitution pattern (d, s, d).
¹³C NMR (CDCl₃) ~118 ppm Quaternary Carbon of the Nitrile (C ≡N).
~19–21 ppm Methyl carbons.
Physical Prop. bp 104–105 °C At 18 Torr.[2] Liquid at RT.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C2 position.Increase reaction time or temperature.[3] For Method A, add catalytic DMF.
Product Hydrolysis Wet reagents or improper quenching.Ensure all glassware is flame-dried. Use anhydrous solvents. Do not store the product in acidic aqueous media.
Pyridine Contamination Incomplete washing in Method B.Ensure the 1M HCl wash is thorough (pH of aqueous layer should be acidic).
Dark/Tar Formation Overheating or charring (Method A).Reduce bath temperature. Ensure inert atmosphere (N₂/Ar) to prevent oxidation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Bose, D. S.; Jayalakshmi, B. "A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions." Synthesis1999 , 1999(01), 64–65. Link (Protocol for TFAA/Pyridine method).

  • Kuhl, P. et al. "Phosphorus oxychloride/imidazole: An efficient reagent for the dehydration of aldoximes and amides to nitriles." Synthetic Communications1999, 29, 3121.
  • Sigma-Aldrich. "Product Specification: 2,5-Dimethylbenzonitrile."[4] Link (Physical properties and CAS verification).

Sources

Application Note: HPLC Method Development for 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the logical development, optimization, and validation of an HPLC method for 2,5-Dimethylbenzamide . Unlike a static recipe, this guide emphasizes the decision-making process required for robust method lifecycle management.

Introduction & Physicochemical Profiling[1][2]

This compound (CAS: 5692-34-2) is a critical intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its analysis is often required to monitor reaction completion or quantify it as a process-related impurity.

To develop a robust method, we first profile the analyte to predict its chromatographic behavior.

PropertyValueChromatographic Implication
Molecular Weight 149.19 g/mol Suitable for standard HPLC-UV; LC-MS compatible.
LogP (Octanol/Water) ~1.4 - 1.6Moderately lipophilic. Retains well on C18 columns.
pKa ~23 (Amide N-H)Neutral in typical HPLC pH range (2–8). pH selection primarily controls ionizable impurities (e.g., 2,5-dimethylbenzoic acid).
UV Maxima ~210 nm, ~254 nm254 nm is preferred for specificity (aromatic ring); 210 nm for high sensitivity (amide bond).
Solubility MeOH, ACN, DMSODissolve standards in Methanol or Acetonitrile. Avoid pure water for stock solutions to prevent precipitation.

Method Development Strategy

The "Why" Behind the Protocol
  • Stationary Phase Selection: A C18 (Octadecyl) column is the industry standard for benzamide derivatives. The methyl groups on the benzene ring provide sufficient hydrophobicity for interaction with the alkyl chains of the stationary phase.

  • Mobile Phase Selection:

    • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower viscosity (lower backpressure) and lower UV cutoff (better baseline at 210 nm).

    • Solvent A (Aqueous): Acidified water (0.1% Formic Acid or Phosphoric Acid) is critical. Although the amide is neutral, acidic modifiers suppress the ionization of residual silanols on the column, reducing peak tailing. Furthermore, if the degradation product (2,5-dimethylbenzoic acid) is present, low pH ensures it remains protonated and retains on the column.

Workflow Visualization

The following diagram outlines the logical flow for developing this method, from scouting to validation.

MethodDevelopment Start Start: Analyte Profiling Scouting Gradient Scouting (5% -> 95% B in 20 min) Start->Scouting Decision Resolution > 2.0? Scouting->Decision Isocratic Convert to Isocratic (Based on elution %B) Decision->Isocratic Yes (Single Peak) Optimize Optimize Gradient (Adjust slope/temp) Decision->Optimize No (Co-elution) Validation Method Validation (ICH Q2) Isocratic->Validation Optimize->Decision

Caption: Logical workflow for converting initial scouting runs into a validated method.

Experimental Protocols

Reagents and Standards[2][3][4]
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1]

  • Additives: Formic Acid (for LC-MS compatibility) or Orthophosphoric Acid (for UV-only, better peak shape).

Preparation of Solutions

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with water.

System Suitability Solution: Dilute the Stock Solution to 50 µg/mL using the mobile phase.

Chromatographic Conditions[6][7]
Phase 1: Scouting Gradient (The "Discovery" Mode)

Use this set of conditions for the first injection to determine where the peak elutes and to detect impurities.[2]

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0 min: 5% B 20 min: 95% B 25 min: 95% B 25.1 min: 5% B
Temperature 30°C
Detection UV at 254 nm (primary), 210 nm (secondary)
Injection 10 µL
Phase 2: Optimized Isocratic Method (The "Routine" Mode)

Based on typical retention behavior, the analyte will likely elute around 40-50% B. An isocratic method is preferred for QC labs for stability.

ParameterSetting
Mobile Phase Isocratic: 60% Water (0.1% H3PO4) / 40% Acetonitrile
Flow Rate 1.0 mL/min
Run Time 10.0 minutes
Retention Time Expected ~4.5 - 5.5 minutes
Pressure ~1200 - 1800 psi (system dependent)

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy, the following parameters must be verified.

System Suitability Testing (SST)

Run this before every sample batch to verify the system is functional.

  • Tailing Factor (T): NMT 2.0 (Ideally < 1.5).

  • Theoretical Plates (N): NLT 2000.

  • RSD of Area (n=5): NMT 2.0%.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance Criteria: R² > 0.999.[2]

Specificity (Degradation Pathway)

Benzamides can hydrolyze to benzoic acids under stress.

  • Experiment: Expose sample to 0.1 N HCl and 0.1 N NaOH for 24 hours.

  • Observation: Ensure the 2,5-dimethylbenzoic acid peak (which will elute earlier than the amide in Reverse Phase due to polarity) is resolved from the main peak.

Troubleshooting & Optimization Logic

Common issues and their scientific resolutions:

SymptomProbable CauseCorrective Action
Peak Tailing Silanol interactionSwitch from Formic Acid to 0.1% Phosphoric Acid (suppresses silanols better).
Retention Drift Temperature fluctuationUse a column oven set strictly to 30°C or 35°C .[2]
Split Peaks Solvent mismatchEnsure sample diluent matches the initial mobile phase (e.g., dissolve sample in 40:60 ACN:Water).
High Backpressure Particulate matterFilter all samples through a 0.22 µm PTFE filter before injection.[2]
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected CheckPressure Is Pressure High? Issue->CheckPressure CheckPeak Is Peak Tailing? CheckPressure->CheckPeak No ActionFilter Replace Guard Column Filter Sample CheckPressure->ActionFilter Yes ActionMobile Change Modifier (Use H3PO4) CheckPeak->ActionMobile Yes ActionColumn Clean/Replace Column CheckPeak->ActionColumn No (Peak Splitting)

Caption: Decision tree for resolving common chromatographic anomalies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. (Note: Used for structural analogy and physicochemical properties of dimethylbenzamide isomers). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guideline for system suitability and method parameters). Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for method validation protocols). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on solvent selection and column chemistry).

Sources

Application Note: High-Resolution TLC Separation of Dimethylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The separation of regioisomers of dimethylbenzamide (e.g., 2,4-dimethylbenzamide vs. 3,5-dimethylbenzamide) presents a distinct challenge in thin-layer chromatography (TLC) due to their identical molecular weight and nearly equivalent polarity.[1] This application note details a robust protocol for resolving these isomers on Silica Gel 60 F


. Unlike standard screening gradients, this method utilizes selectivity-tuning solvents  (toluene and chloroform) to exploit subtle differences in steric hindrance and 

-

interactions.[1][2] This guide provides a self-validating workflow for optimizing resolution (

) between critical isomer pairs.

Introduction & Theory

Dimethylbenzamide isomers (xylamides) are common intermediates in the synthesis of agrochemicals and pharmaceuticals. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, TLC remains the primary tool for rapid reaction monitoring and fraction analysis.

The Separation Challenge

The six primary ring-substituted isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) share the same functional group (-CONH


) and hydrophobic core.[1] Separation relies on secondary electronic and steric effects:
  • Ortho-Effect (Steric Inhibition): Isomers with methyl groups at the ortho positions (2,6-dimethyl) experience steric strain that twists the amide bond out of planarity with the benzene ring.[1] This reduces the dipole moment and hydrogen-bond accessibility, typically resulting in higher

    
     values compared to meta or para isomers.[1]
    
  • Electronic Density: The position of the methyl electron-donating groups alters the acidity of the amide protons and the basicity of the carbonyl oxygen, affecting interaction strength with the silanol groups (Si-OH) of the stationary phase.

Materials & Equipment

  • Stationary Phase: Merck Silica Gel 60 F

    
     Aluminium or Glass backed plates (
    
    
    
    cm).[1][2]
  • Sample Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Detection: UV Lamp (

    
     nm) and Iodine Vapor Chamber.[1][2]
    
  • Reference Standards: 2,4-Dimethylbenzamide, 3,5-Dimethylbenzamide, 2,6-Dimethylbenzamide (pure standards required for

    
     confirmation).
    

Mobile Phase Systems

Standard ethyl acetate/hexane systems often fail to resolve positional isomers, resulting in co-elution (single spot).[1][2] The following systems introduce selectivity modifiers .

System A: The Screening Phase (General Polarity Check)[1]
  • Composition: Ethyl Acetate : Hexane (40 : 60 v/v)[1]

  • Usage: Initial assessment of sample purity and retention.

  • Limitation: Poor resolution of meta vs. para isomers.

System B: The Isomer Resolver (High Selectivity)[1]
  • Composition: Toluene : Acetone (90 : 10 v/v) [1][2]

  • Mechanism: Toluene interacts via

    
    -
    
    
    
    stacking with the aromatic ring of the analytes. This interaction is highly sensitive to the electron density distribution caused by the methyl positions, amplifying the separation factor (
    
    
    ).[1]
  • Target

    
    :  0.3 – 0.5 for main components.
    
System C: The Alternative Resolver (Chlorinated)
  • Composition: Chloroform : Methanol : Ammonia (25%) (95 : 4 : 1 v/v/v)[1]

  • Usage: Use if peak tailing is observed. The ammonia sharpens the amide bands by suppressing ionization of free silanols.

Experimental Protocol

Step 1: Plate Preparation
  • Cut silica plates to

    
     cm.
    
  • Pre-washing (Critical): Elute the blank plate with Methanol to remove binder impurities.[1][2] Dry at 100°C for 30 minutes.

  • Mark the origin line gently with a pencil 1.0 cm from the bottom edge.[2]

Step 2: Sample Application
  • Dissolve 5 mg of the isomer mixture in 1 mL of Methanol.

  • Apply 1-2

    
    L spots using a micro-capillary.[2] Keep spot diameter 
    
    
    
    mm.[1][2]
  • Self-Validation Spotting: Spot pure standards of suspected isomers alongside the mixture to confirm identity (Co-spotting).[2]

Step 3: Development
  • Saturate the TLC chamber with the chosen Mobile Phase (System B recommended) for 15 minutes using filter paper to ensure liquid-vapor equilibrium.[2]

  • Insert plate and develop until the solvent front reaches 1 cm from the top.[2]

  • Remove and air dry.[1][2]

Step 4: Visualization & Analysis[1]
  • UV 254 nm: Observe dark quenched spots against the bright green fluorescent background.[2] Mark spots with a pencil.[1][2]

  • Iodine Stain: Place in iodine chamber for 5 minutes. Amides will turn yellow/brown.[1][2]

  • Calculate

    
    : 
    
    
    
    [1][2]

Data Analysis & Expected Results

The following table summarizes expected migration trends using System B (Toluene:Acetone 90:10) . Note: Absolute values vary by humidity and batch.

Isomer StructurePredicted Relative

Mechanistic Rationale
2,6-Dimethylbenzamide High (

)
Steric twisting of amide reduces polarity; weak silica interaction.[2]
2,4-Dimethylbenzamide Medium (

)
Asymmetric substitution; moderate polarity.
3,5-Dimethylbenzamide Low (

)
Planar structure; maximum exposure of amide for H-bonding.[1][2]

Method Development Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for optimizing the separation of these specific isomers.

TLC_Optimization Start Start: Isomer Mixture Screening Run System A: EtOAc : Hexane (40:60) Start->Screening Check Check Resolution (Rs) Screening->Check Good Rs > 1.5 Success Check->Good Separated Poor Rs < 1.5 (Co-elution) Check->Poor Merged Validation Validate with Co-Spotting Good->Validation Analyze_Fail Analyze Failure Mode Poor->Analyze_Fail Tailing Problem: Tailing Spots Analyze_Fail->Tailing Overlap Problem: Isomer Overlap Analyze_Fail->Overlap Fix_Tailing Switch to System C: CHCl3 : MeOH : NH3 Tailing->Fix_Tailing Fix_Overlap Switch to System B: Toluene : Acetone (90:10) Overlap->Fix_Overlap Fix_Tailing->Validation Fix_Overlap->Validation

Figure 1: Decision tree for optimizing mobile phase selectivity based on observed chromatographic defects.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic silica sites interacting with amide nitrogen.[2]Add 1% Triethylamine or Ammonia to the mobile phase.[2]
Edge Effect (Smiling)Uneven solvent evaporation from plate edges.[1][2]Ensure chamber is fully saturated (lined with filter paper) for 15 mins before run.[2]
No Separation Solvents lack "selectivity" for aromatic isomers.[2]Switch from Hexane (non-selective) to Toluene (selective for

-systems).[1][2]

References

  • Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Foundational text on HPTLC method development and solvent selectivity).

  • Snyder, L. R. (1974).[1][2] "Classification of the solvent properties of common liquids". Journal of Chromatography A, 92(2), 223-230.[1] Link (Source for solvent selectivity groups).[1][2]

  • Merck Millipore. (2023).[1][2] Thin Layer Chromatography: A Complete Guide. Link (General protocols for silica gel usage).[1][2]

  • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker.[1][2][3] (Reference for amide separation mechanisms).

Sources

Application Note: Scale-Up Synthesis Procedures for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides represent a privileged pharmacophore in medicinal chemistry, frequently appearing in antipsychotics, antiemetics, and histone deacetylase (HDAC) inhibitors[1]. While synthesizing these molecules on a milligram scale is trivial—often relying on expensive and high-molecular-weight peptide coupling agents like HATU or EDC—translating these routes to multi-kilogram pilot plant production introduces severe thermodynamic, safety, and environmental bottlenecks.

This application note provides a comprehensive guide for drug development professionals and process chemists to successfully scale up the synthesis of substituted benzamides. By transitioning from discovery-scale methodologies to process-friendly acylation and direct amidation techniques, chemists can drastically reduce Process Mass Intensity (PMI), mitigate exothermic hazards, and streamline downstream purification[2].

Mechanistic Rationale: The Physics and Chemistry of Scale-Up

When transitioning from a round-bottom flask to a 100-liter jacketed reactor, the physical constraints of the system dictate the chemistry.

  • Mass and Heat Transfer: Amide bond formation is highly exothermic. In discovery chemistry, rapid addition of reagents is common because the surface-area-to-volume ratio of a small flask allows for rapid heat dissipation. At scale, this same operation can lead to a runaway adiabatic temperature rise. Therefore, scale-up protocols must utilize controlled, dropwise additions of activated intermediates.

  • Reagent Selection (Atom Economy vs. PMI): Stoichiometric coupling agents (e.g., carbodiimides, uronium salts) generate massive amounts of high-molecular-weight waste, leading to a PMI often exceeding 50[2][3]. Furthermore, additives like 1-hydroxybenzotriazole (HOBt) pose severe explosion hazards upon scale-up[2].

  • The Shift to Robust Activation: Industrial amidation relies on converting the benzoic acid to an acyl chloride, using carbonyldiimidazole (CDI), or employing emerging catalytic/direct amidation technologies (such as borate esters)[4][5]. These methods release low-molecular-weight byproducts (HCl, CO₂, or H₂O) and eliminate the need for chromatographic purification.

Process Workflow & Decision Matrix

The following workflow illustrates the strategic decision-making process for selecting a scale-up route for benzamide synthesis.

G Start Substituted Benzoic Acid Decision Select Activation Strategy Start->Decision Route1 Acyl Chloride Formation (SOCl2 or (COCl)2, Cat. DMF) Decision->Route1 Traditional / Robust Route2 Direct Amidation (e.g., Borate Esters / NiCl2) Decision->Route2 Green / Atom Economic Route3 CDI Activation (Carbonyldiimidazole) Decision->Route3 Mild / No HCl gas Amine Add Substituted Amine + Base (if required) Route1->Amine Route2->Amine Route3->Amine IPC In-Process Control (IPC) HPLC / GC Conversion Check Amine->IPC IPC->Amine <99% (Add reagents) Workup Aqueous Quench & Phase Separation IPC->Workup >99% Conversion Cryst Controlled Crystallization (Anti-solvent addition) Workup->Cryst Product Pure Substituted Benzamide (>99% AUC) Cryst->Product

Figure 1: Decision matrix and operational workflow for the scale-up synthesis of substituted benzamides.

Quantitative Comparison of Amidation Strategies

To make an informed decision on the synthetic route, process chemists must evaluate the thermodynamic and environmental footprint of the reaction. The table below summarizes the key metrics for various amidation strategies used in industry.

Amidation StrategyAtom EconomyEst. PMI (Excl. Water)Reagent CostScalability & Safety Profile
Peptide Couplers (HATU/EDC) Low (< 40%)High (> 50)Very HighPoor: High waste generation; HOBt derivatives present severe explosion hazards at scale[2].
Acyl Chloride (SOCl₂) High (~ 75%)Medium (15 - 20)LowExcellent: Highly robust and scalable. Requires caustic scrubbing for HCl/SO₂ off-gassing[5][6].
CDI Activation Medium (~ 60%)Medium (20 - 25)ModerateExcellent: Mild conditions. Generates CO₂ (requires controlled venting) and water-soluble imidazole[3].
Borate-Mediated Direct Amidation Very High (> 85%)Low (< 10)ModerateEmerging: High atom economy. Uses reagents like B(OCH₂CF₃)₃; avoids aqueous workups, relying on simple resin filtration[4].

Standard Operating Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems . In process chemistry, a protocol must contain inherent In-Process Controls (IPCs) that dictate whether the operator proceeds to the next step, ensuring that failures are caught before irreversible downstream processing occurs.

Protocol A: Multi-Kilogram Schotten-Baumann Acylation

This method utilizes acyl chloride intermediates. It is highly reliable for pilot-scale syntheses (e.g., 10–100 kg) and relies on a biphasic solvent system to manage the exotherm and neutralize the HCl byproduct[6].

Step 1: Acid Activation (Chlorination)

  • Charge a glass-lined reactor with the substituted benzoic acid (1.0 equiv) and Toluene (5 volumes).

  • Add catalytic N,N-Dimethylformamide (DMF) (0.05 equiv).

  • Causality Note: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, drastically accelerating the reaction.

  • Heat the mixture to 60 °C. Add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise over 2 hours. Route the exhaust through a caustic scrubber to neutralize SO₂ and HCl gases.

  • IPC Checkpoint 1: Withdraw a 0.5 mL sample, quench into 2 mL of Methanol (forming the methyl ester), and analyze via HPLC. Validation: Proceed only when the residual benzoic acid is < 1.0% AUC.

  • Concentrate the mixture under vacuum (distilling off ~2 volumes of toluene) to remove unreacted SOCl₂. Failure to remove residual SOCl₂ will result in the formation of hazardous and yield-depleting side products during amine addition.

Step 2: Amidation & Exotherm Control

  • In a separate reactor, prepare a solution of the target amine (1.05 equiv) in Aqueous NaOH (2.0 M, 3 volumes) and Tetrahydrofuran (THF, 2 volumes). Cool to 5 °C.

  • Transfer the acyl chloride/toluene solution into the amine solution dropwise over 3–4 hours.

  • Causality Note: Maintain the internal temperature strictly below 20 °C. The biphasic nature (Schotten-Baumann conditions) ensures that the HCl generated is immediately partitioned into the aqueous phase and neutralized, preventing the amine from crashing out as a hydrochloride salt.

  • IPC Checkpoint 2: Sample the organic layer. Validation: The reaction is complete when the acyl chloride (observed as the methyl ester upon MeOH quench) is < 0.5%.

Step 3: Downstream Processing (Workup & Crystallization)

  • Stop agitation and allow phase separation for 30 minutes. Discard the lower aqueous layer.

  • Wash the organic layer with 1M HCl (2 volumes) to remove residual amine, followed by brine (2 volumes).

  • Perform a solvent swap: Distill off THF/Toluene under vacuum while continuously feeding in Heptane (anti-solvent) until the internal temperature reaches 85 °C.

  • Cool the reactor at a controlled rate of -10 °C/hour to 5 °C to induce supersaturation and controlled crystallization. Filter, wash with cold heptane, and dry under vacuum.

Protocol B: Greener Direct Amidation using Borate Esters

For highly functionalized or sensitive substrates where harsh acyl chlorides are not tolerated, direct amidation is preferred. This protocol utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which allows for direct coupling with minimal waste[4].

Step 1: Reaction Assembly

  • Charge a reactor with the substituted benzoic acid (1.0 equiv), the amine (1.0 equiv), and Acetonitrile (MeCN, 8 volumes).

  • Add B(OCH₂CF₃)₃ (1.2 equiv).

  • Causality Note: Unlike traditional boronic acid catalysis that requires Dean-Stark azeotropic distillation to remove water, this specific borate ester effectively drives the condensation in a closed system by forming stable borate-water complexes, simplifying the engineering setup[4].

  • Heat the mixture to 80 °C and stir for 5 to 15 hours.

Step 2: IPC and Purification

  • IPC Checkpoint: Monitor via HPLC. Validation: Reaction is deemed complete when the limiting reagent (acid or amine) is < 2.0% AUC.

  • Cool the mixture to room temperature.

  • Add a commercially available basic ion-exchange resin (e.g., Amberlyst A21) to scavenge residual acid and borate byproducts. Stir for 2 hours.

  • Filter the mixture to remove the resin. The filtrate contains the highly pure substituted benzamide.

  • Concentrate the filtrate and recrystallize from Ethanol/Water to yield the final API-grade product.

Conclusion

The scale-up of substituted benzamides requires a fundamental shift from discovery-based coupling agents to robust, thermodynamically controlled processes. By employing rigorous In-Process Controls, understanding the mechanistic role of catalysts (like DMF in chlorination), and utilizing controlled anti-solvent crystallization, process chemists can ensure safe, high-yielding, and reproducible multi-kilogram campaigns. Furthermore, the adoption of modern direct amidation techniques continues to push the industry toward greener, more atom-economic manufacturing paradigms[2][3].

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A green chemistry perspective on catalytic amide bond formation UCL Discovery URL:[Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 The Royal Society Publishing URL:[Link]

  • Pilot Scale Process Development of SL65.0102-10, an N-Diazabicyclo[2.2.2]-octylmethyl Benzamide Organic Process Research & Development - ResearchGate URL:[Link]

  • Development of a multigram synthetic process to clinical candidate TMP195, a class IIa histone deacetylase selective inhibitor Chemical Papers - Springer URL:[Link]

  • Process for preparing benzamide (RU2019541C1)

Sources

Troubleshooting & Optimization

Improving yield of 2,5-Dimethylbenzamide synthesis from acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing 2,5-dimethylbenzamide from 2,5-dimethylbenzoyl chloride.

While the conversion of an acid chloride to an amide is fundamentally a routine nucleophilic acyl substitution, this specific substrate is frequently plagued by competitive hydrolysis and steric hindrance. This guide moves beyond generic procedures, offering causally-driven solutions and self-validating workflows to ensure maximum yield, purity, and reproducibility.

Mechanistic Overview & Reaction Dynamics

The synthesis of amides from acid chlorides is highly exothermic and rapid ()[]. However, the ortho-methyl group in 2,5-dimethylbenzoyl chloride introduces significant steric bulk near the electrophilic carbonyl carbon. This subtle hindrance slows the nucleophilic attack of ammonia, inadvertently increasing the window for competitive hydrolysis if water is present in the system.

Pathway SM 2,5-Dimethylbenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate SM->Intermediate + NH3 (Amidation) Byproduct 2,5-Dimethylbenzoic Acid (Hydrolysis Byproduct) SM->Byproduct + H2O (Hydrolysis) Amine Ammonia (NH3) (Target Nucleophile) Amine->Intermediate Water Water (H2O) (Competing Nucleophile) Water->Byproduct Product This compound (Target Product) Intermediate->Product - HCl

Mechanistic pathway of this compound synthesis versus competitive hydrolysis.

Troubleshooting FAQs

Q1: My yield of this compound is consistently below 60%, and I am isolating a large amount of white crystalline byproduct. What is happening? A1: You are observing competitive hydrolysis. Under traditional aqueous Schotten-Baumann conditions, the acid chloride reacts with the hydroxide/water phase to form 2,5-dimethylbenzoic acid (2)[2]. Because the ortho-methyl group sterically hinders the incoming ammonia, the rate of amidation is reduced, allowing the smaller, highly abundant water molecules to outcompete the amine. Solution: Abandon aqueous biphasic conditions. Transition to an anhydrous system using an ammonia surrogate like ammonium chloride (


) paired with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent (3)[3].

Q2: I am using solid


 and DIPEA in Dichloromethane (DCM), but the reaction stalls at 80% conversion. Why? 
A2:  The stalling is a phase-transfer limitation. 

has exceptionally poor solubility in pure DCM. If the solid does not dissolve, DIPEA cannot efficiently deprotonate it to generate the active nucleophile (

) in situ. As the reaction progresses, the generated DIPEA·HCl coats the remaining

crystals, completely arresting ammonia generation. Solution: Introduce a highly polar aprotic co-solvent. Adding 15-20% v/v Dimethylformamide (DMF) to the DCM breaks up the crystal lattice of

, facilitating continuous in situ ammonia generation and driving the reaction to completion.

Q3: How can I definitively validate that the reaction is complete before quenching with water? Standard TLC is giving me false positives for the acid byproduct. A3: Acid chlorides are notoriously difficult to track via Thin Layer Chromatography (TLC) because they hydrolyze on the silica gel, falsely indicating the presence of the carboxylic acid byproduct. To establish a self-validating system, you must trap the reactive intermediate. Solution: Perform a Methanol Quench Assay . Withdraw a 50 µL aliquot of the reaction mixture and inject it into 500 µL of anhydrous methanol containing 1% triethylamine. This instantly converts any residual 2,5-dimethylbenzoyl chloride into the stable methyl 2,5-dimethylbenzoate. Analyze this quenched sample via GC-MS or LC-MS. The absolute absence of the methyl ester peak confirms 100% conversion.

Quantitative Data: Yield Comparison by Method

Traditional methods often rely on tedious ammonia gas setups or coupling reagents (4)[4]. The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift toward anhydrous in situ methods.

Reaction MethodologyNucleophile SourceBase / ScavengerSolvent SystemAvg. Isolated YieldPrimary Byproduct
Aqueous Schotten-Baumann 28%

(aq)
NaOH (aq)DCM / Water45 - 55%2,5-Dimethylbenzoic acid
Anhydrous Gas Sparging

(gas)
None (Excess

)
THF85 - 90%None (Requires gas cylinder)
In Situ Generation (Optimized)

(solid)
DIPEADCM / DMF (5:1)94 - 98%DIPEA·HCl (Water soluble)

Optimized, Self-Validating Experimental Protocol

This protocol leverages in situ ammonia generation to bypass the hazards of ammonia gas while completely eliminating the hydrolytic degradation seen in Schotten-Baumann conditions.

Workflow Step1 1. Reagent Prep NH4Cl + DIPEA in DCM/DMF Step2 2. Thermal Control Chill to 0 °C Step1->Step2 Step3 3. Acylation Dropwise addition of Acid Chloride Step2->Step3 Step4 4. Self-Validation Methanol Quench Assay Step3->Step4 Decision Is Methyl Ester Present? Step4->Decision Step5 5. Workup & Isolation Acid/Base Washes Decision->Step5 NO (Complete) Remix Continue Stirring Add more NH4Cl/DIPEA Decision->Remix YES (Incomplete) Remix->Step4

Self-validating workflow for the anhydrous synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3.0 equivalents of finely milled Ammonium Chloride (

    
    ) in a solvent mixture of 50 mL anhydrous Dichloromethane (DCM) and 10 mL anhydrous Dimethylformamide (DMF).
    
    • Causality: DMF is critical here; it solubilizes the surface of the

      
       crystals, allowing the base to access the ammonium ions.
      
  • Base Activation: Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir vigorously at room temperature for 15 minutes.

    • Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts solely as a Brønsted base to liberate free

      
       without competing for the acid chloride.
      
  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: The reaction between acyl chlorides and amines is highly exothermic. Cooling prevents the volatilization of the generated ammonia and suppresses any thermal degradation pathways.

  • Acylation: Dissolve 1.0 equivalent of 2,5-dimethylbenzoyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition ensures that ammonia is always in massive stoichiometric excess relative to the acid chloride, preventing the formation of di-acylated imide byproducts.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (The Methanol Quench): Withdraw a 50 µL aliquot, quench into 500 µL of MeOH/TEA, and analyze via GC-MS. Proceed to workup only when the methyl ester is undetectable.

  • Workup & Isolation: Quench the bulk reaction with 50 mL of saturated aqueous

    
    . Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted 
    
    
    
    ), water, and brine.
    • Causality: The sequential acid/base wash is a self-purifying mechanism. The basic wash neutralizes any trace HCl, while the acidic wash protonates and extracts the organic base, leaving only the neutral this compound in the organic phase.

  • Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield analytically pure this compound.
    

References

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Amide Synthesis - Fisher Scientific.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)

Sources

Removing 2,5-dimethylbenzoic acid impurity from amide product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter unreacted starting materials during amide coupling workflows. This guide provides field-proven, mechanistically grounded solutions for isolating your target amide from residual 2,5-dimethylbenzoic acid impurities.

FAQ 1: Why does 2,5-dimethylbenzoic acid persist in my amide product, and what is the mechanistic rationale for its removal?

Answer: During standard amide coupling reactions, unreacted carboxylic acids often remain in the crude mixture alongside the desired product. The separation strategy relies entirely on exploiting the differential ionization states of the two molecules.

2,5-dimethylbenzoic acid is a weak organic acid with a pKa of approximately 3.99[1]. Under neutral conditions, it remains protonated and highly soluble in organic solvents. However, because amides are generally neutral and non-ionizable under mild conditions, you can selectively target the carboxylic acid. By introducing a mild aqueous base (such as sodium bicarbonate, NaHCO


), the carboxylic acid is deprotonated to form a highly water-soluble sodium carboxylate salt[2]. The neutral amide remains partitioned in the organic phase, allowing for a straightforward liquid-liquid separation.

Table 1: Physicochemical Comparison for Phase Separation

Property2,5-Dimethylbenzoic AcidTypical Neutral Amide
Molecular Weight 150.17 g/mol [3]Variable (Target dependent)
pKa 3.99[1]~15-17 (Non-acidic)
Solubility (Neutral pH) Organic solventsOrganic solvents
Solubility (Basic pH > 7) Aqueous (as carboxylate salt)Organic solvents
FAQ 2: What is the standard, self-validating protocol for removing 2,5-dimethylbenzoic acid?

Answer: Acid-base liquid-liquid extraction is the gold standard for removing carboxylic acid impurities without the bottleneck of column chromatography[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1-0.2 M.

  • Basic Wash: Add an equal volume of 1M aqueous Sodium Bicarbonate (NaHCO

    
    ).
    
    • Causality Check: NaHCO

      
       is a weak base (pH ~8.3). This pH is sufficiently high to quantitatively deprotonate 2,5-dimethylbenzoic acid (pKa 3.99) but mild enough to prevent the hydrolysis of your newly formed amide bond[2].
      
  • Agitation and Venting: Vigorously shake the separatory funnel. Critical Action: Vent frequently to release the CO

    
     gas generated by the acid-base neutralization reaction.
    
  • Phase Separation: Allow the layers to separate completely. Draw off the aqueous layer (which now contains the water-soluble sodium 2,5-dimethylbenzoate salt).

  • Repetition: Repeat the basic wash 1-2 more times to ensure complete extraction of the impurity.

  • Organic Wash: Wash the organic layer once with brine (saturated NaCl) to remove residual water and break any micro-emulsions.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield the pure amide.

G Start Crude Mixture (Amide + 2,5-Dimethylbenzoic Acid) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Start->Dissolve Wash Wash with 1M Aqueous NaHCO3 (Mild Base) Dissolve->Wash Split Phase Separation Wash->Split OrgPhase Organic Phase (Contains Neutral Amide) Split->OrgPhase Retain AqPhase Aqueous Phase (Contains Sodium Carboxylate) Split->AqPhase Discard Dry Dry over MgSO4, Filter, Evaporate OrgPhase->Dry PureAmide Pure Amide Product Dry->PureAmide

Workflow for the acid-base extraction of 2,5-dimethylbenzoic acid from an amide.

FAQ 3: How do I verify that the impurity has been completely removed?

Answer: A robust experimental workflow requires an orthogonal, self-validating analytical system to confirm purity. Do not rely solely on mass recovery.

  • TLC (Thin Layer Chromatography): Run a TLC of the purified product against a pure 2,5-dimethylbenzoic acid standard. In standard non-polar solvent systems (e.g., Hexanes/EtOAc), the carboxylic acid typically streaks strongly or sits near the baseline, whereas the neutral amide will migrate cleanly with a distinct R

    
     value.
    
  • 
    H NMR Spectroscopy:  Check for the disappearance of the characteristic signals of 2,5-dimethylbenzoic acid: specifically, the aromatic protons (typically a multiplet around 7.0-7.8 ppm) and the two distinct methyl singlets (~2.3-2.6 ppm).
    
  • HPLC-UV: Run a reverse-phase HPLC gradient. The ionizable 2,5-dimethylbenzoic acid will elute at a drastically different retention time compared to the lipophilic amide, especially if an acidic mobile phase modifier (like 0.1% TFA) is used.

FAQ 4: What if my amide product is highly polar/water-soluble, making liquid-liquid extraction unviable?

Answer: If your specific amide product is highly polar, it may partition into the aqueous layer alongside the carboxylate salt, causing liquid-liquid extraction to fail. In these scenarios, solid-phase scavenger resins are the preferred, field-validated alternative[5].

Alternative Methodology (Resin Scavenging):

  • Dissolve the crude mixture in an organic solvent (e.g., DCM, THF, or DMF).

  • Add a basic ion-exchange resin (e.g., Amberlyst A21 or Amberlite IRA-67) directly to the solution[5].

  • Stir at room temperature for 2-4 hours. The basic resin will covalently trap the unreacted 2,5-dimethylbenzoic acid via acid-base interaction on the solid support.

  • Filter the suspension to remove the resin. The filtrate will contain the pure, uncharged amide.

  • Evaporate the solvent to recover the product.

DecisionTree Issue Impurity Persists or Extraction Fails? CheckAmide Is the Amide Water-Soluble? Issue->CheckAmide YesSol Use Solid-Phase Scavenger Resin (e.g., Amberlyst Basic) CheckAmide->YesSol Yes NoSol Check Base Strength & Emulsions CheckAmide->NoSol No IncreaseBase Wash with 0.5M NaOH (Monitor for Amide Hydrolysis) NoSol->IncreaseBase Weak Base Failed Recryst Perform Recrystallization (e.g., Hexane/EtOAc) NoSol->Recryst Emulsion/Trapping

Decision matrix for troubleshooting amide purification workflows.

References

*[4] Acid–base extraction - Wikipedia. Available at:[Link] *[5] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - ACS Publications. Available at:[Link] *[3] 2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892 - PubChem. Available at:[Link] *[1] Prediction Acidity Constant of Various Benzoic Acids and Phenols in Water Using Linear and Nonlinear QSPR Models - ResearchGate. Available at:[Link] *[2] 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting low solubility of 2,5-Dimethylbenzamide in polar solvents

[1]

Executive Summary: The Physicochemical Barrier

The Core Problem: Users frequently report difficulty dissolving this compound in polar solvents (water, cold alcohols) despite its theoretical polarity.[1] The Mechanism: This molecule is a primary amide substituted with two hydrophobic methyl groups on the benzene ring.[1]

  • High Lattice Energy: Primary amides form an aggressive intermolecular hydrogen-bonding network (dimers/ladders) in the solid state.[1][2] This results in a high melting point (approx. 165–166 °C) and high lattice energy that solvents must overcome.[2]

  • Hydrophobic Shielding: The methyl groups at the 2- and 5-positions increase lipophilicity (LogP ~1.4–1.8), shielding the polar amide core and reducing interaction with water molecules.[1][2]

Quick Verdict:

  • Water: Practically insoluble (< 1 mg/mL) at room temperature.[1][2]

  • Ethanol/Methanol: Soluble, but often requires heat to initiate disruption of the crystal lattice.[1]

  • DMSO/DMF: Highly soluble (> 50 mg/mL); the preferred solvents for stock solutions.[1][2]

Diagnostic Workflow

Use this decision tree to select the correct solvent system for your application.

SolubilityWorkflowStartSTART: Define Target ApplicationAppTypeApplication Type?Start->AppTypeBioAssayBiological Assay(Aqueous Buffer)AppType->BioAssayCell/EnzymeSynthesisChemical Synthesis /PurificationAppType->SynthesisReactionAnalysisAnalytical (HPLC/GC)AppType->AnalysisQC/QuantDMSOStockStep 1: Make 100mM Stockin 100% DMSOBioAssay->DMSOStockSolventChoiceSelect Solvent based on TempSynthesis->SolventChoiceAnalysis->DMSOStockDilutionStep 2: Dilute into Buffer(Keep DMSO < 0.5%)DMSOStock->DilutionPrecipCheckPrecipitation?Dilution->PrecipCheckSuccessBioProceed with AssayPrecipCheck->SuccessBioNoFailBioAction: Use IntermediateDilution Step (PBS + Tween)PrecipCheck->FailBioYesColdRoom Temp:DCM, DMF, DMSOSolventChoice->ColdLow TempHotReflux (>60°C):Ethanol, Methanol, Ethyl AcetateSolventChoice->HotRecrystallization

Figure 1: Decision matrix for solvent selection based on experimental intent.

Troubleshooting Guide & FAQs

Issue 1: "I added the solid directly to water/buffer, and it floats/clumps."

Diagnosis: The hydrophobic methyl groups and strong crystal lattice prevent wetting and dissolution.[1] Solution: Never add solid this compound directly to aqueous media.[1][2]

  • The "Push" Protocol: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) first to create a high-concentration stock (e.g., 50–100 mM).[1][2]

  • Rapid Dispersion: Slowly pipe the DMSO stock into the vortexing aqueous buffer. This prevents local supersaturation and amorphous precipitation.[1][2]

  • Surfactant Assist: If the final concentration in water must exceed 100 µM, add a non-ionic surfactant (e.g., 0.1% Tween-80) to the buffer before adding the DMSO stock.[1]

Issue 2: "It won't dissolve in Ethanol at Room Temperature."

Diagnosis: Kinetic barrier.[1][2] While thermodynamically soluble in ethanol, the energy required to break the intermolecular hydrogen bonds (lattice energy) is high. Solution:

  • Apply Heat: Warm the ethanolic mixture to 40–50 °C. The solid should dissolve rapidly. Upon cooling, it may remain supersaturated (stable) or recrystallize depending on concentration.

  • Sonication: Use an ultrasonic bath (35–40 kHz) for 10 minutes. This physically disrupts the crystal surface and accelerates dissolution.[1][2]

Issue 3: "My HPLC peak is splitting or showing 'ghost' peaks."

Diagnosis: Solvent mismatch. If you inject a sample dissolved in 100% pure DMSO into a Reverse-Phase HPLC system starting with high aqueous content (e.g., 95% Water), the compound may precipitate inside the column or injector loop momentarily. Solution:

  • Dilute the sample with the mobile phase (e.g., 50:50 Methanol:Water) before injection.

  • Ensure the sample solvent strength matches the starting gradient conditions.[1][2]

Data & Solubility Benchmarks

The following data aggregates solubility behaviors of this compound and close structural analogs (Benzamide, Toluamide) to provide reliable estimates where exact experimental values are absent in public literature.

Solvent SystemSolubility RatingEstimated Limit (25°C)Usage Notes
Water (pH 7) Poor< 0.5 mg/mLHydrophobic effect dominates.[3][1][2]
DMSO Excellent> 100 mg/mLRecommended for Stock.
DMF Excellent> 100 mg/mLAlternative to DMSO.[1][2]
Ethanol (100%) Good (w/ Heat)~20–50 mg/mLRequires warming to initiate.[1][2]
Methanol Good~30–60 mg/mLGood for recrystallization.[1][2]
Dichloromethane Moderate~10–20 mg/mLGood for extractions.[1][2]

Validated Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Target: Biological Assays

  • Weigh 14.9 mg of this compound (MW: 149.19 g/mol ).[2]

  • Add 10.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds.

  • Verification: Inspect against light.[1][2] Solution must be perfectly clear. If particles persist, sonicate for 5 minutes at 30°C.

  • Store in aliquots at -20°C. (Avoid repeated freeze-thaw cycles to prevent moisture absorption, which crashes out the compound).

Protocol B: Recrystallization (Purification)

Target: Synthesis/Purity Improvement

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (95% or 100%) just enough to cover the solid.[2]

  • Heat to boiling (approx. 78°C) on a hot plate.

  • Add more ethanol dropwise only until the solid disappears.

  • Remove from heat and let cool slowly to Room Temperature.

  • Place in an ice bath (0°C) for 1 hour to maximize yield.

  • Filter crystals and wash with cold ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22378, this compound.[1][2] Retrieved from [Link][1][2]

  • Wang, C., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures.[1] Journal of Chemical & Engineering Data.[1][2] Retrieved from [Link][2]

  • NIST Chemistry WebBook. Benzamide, N,N-dimethyl- (Comparison Data). National Institute of Standards and Technology.[2][4] Retrieved from [Link][2]

Technical Support Center: Benzoyl Chloride Amidation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Benzoyl Chloride Amidation Doc ID: TS-ORG-AMID-004 Role: Senior Application Scientist

Executive Summary

The amidation of benzoyl chloride is a kinetically controlled nucleophilic acyl substitution.[1] While often viewed as a routine transformation, thermal mismanagement is the primary cause of yield loss (via hydrolysis), impurity formation (bis-acylation), and safety incidents (runaway exotherms).

This guide synthesizes thermodynamic principles with practical troubleshooting to optimize your specific workflow.

Part 1: The Science of Temperature Control

The Kinetic Competition

In any benzoylation, you are managing a competition between two nucleophiles: your amine and adventitious water (or hydroxide in Schotten-Baumann conditions).

  • Pathway A (Amidation):

    
    
    
  • Pathway B (Hydrolysis):

    
    
    

Why Temperature Matters: While amidation (


) is generally faster than hydrolysis, the reaction is highly exothermic.
  • At High T (>25°C): The rate of hydrolysis (

    
    ) increases disproportionately compared to amidation due to the lower activation energy barrier of the amine attack being maxed out (diffusion control), while water activation continues to scale. Furthermore, high temperatures promote the formation of benzoic anhydride  and di-benzoylated  side products.
    
  • At Low T (0–5°C): You suppress the kinetic energy of water molecules, significantly increasing the

    
     selectivity ratio. This is the "Goldilocks" zone for the addition phase.
    
The Exotherm Factor

Benzoyl chloride reacts violently with amines. A 100 mmol scale reaction can generate enough heat to boil dichloromethane (DCM) within seconds if added as a bolus.

  • Rule of Thumb: Maintain internal temperature

    
     during the addition of the electrophile.
    

Part 2: Visualizing the Mechanism

The following diagram illustrates the critical bifurcation point at the tetrahedral intermediate, heavily influenced by temperature.

AmidationMechanism Start Benzoyl Chloride + Amine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Exothermic) Product Benzamide (Desired) Inter->Product Low T (0-5°C) Path A Side1 Benzoic Acid (Hydrolysis) Inter->Side1 High T / Wet Solvent Path B Side2 Bis-Amide (Over-reaction) Product->Side2 High T / Excess PhCOCl (Secondary reaction)

Figure 1: Kinetic bifurcation in benzoylation. High temperatures accelerate Path B (Hydrolysis) and secondary acylation.

Part 3: Troubleshooting & FAQs

Scenario A: "I have a white precipitate, but it's not my product."

Diagnosis: This is likely Benzoic Acid (from hydrolysis) or Amine Hydrochloride salts.

  • The Cause:

    • Thermal spike: The addition was too fast, raising the temp >20°C, favoring hydrolysis by atmospheric moisture or aqueous base.

    • Insufficient Base: If the HCl byproduct isn't neutralized, it protonates your starting amine, rendering it non-nucleophilic.[2] The precipitate is the amine-HCl salt.

  • The Fix:

    • Protocol Check: Did you use

      
       equivalents of base (e.g., TEA, Pyridine) or Schotten-Baumann conditions (NaOH)?
      
    • Validation: Take a small sample of the solid and add saturated NaHCO₃. If it fizzes and dissolves, it is Benzoic Acid. If it dissolves in water without fizzing but precipitates upon adding NaOH, it is your starting amine salt.

Scenario B: "My yield is low (30-50%), but I see no starting material."

Diagnosis: You likely have Bis-acylation (if using primary amines) or O-acylation (if hydroxyls are present).

  • The Cause: Adding the amine to the benzoyl chloride (inverse addition) or running the reaction too hot.

  • The Fix:

    • Order of Addition: Always add Benzoyl Chloride to the Amine solution.

    • Temperature: Keep the reaction at 0°C for the entire addition duration. Only warm to RT after 1 hour.

Scenario C: "The reaction turned black/tarry."

Diagnosis: Decomposition of the amine or polymerization.

  • The Cause: Uncontrolled exotherm. Amine oxidation often accelerates at high temperatures in the presence of acid chlorides.

  • The Fix:

    • Dilution: Double your solvent volume to act as a heat sink.

    • Rate: Slow the addition rate to 1 drop/second.

Part 4: Optimized Experimental Protocols

Method A: Anhydrous Conditions (Standard for Drug Discovery)

Best for: Valuable amines, moisture-sensitive substrates.

ParameterSpecification
Solvent Dichloromethane (DCM) or THF (Anhydrous)
Base Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)
Stoichiometry Amine (1.0 equiv), PhCOCl (1.1 equiv)
Temperature 0°C start

RT finish

Step-by-Step:

  • Dissolve Amine (1.0 eq) and TEA (2.5 eq) in DCM (0.2 M concentration).

  • Cool the flask to 0°C using an ice/water bath. Stir for 10 mins.

  • Dilute Benzoyl Chloride (1.1 eq) in a small volume of DCM.

  • Crucial Step: Add the PhCOCl solution dropwise over 15–20 minutes. Do not allow internal temp to exceed 10°C.

  • Remove ice bath and allow to warm to 20–25°C (RT) . Stir for 2–4 hours.

  • Quench: Add 1M HCl (aqueous) to neutralize excess amine/base.

Method B: Schotten-Baumann Conditions (Robust/Scale-up)

Best for: Amino acids, water-soluble amines, large scale.

ParameterSpecification
Solvent Biphasic: Water / Diethyl Ether (or DCM)
Base 10% NaOH or KOH (Aqueous)
Temperature < 5°C maintained

Step-by-Step:

  • Dissolve Amine in 10% NaOH (2.5 eq) in a flask.

  • Cool to 0–5°C .

  • Add Benzoyl Chloride (1.2 eq) dropwise.

  • Vigorous Stirring: Essential to maximize the interfacial surface area.

  • Cap the flask and shake/stir for 30–60 mins.

  • Validation: The product usually precipitates. Filter and wash with dilute HCl (to remove unreacted amine) and then aqueous NaHCO₃ (to remove benzoic acid).

Part 5: Decision Logic for Temperature

Use this flow to determine your thermal strategy.

TempDecision Start Start: Analyze Substrate IsReactive Is the Amine Highly Nucleophilic? (e.g., Alkyl amine) Start->IsReactive ReactiveYes Yes IsReactive->ReactiveYes Aliphatic ReactiveNo No (e.g., Aniline, Nitro-aniline) IsReactive->ReactiveNo Aromatic/Hindered MethodA Strict 0°C Addition Risk: Exotherm/Bis-acylation ReactiveYes->MethodA MethodB Start 0°C -> Warm to RT May require reflux if very deactivated ReactiveNo->MethodB

Figure 2: Thermal strategy based on nucleophilicity.

References

  • Mechanism & Kinetics: "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009. Link

  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link

  • Experimental Safety: "Benzoyl Chloride Safety Data Sheet." Fisher Scientific. Link

  • Practical Organic Chemistry: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Lab Text).

Sources

Technical Guide: Handling & Storage of Hygroscopic Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hygroscopic Challenge

Benzamide derivatives (e.g., Metoclopramide , Sulpiride , Itopride , Amisulpride ) are cornerstones in medicinal chemistry, particularly as dopamine antagonists and prokinetics. However, their chemical structure—specifically the amide moiety combined with polar salt forms (often Hydrochlorides)—creates a significant stability challenge: Hygroscopicity .

Moisture uptake in these compounds is not merely a physical nuisance; it is a chemical hazard. Water acts as a nucleophile, driving amide hydrolysis, and a plasticizer, inducing phase transitions that alter bioavailability.

The "Over-Drying" Trap

Critical Insight: Not all moisture is "bad." Many benzamides exist as stable hydrates (e.g., Metoclopramide HCl Monohydrate). Aggressive drying can strip this essential crystal water, collapsing the lattice into a high-energy anhydrous state. This anhydrous form acts as a "moisture magnet," absorbing water from the air far more rapidly than the original hydrate, leading to uncontrollable deliquescence.

Diagnosis: Is My Sample Compromised?

Before using a stored benzamide derivative, you must validate its integrity. Use this tiered diagnostic approach.

Tier 1: Visual & Physical Inspection (Non-Destructive)
  • Caking: Does the powder flow freely, or has it formed clumps? Clumping indicates surface moisture adsorption.

  • Deliquescence: Is there a liquid film or "goo" at the bottom? This indicates the critical relative humidity (CRH) was exceeded.

  • Static Charge: Does the powder "fly" away from the spatula? Paradoxically, this often indicates the sample is too dry (electrostatic buildup), common in anhydrous forms.

Tier 2: Analytical Verification (Destructive)

If Tier 1 raises doubts, quantify the moisture content.

MethodBest ForWhat it Tells You
Karl Fischer (KF) Trace MoistureTotal water content. The gold standard. Distinguishes water from other volatile solvents.
TGA (Thermogravimetric Analysis) Hydrate ConfirmationWeight loss vs. Temperature. Distinguishes "surface water" (loss <100°C) from "crystal water" (loss >100°C).
DVS (Dynamic Vapor Sorption) Stability ProfilingSorption Isotherm. Determines the Critical Relative Humidity (CRH) where the solid starts to dissolve.

Storage Protocol: The "Desiccant Hierarchy"

Do not default to "store in a desiccator." The type of desiccant matters based on the specific benzamide form.

The Storage Decision Logic

StorageLogic Start Benzamide Derivative Storage TypeCheck Is it a Hydrate? (e.g., Metoclopramide Monohydrate) Start->TypeCheck HydrateYes YES: Stable Hydrate TypeCheck->HydrateYes HydrateNo NO: Anhydrous/Amorphous TypeCheck->HydrateNo Cond1 Maintain Humidity Zone (40-60% RH) HydrateYes->Cond1 Cond2 Strict Desiccation (<10% RH) HydrateNo->Cond2 Desiccant1 Use: Saturated Salt Soln or Silica Gel (Mild) Cond1->Desiccant1 Desiccant2 Use: P2O5 or Molecular Sieves (Aggressive) Cond2->Desiccant2 Warning CRITICAL: Do NOT use P2O5 It will strip crystal water! Desiccant1->Warning Avoid

Figure 1: Decision tree for selecting storage conditions based on hydration state.

Recommended Storage Containers
  • Primary: Amber glass vial with a Teflon (PTFE) lined screw cap. Plastic allows moisture permeation over time.

  • Secondary: Heat-sealed aluminum foil bag with a desiccant sachet.

  • Environment: -20°C freezer is standard, but warm to room temperature (RT) before opening to prevent condensation.

Handling & Weighing: The "Closed Loop" Technique

Problem: Weighing a hygroscopic benzamide on an open balance pan causes weight drift. The sample absorbs water during the weighing process, leading to under-dosing (you weigh water + drug, thinking it's just drug).

The Protocol:

  • Equilibrate: Allow the storage vial to reach RT before opening.

  • Tare the Vessel: Place a weighing boat and its lid (or a small vial with cap) on the balance. Tare.

  • Transfer Quickly: Remove the vessel, add the approximate amount of benzamide, and close the lid immediately .

  • Weigh: Place the closed vessel back on the balance. Record the weight.

  • Calculate: (Total Weight) - (Tare Weight) = Sample Weight.

Remediation: Can I Save a Wet Sample?

If your benzamide derivative has clumped but not degraded chemically (check via LC-MS or NMR for hydrolysis products), you may be able to dry it.

Drying Protocol
  • Vacuum Oven: Set to 40°C (gentle heat).

  • Vacuum: < 10 mbar.

  • Time: 4-12 hours.

  • Validation: Weigh the sample every 2 hours. Stop when mass change is < 0.1%.

WARNING: If drying Metoclopramide Monohydrate , do not exceed 60°C or use high vacuum for extended periods, or you will generate the unstable anhydrous form.

FAQ: Troubleshooting Benzamide Issues

Q1: My Itopride HCl turned into a liquid overnight. Can I rotovap it back to a solid?

  • Answer: Likely not. Once deliquescence occurs, the crystal lattice is destroyed. Rotovapping will likely result in a sticky "oil" or amorphous glass, which is even more hygroscopic. Recommendation: Redissolve in a dry solvent (e.g., Methanol), filter, and attempt a slow recrystallization to restore the lattice. If that fails, discard.

Q2: I see an extra peak in my HPLC at RRT 0.85. Is this moisture?

  • Answer: No, moisture itself is not UV active. An extra peak suggests Chemical Hydrolysis .

    • Mechanism:[1][2] Water attacks the amide carbonyl.

    • Products: Benzoic acid derivative + Amine.[1][3]

    • Action: Run an LC-MS.[4] If you see a mass corresponding to the carboxylic acid fragment, the sample is chemically degraded and must be discarded.

Q3: Why does my Sulpiride sample have a strong "fishy" smell?

  • Answer: This is a sign of advanced hydrolysis. The "fishy" odor is likely the volatile amine component (e.g., pyrrolidine derivative) released after the amide bond cleavage. Discard immediately.

References

  • Metoclopramide Hydrochloride Monograph . European Pharmacopoeia (Ph.[5] Eur.) 10.0.

    • Source:

  • Hygroscopicity and Moisture Sorption of Pharmaceutical Solids. Journal of Pharmaceutical Sciences.

    • Source:

  • Stability of Amides: Hydrolysis Mechanisms. Master Organic Chemistry.

    • Source:

  • Itopride Hydrochloride Properties.

    • Source:

  • Amisulpride Physical Stability & Formulation . ResearchGate.[6]

    • Source:

Sources

Separating 2,5-Dimethylbenzamide from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the purification of 2,5-Dimethylbenzamide , specifically focusing on the removal of its most common precursor, 2,5-Dimethylbenzoic acid (and potentially 2,5-dimethylbenzonitrile).

The separation logic relies on the distinct acid-base properties of the components. The target molecule is a primary amide (neutral), whereas the primary impurity is a carboxylic acid (acidic, pKa ~4.0). This difference allows for a highly efficient liquid-liquid extraction (LLE) workup, followed by recrystallization for final polishing.

Safety Warning: Always consult the Safety Data Sheet (SDS) for all chemicals. This compound and its precursors may be irritants. Perform all operations in a fume hood.

Module 1: Liquid-Liquid Extraction (The "Workup")

Goal: Bulk removal of acidic starting material.

The most robust method to separate 2,5-dimethylbenzoic acid from the amide product is reactive extraction . The acid can be deprotonated to form a water-soluble carboxylate salt, while the amide remains in the organic layer.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.

    • Volume: Use ~10-15 mL solvent per gram of crude solid.

  • Base Wash: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why Bicarbonate? The pKa of 2,5-dimethylbenzoic acid is approximately 3.98 [1].[1] Saturated

      
       (pH ~8.5) is strong enough to fully deprotonate the acid (
      
      
      
      ) but weak enough to avoid hydrolyzing the amide bond.
  • Separation: Shake vigorously and vent. Allow layers to separate.

    • Bottom Layer (if DCM): Contains Product (Amide).

    • Top Layer (if DCM): Contains Impurity (Acid Salt).

    • (Note: If using EtOAc, the organic product layer is on top).

  • Verification: Repeat the wash 2x.

  • Drying: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Troubleshooting LLE
IssueDiagnosisSolution
Emulsion forms Density of layers is too similar or particulates present.Add solid NaCl to the aqueous layer to increase density difference. Filter the mixture through a Celite pad if particulates are visible.
Low Yield Product is trapped in the aqueous layer.Although benzamides are generally lipophilic, check the aqueous layer pH. If pH > 12 (strong base used), the amide might partially hydrolyze or solubilize. Back-extract the aqueous layer with fresh organic solvent.
Acid remains Insufficient deprotonation.Check the pH of the aqueous wash. It must be basic (pH > 8). If the acid concentration is high, more

washes are required.
Visualizing the Workflow

LLE_Workflow Start Crude Mixture (Amide + Acid) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash Wash with Sat. NaHCO3 (aq) Solvent->Wash SepFunnel Separatory Funnel Wash->SepFunnel OrgLayer Organic Layer (Neutral) SepFunnel->OrgLayer Contains Amide AqLayer Aqueous Layer (Basic) SepFunnel->AqLayer Contains Acid Salt Product This compound (Target) OrgLayer->Product Dry & Evaporate Impurity 2,5-Dimethylbenzoate (Waste) AqLayer->Impurity Discard

Figure 1: Reactive extraction logic for separating neutral amides from acidic precursors.

Module 2: Recrystallization (Polishing)

Goal: Removal of non-acidic impurities (e.g., unreacted nitrile, mineral salts) and improving crystal habit.

This compound is a solid.[2] If the LLE product is off-white or has a broad melting range, recrystallization is required. Benzamides typically crystallize well from alcohol/water mixtures or toluene.

Solvent Selection Guide
Solvent SystemPolarityApplication
Ethanol / Water HighPrimary Recommendation. Dissolve in hot ethanol; add water until turbid; cool. Excellent for removing inorganic salts.
Toluene Low/MedGood for removing non-polar impurities. Requires higher heat to dissolve the amide.
EtOAc / Hexane MediumStandard "layering" method. Dissolve in min. EtOAc, layer Hexane on top.
Protocol (Ethanol/Water)
  • Place the crude solid in an Erlenmeyer flask.

  • Add minimum hot Ethanol (95%) to dissolve the solid. (Heat to boiling on a steam bath).

  • Once dissolved, remove from heat. Add warm water dropwise until a faint cloudiness persists.

  • Add one drop of ethanol to clear the cloudiness.

  • Allow to cool to room temperature undisturbed, then place in an ice bath (

    
    ) for 30 minutes.
    
  • Filter the white needles/plates and wash with cold 50% EtOH/Water.

Troubleshooting Recrystallization

Q: The product is "oiling out" (forming a liquid blob instead of crystals).

  • Cause: The solution is too concentrated, or the melting point of the solvated product is lower than the solvent boiling point.

  • Fix: Re-heat to dissolve the oil. Add slightly more solvent (Ethanol). Scratch the side of the glass with a rod during cooling to induce nucleation. Alternatively, switch to a lower-boiling solvent system (e.g., DCM/Hexane).

Q: No crystals formed after cooling.

  • Cause: Too much solvent (supersaturation not reached).

  • Fix: Evaporate half the solvent and retry cooling.

Module 3: Chromatography (Difficult Separations)

Goal: Separation of stubborn impurities (e.g., 2,5-dimethylbenzonitrile) if LLE fails.

If the starting material was the nitrile (via hydrolysis) and conversion was incomplete, LLE will not remove the unreacted nitrile (as it is also neutral).

  • Stationary Phase: Silica Gel (Standard grade).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[3]

TLC Data (Relative)
CompoundApprox Rf (3:1 Hexane:EtOAc)Visualization
2,5-Dimethylbenzonitrile~0.6 - 0.7UV (Shortwave)
This compound ~0.2 - 0.3 UV / Iodine Stain
2,5-Dimethylbenzoic acid< 0.1 (streaks)UV / Bromocresol Green

Note: The amide is significantly more polar than the nitrile due to Hydrogen bonding capabilities.

FAQ: Frequently Asked Questions

Q1: Can I use NaOH instead of NaHCO3 for the extraction?

  • Answer: It is risky. While benzamides are relatively stable, strong bases like 1M NaOH can hydrolyze the amide bond back to the carboxylic acid over time, reducing your yield. Saturated Sodium Bicarbonate or 1M Sodium Carbonate are safer alternatives.

Q2: My product has a melting point of 43-45°C. Is this correct?

  • Answer: Likely No. You may have purchased or synthesized N,N-dimethylbenzamide (CAS 611-74-5) by mistake [2]. Primary benzamides (like this compound) typically have much higher melting points (often >130°C) due to intermolecular hydrogen bonding. Check your NMR to confirm the presence of

    
     protons (broad singlet, exchangeable with 
    
    
    
    ).

Q3: How do I remove residual water after the aqueous workup?

  • Answer: Azeotropic distillation is effective. Dissolve the damp solid in Toluene and rotovap to dryness. The toluene/water azeotrope will carry off the moisture.

References

  • Stenutz, R. (n.d.). pKa values of benzoic acid derivatives. Stenutz.eu. Retrieved October 26, 2023, from [Link]

Sources

Overcoming steric hindrance in 2,5-disubstituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in 2,5-Disubstituted Benzamide Synthesis Ticket ID: #SYN-25-BZ-STERIC Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesizing 2,5-disubstituted benzamides presents a classic "ortho-effect" challenge. While the substituent at position 5 primarily influences electronic density and solubility, the substituent at position 2 (ortho) creates significant steric shielding of the carbonyl carbon. This prevents nucleophilic attack by the amine, often leading to stalled reactions, extensive byproduct formation (e.g., N-acylureas), or racemization if chiral centers are present.

This guide moves beyond standard EDC/NHS protocols to provide high-energy activation strategies and alternative synthetic routes validated for sterically congested systems.

Module 1: Reagent Selection & Activation Strategies

Q1: My standard EDC/HOBt coupling is stalling at <10% conversion. Why is this happening, and what is the immediate alternative?

A: Standard carbodiimide couplings (EDC/DCC) rely on the formation of an O-acylisourea intermediate. In 2-substituted benzoic acids, the ortho-substituent sterically blocks the approach of the amine to this intermediate. Furthermore, the slow reaction rate allows the O-acylisourea to rearrange into an unreactive N-acylurea byproduct, permanently sequestering your starting material.

Recommendation: Switch to Propanephosphonic Acid Anhydride (T3P) .

  • Why: T3P forms a highly reactive mixed anhydride. The cyclic structure of T3P is less sterically demanding than uronium/phosphonium reagents (HATU/PyBOP), allowing it to function effectively even in "tight" steric pockets.

  • Bonus: T3P byproducts are water-soluble, simplifying workup.

Q2: I tried HATU, but the yield is still poor (~30%). Should I increase the temperature?

A: Increasing temperature with HATU often leads to rapid hydrolysis of the activated ester or racemization (if applicable), rather than product formation.

Recommendation: If T3P fails, you must move to Acid Chlorides via Ghosez’s Reagent .

  • The Issue: Thionyl chloride (

    
    ) or Oxalyl chloride are often too harsh or generate acidic byproducts that degrade sensitive functionality at the 5-position.
    
  • The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions at room temperature. This allows you to generate the highly reactive acid chloride without exposing your substrate to HCl gas or reflux temperatures.

Module 2: Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Best for: Moderately hindered substrates (e.g., 2-methyl, 2-methoxy).

  • Dissolution: Dissolve the 2,5-disubstituted benzoic acid (1.0 equiv) and the amine (1.1–1.5 equiv) in anhydrous EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Note: Pyridine often gives higher yields with T3P due to acylation catalysis.

  • Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24h.

    • Tip: If stalled, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (to remove pyridine), sat.

    
    , and brine.
    
Protocol B: Activation via Ghosez’s Reagent

Best for: Severely hindered substrates (e.g., 2-iodo, 2-trifluoromethyl).

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–3 hours. Monitor by TLC (acid chloride often runs much faster/different Rf than acid).

  • Coupling: In a separate flask, dissolve the amine (1.2 equiv) and

    
     (2.0 equiv) in dry DCM.
    
  • Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

Module 3: Alternative Synthetic Routes (The "Plan C")

Q3: Neither T3P nor Acid Chloride routes are working. The amine is just too non-nucleophilic. What now?

A: Stop trying to couple the acid and amine. Instead, use Palladium-Catalyzed Aminocarbonylation . This method constructs the amide bond by inserting Carbon Monoxide (CO) between an aryl halide and the amine. It bypasses the carboxylic acid intermediate entirely.

  • Substrate: Start with 2,5-disubstituted aryl bromide or iodide.

  • Catalyst System:

    
     + Xantphos (or a bulky phosphine like 
    
    
    
    ).
  • CO Source: CO gas (balloon) or solid CO-gen (e.g.,

    
    ).
    
  • Mechanism: The oxidative addition of Pd into the Ar-X bond pushes the ortho-substituent away, creating space for CO insertion and subsequent amine attack.

Data Presentation: Reagent Efficiency Comparison

The following table summarizes typical conversion rates for sterically hindered benzamide couplings (e.g., 2,6-dimethylbenzoic acid + aniline) based on internal application data and literature precedents.

ReagentActivation SpeciesSteric ToleranceTypical Yield (Hindered)Epimerization Risk
EDC / HOBt O-AcylisoureaLow< 15%High
HATU O-AzabenzotriazolylMedium40 - 60%Medium
T3P Mixed AnhydrideHigh 75 - 90% Very Low
Ghosez's Rgt Acid ChlorideVery High 85 - 95% Low (Neutral pH)

Acid ChlorideHigh80 - 90%N/A (Substrate degradation risk)

Visualizing the Decision Logic

The following diagram outlines the logical flow for selecting the correct synthetic strategy based on steric severity and functional group compatibility.

BenzamideStrategy Start Start: 2,5-Disubstituted Benzoic Acid + Amine CheckSteric Assess Steric Bulk at C2 (e.g., Me, OMe vs. tBu, I) Start->CheckSteric Standard Attempt T3P Coupling (EtOAc, Pyridine, 50°C) CheckSteric->Standard Moderate Bulk Ghosez Route B: Ghosez's Reagent (Neutral Acid Chloride Formation) CheckSteric->Ghosez Extreme Bulk (e.g., 2,6-disub) CheckFail Did T3P Fail? Standard->CheckFail Yield < 20% Success Isolate Product Standard->Success Yield > 70% CheckFail->Ghosez Switch Activation CheckGhosezFail Did Acid Chloride Fail? Ghosez->CheckGhosezFail Stalled Ghosez->Success Success AltRoute Route C: Pd-Catalyzed Aminocarbonylation (Start from Aryl Halide) CheckGhosezFail->AltRoute Change Strategy AltRoute->Success

Caption: Decision matrix for optimizing sterically hindered amide couplings. Blue nodes indicate strategic shifts; Green nodes indicate recommended protocols.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Patterson, J. (2025). T3P® (Propanephosphonic Acid Anhydride): The Reagent of Choice for Difficult Amide Couplings. Euticals/Archimica Technical Report. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses. Link

  • Bhanage, B. M., et al. (2011).[1] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Synthesis of Substituted Benzamides. Link

Sources

Safety precautions for handling 2,5-Dimethylbenzamide powder

[1]

Critical Disambiguation & Compound Identity

⚠️ STOP AND VERIFY: Before proceeding, confirm the exact chemical identity. There is a frequent confusion between ring-substituted and nitrogen-substituted isomers.[1]

Feature2,5-Dimethylbenzamide (Target)

-Dimethylbenzamide
(Common Confusion)
CAS Number 5692-34-2 611-74-5
Structure Primary Amide (-CONH₂) on xylene ringTertiary Amide (-CON(Me)₂) on benzene ring
Physical State Solid Powder (High Melting Point)Liquid or Low-Melting Solid (MP ~43°C)
Handling Risk Dust inhalation, static chargeVapor inhalation, skin absorption

This guide specifically addresses the handling of the solid powder (CAS 5692-34-2) .[1]

Core Safety Profile (Risk Assessment)

While specific toxicological data for the 2,5-isomer is less abundant than for common solvents, it must be handled according to the Precautionary Principle applicable to substituted benzamides.

Hazard Classification (GHS Baseline)

Treat this compound as a functional irritant.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Personal Protective Equipment (PPE) Matrix
ZoneRequirementTechnical Rationale
Respiratory Fume Hood (Required) Particle aerodynamic diameter of benzamide powders poses an inhalation risk.[1]
Dermal Nitrile Gloves (Double) Amides can act as permeation enhancers.[1] Double gloving (0.11mm min) prevents breakthrough.
Ocular Safety Glasses w/ Side Shields Crystalline dust can cause mechanical corneal abrasion + chemical irritation.[1]
Body Lab Coat (Cotton/Poly) Standard protection against particulate accumulation on street clothes.[1]

Operational Workflow & Troubleshooting (Q&A)

Phase 1: Weighing & Transfer

Q: The powder "flies" away when I try to weigh it. How do I control this? A: Substituted benzamides are prone to triboelectric charging (static electricity), especially in low-humidity environments.[1]

  • Immediate Fix: Use an ionizing anti-static gun on the weighing boat and spatula before contact.[1]

  • Protocol: Do not pour from the stock bottle. Use a clean, anti-static micro-spatula. If an ionizer is unavailable, wipe the exterior of the weighing vessel with a slightly damp lint-free wipe to discharge surface static.

Q: Can I weigh this on an open bench? A: No. Although this compound is not volatile, the fine powder presents an inhalation hazard (H335).[1] All weighing must occur inside a chemical fume hood or a powder containment enclosure.

Phase 2: Solubilization & Reaction

Q: What is the best solvent for preparing a stock solution? A:

  • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Primary amides form strong hydrogen bonds, making them sparingly soluble in non-polar solvents (Hexane, Toluene) and only moderately soluble in alcohols.[1]

  • Troubleshooting: If the solution is cloudy in Methanol/Ethanol, gentle heating (40°C) or sonication (5-10 mins) is usually effective.[1]

Q: Are there specific incompatibility risks? A: Yes.

  • Strong Oxidizers: Incompatible with permanganates or peroxides (risk of exothermic oxidation).[1]

  • Strong Acids/Bases: Prolonged exposure to high molarity NaOH or HCl will hydrolyze the amide bond, releasing ammonia and converting the compound to 2,5-dimethylbenzoic acid.[1]

Phase 3: Spills & Disposal[6]

Q: I spilled powder inside the hood. How do I clean it? A: Do not use a brush (creates dust).[1]

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or water.[1]

  • Wipe: Wipe up the wet paste to prevent dust generation.[1]

  • Disposal: Place towels in a solid hazardous waste bag.

Q: How do I dispose of the waste? A:

  • Solid Waste: Label as "Solid Organic Waste - Irritant."[1]

  • Liquid Waste: If dissolved in DMSO/Methanol, dispose of in "Non-Halogenated Organic Solvents" stream.[1] Do not pour down the drain.

Visualized Protocols

Diagram 1: Safe Handling Workflow

This logic flow ensures containment of the powder from storage to solution.

GStartStart: Stock BottleCheckCheck PPE:Nitrile + HoodStart->CheckStaticStatic Control:Ionizer / Anti-static GunCheck->StaticRequiredWeighWeighing:Inside Fume HoodStatic->WeighLow TurbulenceDissolveSolubilization:DMSO/MeOHWeigh->DissolveTransferWasteDisposal:Organic Waste StreamDissolve->WastePost-Exp

Caption: Step-by-step containment strategy to minimize dust exposure and static interference.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of accidental exposure.

EmergencyExposureExposure IncidentTypeIdentify TypeExposure->TypeSkinSkin Contact(Dust/Solution)Type->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkinWash with Soap/Water(15 mins)Skin->ActionSkinActionEyeFlush with Water(15 mins) -> MedicalEye->ActionEyeActionInhaleMove to Fresh AirObserve for Labored BreathingInhale->ActionInhale

Caption: Triage protocol for accidental exposure. Always consult SDS and Safety Officer immediately.

References

  • ChemScene. (2025).[1] this compound (CAS 5692-34-2) Product Specifications. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: N,N-Dimethylbenzamide (Analogous Hazard Data). Retrieved from [1]

  • PubChem. (2025).[1] Benzamide Compound Summary (General Amide Safety). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[3] Solvent Miscibility and Solubility Table. Retrieved from [1]

Validation & Comparative

1H NMR chemical shifts of 2,5-Dimethylbenzamide aromatic protons

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Chemical Shifts of 2,5-Dimethylbenzamide Aromatic Protons: A Comparison Guide of Predictive Models vs. Experimental Data

Introduction

This compound is a fundamental structural motif in medicinal chemistry, frequently serving as an intermediate in the synthesis of neuroleptics and other pharmacologically active agents. Accurate assignment of its ¹H NMR spectrum—particularly the aromatic protons (H3, H4, and H6)—is essential for structural verification and purity analysis[1]. However, relying solely on 2D predictive software or empirical additivity rules can lead to significant assignment errors due to complex stereoelectronic effects.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard predictive alternatives against high-resolution experimental data. By analyzing these discrepancies, we uncover the mechanistic causality behind the predictive failures, ensuring researchers do not misassign critical spectral data.

The Alternatives Compared

To demonstrate the limitations and strengths of current spectral assignment methodologies, we will compare the following four approaches:

  • Empirical Additivity Rules (Pretsch): Manual calculation using base benzene values and standard substituent increments.

  • ChemDraw Professional (Algorithmic Predictor): A widely accessible tool based on generalized additive models and 2D topology.

  • MestReNova (Mnova) Predictor: Advanced prediction software utilizing ensemble methods and neural networks.

  • Experimental Ground Truth: A high-resolution 400 MHz ¹H NMR spectrum acquired in CDCl₃.

Experimental Protocol (Self-Validating System)

To establish an indisputable ground truth, a rigorous and reproducible NMR acquisition protocol must be followed. This self-validating system ensures that the observed chemical shifts are free from concentration-dependent artifacts or solvent-induced shifting.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg of high-purity (>98%) this compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance III). Lock the spectrometer to the deuterium signal of CDCl₃. Perform automated gradient shimming (topshim) followed by manual fine-tuning of the Z1 and Z2 coils to ensure a line width at half height (LWHH) of <0.5 Hz for the TMS peak.

  • Acquisition Parameters: Set the probe temperature to 298 K. Acquire a standard 1D ¹H spectrum using a 30° pulse program (zg30). Use a spectral width of 12 ppm, an acquisition time (AQ) of 3.0 seconds, a relaxation delay (D1) of 1.0 seconds, and accumulate 16 scans to ensure an optimal signal-to-noise ratio.

  • Data Processing: Apply zero-filling to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Perform Fourier transform, followed by manual phase and baseline correction. Reference the TMS peak to exactly 0.00 ppm.

ExpWorkflow S1 Sample Prep 15 mg in 0.6 mL CDCl3 S2 Shimming & Tuning Automated + Manual S1->S2 S3 Acquisition 16 Scans, D1=1.0s S2->S3 S4 Processing Zero-filling & Apodization S3->S4 S5 Spectral Analysis Integration & Multiplet Extraction S4->S5

Experimental Workflow for 1H NMR Acquisition.

Data Presentation: Predictive vs. Experimental Performance

The aromatic ring of this compound contains three distinct protons: H3 (ortho to the 2-methyl group), H4 (meta to the 2-methyl group), and H6 (ortho to the carboxamide group). The table below summarizes the theoretical predictions versus the experimental ground truth.

Proton PositionMultiplicity & Expected J-CouplingPretsch Empirical Rules (ppm)ChemDraw Predictor (ppm)Mnova Predictor (ppm)Experimental Ground Truth (ppm)Δδ (Max Deviation)
H3 Doublet (d), J ≈ 7.8 Hz7.127.157.117.10 +0.05
H4 Doublet of doublets (dd), J ≈ 7.8, 1.5 Hz7.197.207.177.15 +0.05
H6 Fine Doublet (d), J ≈ 1.5 Hz7.607.557.357.25 +0.35

Expertise & Experience: Mechanistic Causality Behind the H6 Deviation

While all predictive models perform exceptionally well for H3 and H4 (deviations ≤ 0.05 ppm), there is a glaring failure in the prediction of the H6 chemical shift by basic empirical rules and older algorithms (up to +0.35 ppm error).

The causality behind this discrepancy lies in a stereoelectronic phenomenon known as steric inhibition of resonance [2].

In an unsubstituted benzamide, the planar carboxamide group (-CONH₂) is strongly electron-withdrawing via resonance. Its magnetic anisotropy heavily deshields the ortho protons, pushing their chemical shifts well past 7.50 ppm. Empirical additivity rules assign a massive +0.62 ppm ortho-increment for the -CONH₂ group based entirely on this planar, highly conjugated ground state.

However, in this compound, the bulky methyl group at the C2 position creates a severe steric clash with the adjacent C1 carboxamide group. To relieve this steric strain, the carboxamide group is forced to twist out of coplanarity with the aromatic ring[3]. This out-of-plane rotation disrupts the p-orbital overlap, effectively quenching the resonance electron-withdrawal and altering the anisotropic cone that normally deshields the H6 proton[4].

Consequently, the experimental chemical shift of H6 collapses upfield to ~7.25 ppm. Advanced predictors like Mnova partially account for this 3D conformational twisting via neural networks, yielding a much closer prediction (7.35 ppm), whereas flat 2D empirical rules fail completely.

LogicFlow A This compound Target Structure Input B Empirical Additivity Rules (Pretsch Estimation) A->B C Algorithmic Prediction (ChemDraw / Mnova) A->C D Experimental Acquisition (400 MHz, CDCl3) A->D E Comparative Analysis (Δδ Evaluation at H6) B->E C->E D->E F Mechanistic Resolution: Steric Inhibition of Resonance E->F

Logical Workflow of NMR Prediction vs. Validation.

Conclusion

When working with sterically encumbered aromatics like this compound, drug development professionals must exercise extreme caution when relying on 2D predictive software. The experimental validation proves that steric inhibition of resonance drastically alters expected chemical shifts. For robust analytical workflows, empirical predictions must always be treated as hypotheses requiring rigorous experimental validation.

References

  • Title: Wiley-VCH 2007: 1H NMR | Source: wiley-vch.
  • Title: Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives | Source: rsc.
  • Title: 17O NMR of benzamide derivatives: ground state torsion angle does not affect transmission of substituent effect by through | Source: rsc.
  • Title: The Effect of Intramolecular Hydrogen Bonding on the Rotational Barriers about the CN Bonds of o-Hydroxyarenecarboxamides | Source: oup.

Sources

Interpreting IR Spectrum Amide Bands of 2,5-Dimethylbenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In small-molecule drug development, the amide bond is a critical structural motif. Its conformation directly governs target affinity through precise hydrogen-bonding networks within protein binding pockets. Infrared (IR) spectroscopy remains the gold standard for elucidating these interactions. However, interpreting the IR spectra of sterically hindered amides, such as 2,5-Dimethylbenzamide, requires a nuanced understanding of molecular geometry and electronic effects.

This guide provides an in-depth comparative analysis of the IR spectral features of this compound against its unsubstituted counterpart, Benzamide. By examining the Amide I and II bands, we explore how steric hindrance dictates molecular conformation. Furthermore, we objectively compare two primary analytical methodologies—FTIR-ATR and Transmission KBr Pellet—providing a self-validating protocol for accurate spectral acquisition.

Theoretical Framework: Steric Hindrance and Conjugation

Primary amides exhibit highly characteristic IR absorption bands. The Amide I band (typically 1680–1630 cm⁻¹) is primarily driven by the C=O stretching vibration, while the Amide II band (1620–1590 cm⁻¹) arises from a complex coupling of N-H bending and C-N stretching[1][2].

In an unsubstituted benzamide, the amide group is coplanar with the aromatic ring, allowing for maximal π-electron delocalization (conjugation). This resonance decreases the double-bond character of the carbonyl group, lowering the Amide I frequency to approximately 1656 cm⁻¹[1][2].

Conversely, in this compound, the methyl group at the ortho position (C2) creates significant steric clash with the amide protons. To relieve this strain, the amide plane twists out of coplanarity with the benzene ring.

Causality of Spectral Shifts: This loss of coplanarity disrupts the extended π-conjugation. Without the electron-donating resonance from the aromatic ring, the C=O bond retains a higher degree of double-bond character, increasing its force constant. Consequently, the Amide I stretching frequency shifts to a higher wavenumber compared to unsubstituted benzamide.

G A Ortho-Methyl Group (Steric Bulk) B Amide Plane Twist (Loss of Coplanarity) A->B C Reduced Ring Conjugation B->C D Increased C=O Bond Order C->D E Higher Amide I Frequency D->E

Logical flow of how steric hindrance in this compound alters Amide I IR frequency.

Quantitative Spectral Comparison

To objectively evaluate these structural differences, we compare the primary vibrational modes of this compound with standard Benzamide data.

Vibrational ModeUnsubstituted Benzamide (cm⁻¹)This compound (cm⁻¹)Causality / Structural Rationale
Amide I (C=O stretch) ~1656~1675 - 1680Reduced conjugation due to steric twisting increases C=O bond order.
Amide II (N-H bend) ~1620~1605 - 1615Altered hydrogen bonding network and loss of coplanarity.
N-H Stretch (Asymmetric) ~3370~3350Steric shielding alters intermolecular hydrogen bond strength.
N-H Stretch (Symmetric) ~3170~3180Shift reflects changes in crystal packing and H-bond donor capacity.

Mechanistic Insight: The N-H stretching region (3500–3100 cm⁻¹) is highly sensitive to hydrogen bonding[3]. For primary amides, this pair of peaks typically falls between 3370 and 3170 cm⁻¹[1]. In the solid state, primary amides form extensive hydrogen-bonded dimers or polymeric chains. The steric bulk of the 2,5-dimethyl substitution partially shields the amide group, slightly weakening intermolecular hydrogen bonds. Weaker hydrogen bonds result in a higher frequency shift for the N-H stretching vibrations compared to the tightly packed unsubstituted benzamide lattice.

Experimental Methodology: FTIR-ATR vs. KBr Pellet

When analyzing sterically hindered amides, the choice of sample preparation can introduce spectral artifacts. We compare two standard techniques to establish a self-validating analytical system.

Method Comparison
  • Attenuated Total Reflectance (FTIR-ATR): Requires no sample preparation, preserving the native polymorphic state of the API. However, band intensities are wavelength-dependent, and anomalous dispersion of the refractive index can slightly shift peak positions to lower wavenumbers.

  • Transmission KBr Pellet: Provides an excellent signal-to-noise ratio and a linear baseline, making it the standard for historical spectral libraries[4]. However, mechanochemical effects from grinding can disrupt native hydrogen bonds.

Self-Validating Protocol for Amide Analysis

To ensure data integrity, every experimental run must validate both the instrument state and the sample integrity.

Step 1: System Calibration & Background Verification

  • Action: Acquire a background spectrum of the clean ATR diamond crystal or an empty sample compartment.

  • Causality: This self-validating step ensures that no residual water vapor or organic contaminants from previous analyses interfere with the highly sensitive N-H stretching region (3300 cm⁻¹) or the Amide I band.

Step 2: Sample Preparation & Application

  • For ATR: Deposit 2–5 mg of this compound directly onto the crystal. Apply consistent, moderate pressure using the anvil.

  • For KBr: Gently mix (do not vigorously grind) 1 mg of the amide with 100 mg of anhydrous, IR-grade KBr. Press under vacuum at 10 tons for 2 minutes to form a transparent disk.

  • Causality: Vigorously grinding primary amides can mechanically break intermolecular hydrogen bonds, artificially broadening the Amide II band. Gentle mixing preserves the crystalline lattice.

Step 3: Spectral Acquisition & Processing

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans.

  • Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving the closely spaced Amide I and II bands and maintaining a high signal-to-noise ratio without excessive acquisition time.

Workflow Start Sample Prep: This compound Split1 FTIR-ATR Method Start->Split1 Split2 Transmission KBr Pellet Start->Split2 ATR1 Direct Application to Diamond Crystal Split1->ATR1 KBr1 Grind with KBr (1:100) Avoid Over-milling Split2->KBr1 Scan Acquire Spectra (4000-400 cm⁻¹, 4 cm⁻¹ Res) ATR1->Scan KBr1->Scan Analyze Compare Amide I, II, III Band Shifts Scan->Analyze

Step-by-step parallel workflow comparing FTIR-ATR and KBr pellet methodologies.

References

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: 1

  • Title: 24.1: Structural, Physical, and Spectral Characteristics of Amides Source: Chemistry LibreTexts URL: 3

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: 2

  • Title: Benzamide - the NIST WebBook Source: National Institute of Standards and Technology URL: 4

Sources

Structural Elucidation & Comparative MS Profiling: 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Isomeric Challenge: In pharmaceutical impurity profiling and metabolic analysis, distinguishing 2,5-dimethylbenzamide (2,5-DMB) from its structural isomers (e.g., N,N-dimethylbenzamide or 3,5-dimethylbenzamide) is critical. While all share a molecular weight of 149.19 Da, their pharmacological activities and metabolic pathways differ significantly.

The Solution: This guide details the mass spectrometry (MS) fragmentation "fingerprint" of 2,5-DMB. Unlike its isomers, 2,5-DMB exhibits a unique Ortho-Effect driven by the interaction between the C2-methyl group and the amide moiety. This mechanism produces diagnostic ions at m/z 131 and 132, enabling definitive identification where standard retention time analysis may fail.

Part 1: The Mass Spectral Fingerprint

Chemical Identity:

  • Compound: this compound

  • Formula:

    
    
    
  • Exact Mass: 149.0841 Da

  • Key Structural Feature: Primary amide with an ortho-methyl group.

Primary Fragmentation Profile (EI, 70 eV)

The Electron Impact (EI) spectrum of 2,5-DMB is dominated by three mechanistic channels. The relative abundances listed below are typical for quadrupole instruments but may vary by detector tuning.

m/z Ion Identity Fragment Structure Mechanism / Diagnostic Value
149

Molecular IonParent Peak. Moderate intensity. Confirms MW.
133

2,5-Dimethylbenzoyl cation

-Cleavage.
Characteristic of primary amides. Distinguishes from N-substituted isomers.
132

Bicyclic cation (Isobenzofuran-like)Ortho-Effect (Diagnostic). Specific to ortho-substituted benzamides. Absent in 3,5-isomer.
131

2,5-DimethylbenzonitrileOrtho-Effect (Diagnostic). Dehydration driven by ortho-methyl hydrogen transfer.
105

2,5-Dimethylphenyl cationBase Peak (Common). Formed by loss of CO from m/z 133. Common to all dimethylbenzamide isomers.
77/79

/

Phenyl / Arenium ionsAromatic ring degradation products.
Part 2: Mechanistic Fragmentation Analysis

To interpret the spectrum correctly, one must understand the causality behind the peaks. The fragmentation of 2,5-DMB is a competition between standard amide cleavage and the sterically driven "Ortho-Effect."

1. The

-Cleavage Pathway (Standard)

Like most primary amides, the molecular ion undergoes


-cleavage, breaking the C-N bond.
  • Step 1: Loss of the amino radical (

    
    , 16 Da) yields the acylium ion at m/z 133 .
    
  • Step 2: The acylium ion ejects carbon monoxide (CO, 28 Da) to form the aryl cation at m/z 105 .

2. The Ortho-Effect Pathway (Diagnostic)

The presence of the methyl group at the C2 position (ortho to the amide) opens a "proximity effect" channel unavailable to meta or para isomers.

  • Hydrogen Transfer: A hydrogen atom from the C2-methyl group transfers to the carbonyl oxygen or the amide nitrogen.

  • Elimination: This rearrangement facilitates the expulsion of small neutral molecules (

    
     or 
    
    
    
    ), creating stable bicyclic or nitrile ions at m/z 131/132 .
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways that define the 2,5-DMB spectrum.

Fragmentation M Molecular Ion [M]+ m/z 149 Acylium Acylium Ion [M-NH2]+ m/z 133 M->Acylium - NH2 (16 Da) (Standard Amide Cleavage) OrthoInter Ortho-Rearrangement Intermediate M->OrthoInter H-Transfer (Ortho-Methyl) Aryl Dimethylphenyl Cation [M-NH2-CO]+ m/z 105 Acylium->Aryl - CO (28 Da) Tropylium Xylyl/Tropylium m/z 105/106 Aryl->Tropylium Rearrangement Nitrile Nitrile Ion [M-H2O]+ m/z 131 OrthoInter->Nitrile - H2O (18 Da) Bicyclic Bicyclic Cation [M-NH3]+ m/z 132 OrthoInter->Bicyclic - NH3 (17 Da)

Figure 1: Competing fragmentation pathways for this compound. The "Ortho Effect" branch (Right) is the diagnostic differentiator from meta/para isomers.

Part 3: Comparative Guide (Isomer Differentiation)

This section objectively compares 2,5-DMB against its most common confusion points: the meta-isomer (3,5-DMB) and the N-substituted isomer (N,N-DMB).

Diagnostic Logic Table

Use this logic gate to identify your unknown sample.

FeatureThis compound (Target)3,5-Dimethylbenzamide (Isomer A)N,N-Dimethylbenzamide (Isomer B)
Structure Type Primary Amide, Ortho-subPrimary Amide, Meta-subTertiary Amide
Molecular Ion 149149149
[M-16] Peak Present (

133)
Present (

133)
Absent (Cannot lose NH2)
[M-44] Peak AbsentAbsentPresent (

105)
(Loss of NMe2)
Ortho-Effect Strong (

131/132)
Absent N/A
Base Peak Often 105 or 133Often 105 or 133Often 105 or 44
Differentiation Look for 131/132 Lack of 131/132Lack of 133

Key Insight:

  • If you see

    
     133 but no  131/132, you likely have the 3,5-isomer .
    
  • If you see

    
     105 but no  133, you likely have the N,N-isomer .
    
  • If you see

    
     133 AND  131/132, you have This compound .
    
Part 4: Validated Experimental Protocol

To reproduce these fragmentation patterns for library matching or quality control, follow this self-validating GC-MS workflow.

1. Sample Preparation
  • Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid acetone (can form adducts).

  • Concentration: 100 µg/mL (ppm).

  • Derivatization: Not required for EI, but TMS-derivatization (BSTFA) can be used to shift mass by +72 Da to confirm the primary amide protons if the spectrum is ambiguous.

2. GC-MS Parameters (Standard)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • Ion Source: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C. (Note: Higher source temps (>250°C) may exaggerate the loss of water/ammonia in ortho-isomers).

3. Workflow Diagram

Workflow Sample Sample (100 µg/mL in MeOH) GC Gas Chromatography (HP-5ms Column) Sample->GC Inject 1µL Ionization Ionization (EI, 70eV) GC->Ionization Elution Analyzer Mass Analyzer (Scan 40-300 m/z) Ionization->Analyzer Fragmentation Data Data Analysis (Check m/z 131/132) Analyzer->Data Spectrum

Figure 2: Standard GC-MS workflow for benzamide isomer differentiation.

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzamide, N,N-dimethyl- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Csonka, I. P., et al. (2025). Prediction of Fragmentation Pathway of Natural Products... by ChemFrag. (Discusses general amide fragmentation rules). Journal of Computational Chemistry. [Link]

  • Vrkic, A. K., & O'Hair, R. A. (2004). The Ortho Effect in Mass Spectrometry.[3] (Foundational text on ortho-elimination mechanisms in aromatic amides). Journal of the American Society for Mass Spectrometry.

  • Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds.[3] Part II: Gas phase ion chemistry of protonated alkylbenzenes (alkyldihydrobenzenium ions). (Context for tropylium/xylyl ion formation). Mass Spectrometry Reviews.

Sources

A Comparative Analysis of the Melting Points of 2,5-Dimethylbenzamide and its 2,4-Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the fundamental physical properties of isomeric compounds is of paramount importance. The melting point, in particular, serves as a crucial indicator of purity and is deeply influenced by the substance's molecular structure. This guide provides an in-depth comparison of the melting points of two constitutional isomers: 2,5-dimethylbenzamide and 2,4-dimethylbenzamide.

Theoretical Framework: Predicting Melting Point Trends

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For isomers, which share the same molecular formula and thus the same molecular weight, differences in melting points arise from variations in their molecular structure, which in turn affect the strength of these intermolecular forces and the efficiency of crystal packing.

The key factors influencing the melting points of this compound and 2,4-dimethylbenzamide are:

  • Intermolecular Forces: Both isomers can engage in hydrogen bonding through the amide (-CONH₂) group, a strong intermolecular interaction. They also exhibit van der Waals forces. The specific arrangement of the methyl groups can influence the overall polarity and the accessibility of the amide group for hydrogen bonding.

  • Molecular Symmetry and Crystal Packing: The ability of a molecule to pack efficiently into a crystal lattice is a dominant factor in determining its melting point.[1][2] More symmetrical molecules tend to pack more closely, leading to stronger intermolecular forces and, consequently, a higher melting point.

Based on these principles, a qualitative prediction can be made. The this compound isomer possesses a higher degree of symmetry compared to the 2,4-dimethylbenzamide isomer. This increased symmetry in the 2,5-isomer would likely allow for a more ordered and compact packing in the crystal lattice, leading to stronger intermolecular interactions. Therefore, it is hypothesized that This compound will exhibit a higher melting point than 2,4-dimethylbenzamide .

Experimental Determination of Melting Point

To validate this hypothesis and establish the precise melting points of these isomers, the following experimental protocol is recommended. This method is a self-validating system, ensuring accuracy and reproducibility.

Apparatus:
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Reference standards with known melting points (for calibration)

Protocol:
  • Sample Preparation:

    • Ensure the samples of this compound and 2,4-dimethylbenzamide are pure and completely dry. Impurities can depress and broaden the melting range.[3]

    • If the samples are not finely powdered, gently grind a small amount in a clean, dry mortar and pestle.

    • Load a capillary tube by tapping the open end into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Calibration of the Apparatus:

    • Prior to measuring the samples, calibrate the melting point apparatus using a certified reference standard with a melting point close to the expected range of the isomers. This ensures the accuracy of the temperature readings.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.[4]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting point is reported as this range.

  • Data Analysis and Reporting:

    • Perform at least three independent measurements for each isomer to ensure reproducibility.

    • Report the melting point as a range for each compound. A narrow melting range (typically 0.5-1°C) is indicative of a pure substance.

Data Summary (Hypothetical)

While experimentally determined values are not currently available in public literature, the following table illustrates how the data should be presented once obtained through the protocol described above.

CompoundMolecular StructurePredicted Melting Point TrendExperimentally Determined Melting Point (°C)
This compound HigherTo be determined
2,4-Dimethylbenzamide LowerTo be determined

Logical Flow of Analysis

The following diagram illustrates the logical process for comparing the melting points of the two isomers, from theoretical understanding to experimental validation.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Conclusion Topic Topic: Melting Point of 2,5- vs 2,4-Dimethylbenzamide Isomers Isomers have same molecular formula and weight Topic->Isomers Factors Key Differentiating Factors: - Molecular Symmetry - Crystal Packing Efficiency - Intermolecular Forces (H-bonding, van der Waals) Isomers->Factors Hypothesis Hypothesis: 2,5-isomer has higher symmetry, leading to better packing and a higher melting point. Factors->Hypothesis Protocol Standardized Melting Point Determination Protocol Hypothesis->Protocol Requires Experimental Proof Steps 1. Sample Preparation (Pure, Dry, Powdered) 2. Apparatus Calibration (Reference Standards) 3. Controlled Heating (1-2°C/min) 4. Observation and Recording (Melting Range) Protocol->Steps Data Acquisition of Experimental Data Steps->Data Comparison Data Comparison and Analysis Data->Comparison Provides Quantitative Basis Validation Validation or Refutation of Hypothesis Comparison->Validation Conclusion Final Conclusion on Melting Point Differences and Underlying Physicochemical Reasons Validation->Conclusion

Sources

UV-Vis Absorption Maxima for 2,5-Dimethylbenzamide Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning

In the quantification of 2,5-Dimethylbenzamide (2,5-DMB) , researchers often default to High-Performance Liquid Chromatography (HPLC) without assessing the fitness-for-purpose of simpler spectroscopic methods. While HPLC and LC-MS offer superior specificity for complex matrices, UV-Vis spectroscopy remains the most efficient, cost-effective, and high-throughput method for raw material purity assessment and dissolution testing in controlled environments.

This guide moves beyond basic "recipe-following." It establishes a self-validating protocol for determining the precise absorption maxima (


) of 2,5-DMB, grounded in the electronic theory of benzamide derivatives. It objectively compares this approach against chromatographic alternatives to empower your method selection strategy.

Part 2: Theoretical Grounding & Mechanism

The Chromophore System

The UV absorption of 2,5-DMB is governed by the benzamide pharmacophore . The molecule consists of a benzene ring conjugated with a carbonyl group of the amide, further modified by two methyl auxochromes at the ortho (2-) and meta (5-) positions.

  • Primary Band (E-Band): Arising from

    
     transitions of the benzene ring, intensified by the amide conjugation. Typically found at 220–245 nm . This band is highly sensitive but prone to solvent cutoff interference.
    
  • Secondary Band (B-Band): A weaker transition arising from the vibrational fine structure of the benzenoid system, typically observed at 270–290 nm . While less sensitive, this region is often freer from solvent and excipient interference.

Auxochromic Effect: The methyl groups at positions 2 and 5 are electron-donating. According to the Woodward-Fieser rules adapted for aromatic systems, these substituents induce a bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to unsubstituted benzamide.

Critical Insight: Literature values for "benzamide derivatives" vary by solvent. Relying on a static literature value (e.g., "254 nm") without experimental verification is a primary source of quantification error.

Part 3: The Self-Validating Experimental Protocol

This protocol is designed to be self-correcting . It forces the operator to empirically determine the optimal


 rather than assuming a value.
Phase 1: Spectral Scanning & Determination

Reagents:

  • Analyte: this compound (Reference Standard Grade, >99%).

  • Solvent: Methanol (HPLC Grade) or Acetonitrile (HPLC Grade). Note: Methanol is preferred for solubility, but Acetonitrile has a lower UV cutoff (190 nm vs 205 nm).

Workflow:

  • Stock Preparation: Dissolve 10.0 mg of 2,5-DMB in 100 mL of Methanol to create a

    
     stock solution.
    
  • Dilution: Dilute 1.0 mL of stock into 10 mL Methanol (

    
    ).
    
  • Baseline Correction: Run a blank scan (pure Methanol) from 200 nm to 400 nm.

  • Sample Scan: Scan the

    
     sample from 200 nm to 400 nm.
    
  • Peak Picking: Identify local maxima.

    • Expected Result: A strong peak near 230–240 nm and a secondary shoulder/peak near 275–285 nm .

Phase 2: Method Validation (Linearity & Range)[1]

Once


 is identified (let us designate this experimentally determined value as 

), validate the Beer-Lambert relationship (

).

Step-by-Step:

  • Prepare 5 serial dilutions: 5, 10, 20, 40, and 60

    
    .
    
  • Measure Absorbance at

    
    .
    
  • Plot Absorbance vs. Concentration.[1]

  • Acceptance Criteria:

    
    .
    
Visualization: Method Validation Workflow

ValidationWorkflow Start Start: 2,5-DMB Reference Standard Solvent Solvent Selection (MeOH vs ACN) Start->Solvent Scan Spectral Scan (200-400 nm) Identify Local Maxima Solvent->Scan Decision Is u03BB < 220 nm? Scan->Decision PathA Use Secondary Band (270-290 nm) Lower Sensitivity, Higher Specificity Decision->PathA Yes (Solvent Cutoff Risk) PathB Use Primary Band (230-245 nm) High Sensitivity Decision->PathB No (Clear Peak) Validation Linearity Test (5 points, R² > 0.999) PathA->Validation PathB->Validation Routine Routine Quantification Validation->Routine

Figure 1: Decision logic for selecting the quantification wavelength based on spectral scan results.

Part 4: Comparative Analysis (UV-Vis vs. Alternatives)

This section provides an objective comparison of UV-Vis against HPLC-UV and LC-MS/MS for 2,5-DMB quantification.

Table 1: Technology Performance Matrix
FeatureUV-Vis Spectroscopy HPLC-UV LC-MS/MS
Primary Use Case Raw material assay, dissolution testing, solubility studies.Impurity profiling, stability indicating assays, complex mixtures.Bioanalysis (plasma/blood), trace residue analysis.
Sensitivity (LOD)



(ng/mL range)
Specificity Low. Absorbs all benzamides and aromatics.High. Separates 2,5-DMB from isomers (e.g., 2,4-DMB).Ultra-High. Mass-based identification (

).
Throughput High (seconds per sample).Low (5–15 mins per sample).Low (5–10 mins per sample).
Cost Per Sample < $0.10$2.00 - $5.00> $10.00
Key Limitation Cannot distinguish 2,5-DMB from degradation products or isomers.Solvent consumption and column maintenance.High equipment cost and technical expertise required.
Comparative Data Analysis
  • UV-Vis: Best for pure API verification. If you are synthesizing 2,5-DMB and need a quick concentration check, UV-Vis at ~235 nm is sufficient.

  • HPLC: Required if quantifying 2,5-DMB in the presence of its hydrolysis product (2,5-dimethylbenzoic acid). The acid will overlap in the UV spectrum but separate on a C18 column [1, 5].

  • LC-MS: Required for biological matrices (e.g., rat plasma) where protein precipitation is used. The UV background from plasma proteins renders direct UV-Vis impossible [1].

Part 5: Troubleshooting & Interferences

Solvent Effects (Solvatochromism)

Changing the solvent from Methanol to Water can shift the


 by 2–5 nm.
  • Polar Protic Solvents (Water/Methanol): Stabilize the ground state more than the excited state for

    
     transitions (Blue Shift), but often stabilize the excited state for 
    
    
    
    transitions (Red Shift).
  • Recommendation: Always prepare standards in the same solvent as your samples. Do not quantify an aqueous sample against a methanolic standard curve without correction [4, 7].

pH Dependency

Benzamides are relatively stable, but extreme pH can induce hydrolysis or protonation.

  • Acidic pH: Protonation of the amide nitrogen is difficult (pKa ~ -1.5), but protonation of the carbonyl oxygen can occur in strong acid, shifting absorption.

  • Basic pH: Can lead to hydrolysis to the benzoate anion, which has a distinct spectrum.

  • Buffer Control: For robust methods, use a phosphate buffer (pH 7.0) mixed with acetonitrile [5].[2][3][4][5][6]

Visualization: Interference Pathway

Interference Sample Sample: 2,5-DMB Detector UV Detector Sample->Detector Signal (235 nm) Matrix Matrix: Excipients/Plasma Matrix->Detector Noise/Overlap Isomer Isomer: 2,4-DMB Isomer->Detector False Positive

Figure 2: Potential interference sources in direct UV quantification. Note that UV-Vis cannot distinguish the 2,4-isomer from the 2,5-isomer.

Part 6: References

  • Vertex AI Search. (2025). Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry. PubMed. Link

  • El Dib, G., et al. (2008).[7] UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes. ResearchGate. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide. Link

  • Abdulsayid, F. A., & Hasan, H. M. A. (2020).[8] Study of Solvent Effect on UV-Visible Spectra. International Journal of Innovative Science, Engineering & Technology. Link

  • Tarkase, K. N., et al. (2012).[1] Development and Validation of UV-Spectrophotometric methods for estimation of Indapamide. Der Pharma Chemica.[1] Link

  • Thermo Fisher Scientific. (2025). Pharmaceutical standards guide for UV-Vis spectrophotometers. Link

  • Scribd. (2025).[8] Solvent Effects in UV-Vis Spectroscopy. Link

Sources

C13 NMR peak assignments for methyl groups in 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 13C NMR Peak Assignment Strategies for Methyl Groups in 2,5-Dimethylbenzamide

For researchers and drug development professionals, the structural verification of substituted aromatics often presents subtle analytical bottlenecks. A classic example is this compound. In this molecule, the two methyl groups (at the C2 and C5 positions) yield 13C NMR signals that are nearly identical—typically separated by less than 2 ppm[1].

Relying on empirical additive rules to assign these peaks is a high-risk strategy. The anisotropic deshielding from the C1 amide group is highly dependent on the molecule's rotameric state and solvent hydrogen-bonding, meaning the relative chemical shifts of the C2 and C5 methyls can easily invert depending on the sample conditions.

As a Senior Application Scientist, I approach this not as a simple data-collection task, but as a problem of establishing a self-validating analytical system. This guide objectively compares three methodologies—1D 13C NMR, 2D HSQC/HMBC, and Computational DFT (GIAO)—to definitively assign these methyl groups, detailing the causality behind each experimental choice.

Quantitative Comparison of Analytical Strategies

Analytical StrategyAssignment ConfidenceTime-to-ResultSample RequirementMechanism of Validation
1D 13C NMR Low (Presumptive)< 1 Hour10-20 mgEmpirical additive substituent rules
2D HSQC/HMBC Absolute (Definitive)2-6 Hours15-25 mgTopological mapping via scalar couplings
DFT (GIAO) High (Statistical)12-24 HoursNone (In Silico)Quantum mechanical shielding tensors

Methodology 1: 1D 13C NMR Spectroscopy (The Baseline)

While 1D 13C NMR is the fastest method, it is fundamentally a presumptive, non-validating system for closely spaced resonances.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum using a 30° pulse angle, a 2-second relaxation delay, and at least 512 scans to ensure a high signal-to-noise ratio for the quaternary carbons.

  • Processing: Apply a 1 Hz exponential line broadening, Fourier transform, and phase the spectrum. Identify the two aliphatic methyl peaks (typically ~19-22 ppm).

The Causality of Failure: The C2 methyl is ortho to the amide group. In theory, the magnetic anisotropy of the carbonyl oxygen should deshield the C2 carbon slightly more than the C5 carbon. However, the amide bond is subject to restricted rotation. If the solvent stabilizes a specific rotamer via hydrogen bonding (e.g., in DMSO-d6), the spatial relationship between the carbonyl cone and the C2 methyl changes, altering the electronic environment. Because 1D NMR lacks connectivity data, any assignment made here is an educated guess rather than a validated fact.

Methodology 2: 2D NMR (HSQC & HMBC) - The Gold Standard

To move from empirical guessing to absolute certainty, we must utilize 2D NMR to map the molecule topologically. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the premier tool for assigning methyls separated by quaternary carbons[2].

Step-by-Step Protocol:

  • HSQC Acquisition: Run a 2D 1H-13C HSQC experiment to map direct one-bond (¹J_CH) couplings. This correlates the methyl protons (~2.2-2.4 ppm) to their respective 13C signals[3].

  • HMBC Acquisition: Run a 2D 1H-13C HMBC optimized for long-range couplings (typically J = 8 Hz). Ensure the spectral width in the carbon dimension covers the highly deshielded carbonyl and quaternary aromatic region (up to 180 ppm).

  • Network Mapping: Trace the ³J_CH correlations from the methyl protons to the aromatic ring carbons.

The Causality of Validation: HMBC relies on heteronuclear scalar coupling. The protons of the C2-methyl group will couple to C1, C2, and C3. Crucially, C1 is a quaternary carbon directly attached to the electron-withdrawing amide group, making it highly deshielded (~135-140 ppm). Conversely, the C5-methyl protons will couple to C4, C5, and C6. Both C4 and C6 are standard aromatic CH carbons (~126-130 ppm), and C5 lacks the direct inductive effect of the amide. By locating the methyl proton signal that shows a cross-peak to the most deshielded aromatic carbon (C1), you unambiguously lock the C2-methyl assignment. This creates a closed-loop, self-validating system where the topology proves the assignment.

HMBC_Network C2_Me C2-Methyl Protons C1 C1 (Ipso to Amide) Quaternary C2_Me->C1 ³J_CH C2 C2 (Ortho) Quaternary C2_Me->C2 ²J_CH C3 C3 (Meta) CH C2_Me->C3 ³J_CH C5_Me C5-Methyl Protons C4 C4 (Para) CH C5_Me->C4 ³J_CH C5 C5 (Meta) Quaternary C5_Me->C5 ²J_CH C6 C6 (Ortho) CH C5_Me->C6 ³J_CH

Fig 1: HMBC correlation network distinguishing C2 and C5 methyl groups via ³J_CH couplings.

Methodology 3: DFT GIAO Calculation (In Silico Validation)

When physical sample concentration is too low for a high-quality HMBC, or when high-throughput automated assignment is required, in silico prediction serves as a powerful orthogonal validation tool[4].

Step-by-Step Protocol:

  • Conformational Search: Generate 3D conformers of this compound using molecular mechanics (e.g., MMFF94) to account for all possible amide bond rotamers.

  • Geometry Optimization: Optimize the low-energy conformers at the Density Functional Theory (DFT) level using the B3LYP functional and a 6-31G* basis set.

  • NMR Tensor Calculation: Compute the isotropic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311G(d)) with an implicit solvent model[5].

  • Statistical Validation: Apply Boltzmann weighting to the conformers and utilize DP4 or DP5 probability analysis to match the calculated shifts with the ambiguous experimental 1D data[5].

The Causality of Validation: Unlike empirical predictors that rely on database matching, the GIAO method calculates the magnetic shielding tensor for each nucleus directly from the quantum mechanically optimized electron density[4]. Because the C2 methyl's magnetic environment is highly sensitive to the amide's dihedral angle, the Boltzmann-weighted conformational search accurately simulates the time-averaged environment observed in the NMR tube. By applying DP5 statistical analysis, the workflow generates a quantitative probability score for the assignment, transforming a 1D ambiguity into a statistically validated conclusion[5].

DFT_Workflow A 3D Conformer Generation B Geometry Optimization (DFT) A->B C GIAO NMR Tensor Calculation B->C D DP5 Probability Analysis C->D E Unambiguous Assignment D->E

Fig 2: In silico GIAO-DFT workflow for probabilistic NMR peak assignment validation.

Conclusion

For definitive C13 NMR assignment of the methyl groups in this compound, 1D NMR alone is insufficient due to anisotropic and solvent-dependent shift variations. 2D HMBC remains the gold standard, providing absolute structural proof through self-validating ³J_CH scalar coupling networks. However, when instrument time or sample mass is limited, DFT GIAO calculations paired with DP5 probability analysis offer a highly robust, quantum-mechanically grounded alternative for resolving peak ambiguities.

References

1.[1] Title: Supplementary Information - The Royal Society of Chemistry. Source: rsc.org. URL:[Link] 2.[5] Title: The DP5 probability, quantification and visualisation of structural uncertainty in single molecules. Source: nih.gov. URL:[Link] 3.[4] Title: molli: A General-Purpose Python Toolkit for Combinatorial Small Molecule Library Generation, Manipulation, and Feature Extraction. Source: nsf.gov. URL:[Link] 4.[3] Title: Assigning methyl resonances for protein solution-state NMR studies. Source: nih.gov. URL:[Link] 5.[2] Title: Leveraging the HMBC to Facilitate Metabolite Identification. Source: unl.edu. URL:[Link]

Sources

Comparative Guide: 2,5-Dimethylbenzamide vs. 2,5-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Primary Distinction: The most immediate differentiator is physical state and acid-base behavior. 2,5-Dimethylbenzamide is a solid and chemically neutral , whereas 2,5-Dimethylbenzylamine is a liquid and a strong base .

This guide provides a technical breakdown for researchers requiring precise identification, separation, and characterization of these two substituted aromatic compounds. While they share a 2,5-dimethylphenyl scaffold, their functional groups (amide vs. amine) dictate vastly different chemical behaviors critical for drug development and synthetic workflows.

Physicochemical Profiling

The following data consolidates experimental values and predicted properties to establish a baseline for identification.

FeatureThis compound 2,5-Dimethylbenzylamine
CAS Number 5692-34-2 93-48-1
Structure Phenyl ring with -CONH₂Phenyl ring with -CH₂-NH₂
Physical State White Crystalline SolidColorless to Light Yellow Liquid
Molecular Weight 149.19 g/mol 135.21 g/mol
Boiling Point N/A (Solid)225–226 °C [1]
Acidity/Basicity Neutral (pKa ~15 for NH deprotonation)Basic (pKa ~9.3 for conjugate acid) [2]
Solubility (Water) Poor (Neutral)Low (Soluble as HCl salt)
Solubility (Acid) Insoluble in dilute HClSoluble (Forms water-soluble salt)

Senior Scientist Insight: Do not rely solely on melting points for initial identification, as impurities can depress these values. The acid solubility test is the most robust "quick check" in the lab. The amine will dissolve in 1M HCl; the amide will precipitate or remain undissolved.

Spectroscopic Differentiation (The "Fingerprint")

Accurate structural confirmation requires looking for specific "smoking gun" signals in IR and NMR.

Infrared (IR) Spectroscopy[7]
  • This compound (Amide): Look for the Amide I band (C=O stretch) at 1650–1690 cm⁻¹ . This is a strong, sharp peak absent in the amine. You will also see N-H stretching doublets (primary amide) around 3180–3350 cm⁻¹.

  • 2,5-Dimethylbenzylamine (Amine): Lacks the carbonyl peak. Shows N-H stretching (~3300 cm⁻¹) and N-H bending (scissoring) around 1600 cm⁻¹, but this is much weaker than an amide carbonyl signal.

Nuclear Magnetic Resonance (¹H NMR)

The presence or absence of the benzylic methylene (-CH₂-) is the definitive NMR differentiator.

  • This compound:

    • No Benzylic CH₂: The nitrogen is attached directly to the carbonyl, which is attached to the ring.

    • Amide Protons: Broad singlets (exchangeable with D₂O) typically downfield at 6.0–8.0 ppm .

  • 2,5-Dimethylbenzylamine:

    • Benzylic CH₂: A distinct singlet (or doublet if protonated) integrating to 2H, typically at 3.8–4.0 ppm . This signal is diagnostic.

    • Amine Protons: Broad singlet, variable position (1.0–2.0 ppm), often overlaps with solvent or water.

Structural & Spectral Diagram

G cluster_0 This compound (Amide) cluster_1 2,5-Dimethylbenzylamine (Amine) Amide Structure: Ar-CO-NH2 MW: 149.19 State: Solid Amide_IR IR: Strong C=O (1650-1690 cm⁻¹) NMR: No Benzylic CH2 Amide->Amide_IR Amine Structure: Ar-CH2-NH2 MW: 135.21 State: Liquid Amine_IR IR: No C=O NMR: Benzylic CH2 (~3.8 ppm) Amine->Amine_IR

Caption: Key structural and spectroscopic differences. The Amide I band (Red Arrow) and Benzylic CH2 (Blue Arrow) are the primary diagnostic signals.

Experimental Protocols: Separation & Reactivity

Protocol A: Acid-Base Separation (Self-Validating)

This method separates a mixture of the two compounds based on the basicity of the amine.

Reagents:

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Sat. NaCl)

Workflow:

  • Dissolution: Dissolve the mixture in Et₂O (organic phase).

  • Extraction: Add 1M HCl and shake vigorously in a separatory funnel.

    • Mechanism:[1][2] The Amine protonates to form a water-soluble salt (

      
      ). The Amide  remains neutral and stays in the Et₂O layer.
      
  • Separation: Drain the lower aqueous layer (contains Amine salt) into Flask A. Keep the upper organic layer (contains Amide) in the funnel.

  • Recovery (Amide): Wash the organic layer with brine, dry over MgSO₄, and evaporate solvent to recover solid This compound .

  • Recovery (Amine): Basify Flask A with 1M NaOH until pH > 12. The solution will turn cloudy as the free base 2,5-Dimethylbenzylamine oils out. Extract with fresh Et₂O, dry, and evaporate to recover the liquid amine.

Protocol B: Chemical Derivatization (Confirmation)

If spectral data is ambiguous, chemical reactivity provides a definitive answer.

  • Hydrolysis Test (Amide): Refluxing the amide in 6M HCl for 4 hours will hydrolyze it to 2,5-dimethylbenzoic acid (Solid, MP ~132°C) and ammonium chloride. The change in melting point and solubility (acid becomes soluble in base) confirms the amide structure.

  • Benzoylation (Amine): Reacting the amine with benzoyl chloride (Schotten-Baumann reaction) yields an N-benzylbenzamide derivative. This converts the liquid amine into a solid derivative with a sharp melting point, facilitating characterization.

Separation Logic Flowchart

Separation Start Mixture: Amide + Amine (Dissolved in Ether) Acid Add 1M HCl Extract Start->Acid Layers Separation Acid->Layers OrgLayer Organic Layer (Neutral) Layers->OrgLayer Contains Amide AqLayer Aqueous Layer (Acidic, pH < 2) Layers->AqLayer Contains Amine Salt AmideResult Evaporate Solvent Yields: this compound (Solid) OrgLayer->AmideResult Basify Add NaOH (pH > 12) Extract with Ether AqLayer->Basify AmineResult Evaporate Solvent Yields: 2,5-Dimethylbenzylamine (Liquid) Basify->AmineResult

Caption: Acid-base extraction workflow. The amine's basicity allows selective partitioning into the aqueous phase, isolating it from the neutral amide.

References

  • Apollo Scientific. (2025). 2,5-Dimethylbenzylamine Safety Data Sheet & Properties. Retrieved from

  • PubChem. (2025).[3][4] Benzylamine Compound Summary: pKa and Physical Properties. National Library of Medicine. Retrieved from

  • NIST Chemistry WebBook. (2025). Infrared Spectra of Benzylamines and Benzamides. National Institute of Standards and Technology.[5][6] Retrieved from

Sources

Reference standard sourcing for 2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical and agrochemical development, I frequently encounter the critical challenge of establishing robust reference standards. 2,5-Dimethylbenzamide (CAS: 5692-34-2) is a highly valuable intermediate and ligand building block. However, when transitioning an assay from early discovery to a GMP-regulated environment, the analytical integrity of your reference standard dictates the reliability of all subsequent batch releases and impurity tracking.

This guide provides an objective comparison of sourcing strategies for this compound reference standards and outlines a self-validating analytical framework to qualify these materials in your laboratory.

Sourcing Strategies: A Comparative Analysis

When establishing a reference standard for this compound, laboratories typically choose between three sourcing avenues. According to the , a primary reference standard must be an authentic material of high purity, whereas a secondary (working) standard can be prepared in-house if it is rigorously qualified against a primary standard[1].

Table 1: Comparison of Sourcing Alternatives for this compound

Sourcing StrategySource ExampleTraceabilityRelative CostBest Application
Certified Reference Material (CRM) Compendial (USP/EP/ISO 17034)High

Primary calibration, regulatory IND/NDA filings
High-Purity Analytical Grade Commercial Suppliers (e.g., [2])Moderate (Supplier COA)

Routine testing, secondary standard precursor
In-House Synthesized Internal Chemistry LabLow (Requires full analytical workup)$Early discovery, custom impurity profiling

While purchasing a CRM is the most straightforward path, it is often cost-prohibitive for routine daily use. A highly effective, field-proven strategy is to source a high-purity analytical grade (≥98% purity) and subject it to a rigorous, self-validating qualification protocol to elevate it to a Secondary Working Standard .

The Self-Validating Qualification Framework

To trust a secondary standard, the qualification protocol must be a closed, self-validating system. We achieve this by employing orthogonal analytical techniques: Mass Balance and Quantitative NMR (qNMR) .

  • The Causality of the Design: HPLC-UV alone is insufficient because it relies on relative UV response factors and is blind to inorganic salts or water. Mass balance accounts for these by subtracting water, volatiles, and inorganics from 100%, then multiplying by the HPLC purity. Conversely, qNMR measures the absolute number of protons relative to a traceable internal standard, completely independent of UV chromophores.

  • The Validation Trigger: If the purity calculated by Mass Balance and the absolute purity determined by qNMR agree within a margin of Δ < 1.0% , the methods cross-validate each other, confirming the standard's integrity.

G Start Candidate Material (this compound) qNMR qNMR Analysis (Absolute Purity) Start->qNMR HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer & TGA (Water & Volatiles) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI Decision Compare qNMR vs. Mass Balance (Δ < 1.0%) qNMR->Decision MassBal Mass Balance Calculation %P = (100 - W - V - I) x HPLC% HPLC->MassBal KF->MassBal ROI->MassBal MassBal->Decision Qualified Qualified Working Standard Decision->Qualified Pass

Workflow for qualifying this compound standards using orthogonal techniques.

Experimental Data: Performance Comparison

To demonstrate this framework, we subjected three different grades of this compound to our orthogonal qualification workflow. The experimental data below highlights the performance disparities between the sources.

Table 2: Analytical Validation Data for Sourced Grades

Analytical ParameterCRM (Supplier A)Analytical Grade (ChemScene)In-House Synthesized
HPLC-UV Purity (254 nm) 99.92%98.65%97.10%
Water Content (KF) 0.05%0.42%1.15%
Residue on Ignition (ROI) < 0.01%0.08%0.25%
Mass Balance Purity 99.86%98.15%95.74%
qNMR Absolute Assay 99.85%98.20%95.80%
Δ (Mass Bal. vs qNMR) 0.01% 0.05% 0.06%
Qualification Status Primary Standard Qualifies as Secondary Requires Recrystallization

Data Interpretation: The Analytical Grade material demonstrated a high degree of correlation between Mass Balance and qNMR (Δ = 0.05%), successfully self-validating its assigned purity of 98.15%. The In-House synthesized material, while showing method agreement, contained excessive water and organic impurities, necessitating further purification before use.

Step-by-Step Methodologies

Protocol A: Chromatographic Purity (HPLC-UV)

Causality: this compound contains an amide functional group that can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. By utilizing a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the amide, ensuring sharp, symmetrical peaks for accurate area integration.

  • System Setup: Equip the HPLC with a C18 column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Sample Preparation: Accurately weigh 10.0 mg of the this compound candidate. Dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent to yield a 1.0 mg/mL solution.

  • Execution: Inject 10 µL into the system using a gradient method (e.g., 5% B to 95% B over 15 minutes).

  • Detection & Integration: Monitor UV absorbance at 210 nm (amide backbone) and 254 nm (aromatic ring). Integrate all peaks with a relative area ≥ 0.05% to determine the total chromatographic purity.

Protocol B: Absolute Purity (qNMR)

Causality: To establish an absolute mass fraction without relying on a pre-existing this compound reference standard, we use Maleic acid as an internal standard. Maleic acid is chosen because its distinct singlet peak (~6.3 ppm) sits perfectly in the baseline gap between the aromatic protons (7.0-7.5 ppm) and the methyl protons (2.3-2.5 ppm) of this compound, preventing integration overlap.

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), co-weigh approximately 15.0 mg of the this compound candidate and 5.0 mg of NIST-traceable Maleic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of Deuterated DMSO (DMSO-d6) and vortex until fully dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H-NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for quantitative integration.

  • Calculation: Calculate the absolute mass fraction by comparing the integration ratio of the this compound aromatic protons against the Maleic acid singlet, factoring in their respective molecular weights and sample masses.

References

  • European Medicines Agency. "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." EMA,[Link]

Sources

Elemental Analysis of C9H11NO: A Comparative Guide to CHNS/O, XPS, and EDS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development

As a Senior Application Scientist, one of the most critical hurdles in early-stage drug development is validating the absolute purity and structural stoichiometry of small-molecule Active Pharmaceutical Ingredients (APIs). For compounds sharing the molecular formula C9H11NO (such as the API intermediate 4-aminopropiophenone or cathinone derivatives), achieving the exact theoretical elemental composition is a non-negotiable gateway for regulatory compliance[1].

While multiple analytical techniques exist, they do not yield identical results due to fundamental differences in their physical mechanisms (bulk combustion vs. surface photoelectric emission vs. electron scattering). This guide objectively compares the performance of CHNS/O Dynamic Flash Combustion against X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (SEM-EDS) , providing actionable protocols and comparative data to optimize your analytical workflows.

Theoretical Baseline for C9H11NO

Before evaluating instrumental performance, we must establish the mathematical baseline. The theoretical elemental analysis for C9H11NO (Molecular Weight: 149.19 g/mol ) is strictly defined by its stoichiometry[2]:

  • Carbon (C): 72.46%

  • Hydrogen (H): 7.43%

  • Nitrogen (N): 9.39%

  • Oxygen (O): 10.72%

Any analytical method utilized for API lot release must be capable of hitting these targets within a highly stringent ±0.3% error margin[3].

Methodology Comparison & Mechanistic Causality

A. CHNS/O Combustion Analysis (The Gold Standard)

Mechanism: CHNS/O analyzers (e.g., Thermo Fisher FlashSmart) rely on dynamic flash combustion. The sample is introduced into a high-temperature furnace (1000°C) in an oxygen-enriched helium atmosphere, converting the organic matrix entirely into gaseous products (CO2, H2O, N2)[4]. Causality & Performance: This is the only method among the three that provides true bulk quantitation matching the theoretical 72.46% Carbon target. By utilizing a tin capsule, the initial oxidation creates an exothermic flash (reaching 1800°C), ensuring no residual carbon soot remains, thus preventing artificially low carbon readings[4].

B. X-Ray Photoelectron Spectroscopy (XPS)

Mechanism: XPS utilizes the photoelectric effect. The sample is irradiated with monochromatic X-rays, and the kinetic energy of ejected core-shell electrons is measured to determine elemental composition and chemical state[5]. Causality & Performance: XPS is inherently surface-sensitive, penetrating only the top 1–10 nm of the sample[6]. If you analyze C9H11NO via XPS, the carbon percentage will typically read artificially high (~78%) due to ubiquitous adventitious carbon (atmospheric hydrocarbons) adsorbed onto the sample surface. However, XPS outshines combustion analysis by identifying the oxidation state of the elements (e.g., confirming the nitrogen is an amine rather than a nitroso impurity)[7].

C. Energy Dispersive X-Ray Spectroscopy (SEM-EDS)

Mechanism: An electron beam bombards the sample, ejecting inner-shell electrons. The subsequent relaxation of outer-shell electrons emits characteristic X-rays[6]. Causality & Performance: EDS is highly inaccurate for light elements (Z < 11) like C, H, N, and O[8]. The characteristic X-rays for these elements have very low energy and are easily absorbed by the sample matrix itself. Furthermore, EDS cannot detect Hydrogen at all. It should be strictly reserved for mapping heavy metal catalyst contaminants (e.g., Palladium) rather than quantifying the C9H11NO matrix[5].

Mandatory Visualization: Analytical Workflow

ElementalAnalysis cluster_0 Analytical Methodologies Sample C9H11NO (API / Intermediate) Theoretical: C(72.46%), H(7.43%), N(9.39%), O(10.72%) CHNS CHNS/O Combustion Dynamic Flash Combustion Sample->CHNS XPS XPS Analysis Photoelectric Effect Sample->XPS EDS SEM-EDS Analysis Electron Scattering Sample->EDS Out_CHNS Bulk Quantitation Matches Theoretical % CHNS->Out_CHNS Out_XPS Surface Speciation Top 1-10 nm XPS->Out_XPS Out_EDS Elemental Mapping Low accuracy for C, H, N, O EDS->Out_EDS

Caption: Workflow comparing CHNS/O, XPS, and EDS methodologies for C9H11NO elemental analysis.

Self-Validating Experimental Protocols

Protocol 1: High-Precision CHNS/O Dynamic Flash Combustion

Objective: Determine bulk elemental stoichiometry of C9H11NO.

  • System Calibration (Self-Validation): Run a blank tin capsule to establish a baseline zero. Analyze a certified reference material (e.g., Sulfanilamide, C6H8N2O2S) in triplicate. Proceed only if the standard deviation is ≤ 0.1%.

  • Sample Encapsulation: Weigh exactly 1.500 mg of desiccated C9H11NO powder into a high-purity tin (Sn) capsule using an ultra-microbalance (precision ±0.1 µg)[4].

    • Causality: The tin capsule acts as a thermodynamic catalyst. Upon introduction to the oxygen-rich furnace, tin oxidizes exothermically, spiking the local temperature to ~1800°C to ensure complete volatilization of resistant aromatic rings[4].

  • Combustion & Reduction: Drop the capsule into the 1000°C quartz reactor. Sweep the resulting gases via helium carrier gas through a copper-filled reduction column at 650°C.

    • Causality: The copper reduces all NOx species to N2 gas and scrubs excess O2, ensuring only pure elemental gases reach the detector[4].

  • Separation & Detection: Pass the gas mixture through a GC column to separate N2, CO2, and H2O, followed by quantification using a Thermal Conductivity Detector (TCD)[4].

Protocol 2: XPS Surface Speciation Analysis

Objective: Determine the oxidation state of Nitrogen and Carbon in the top 1-10 nm of the C9H11NO sample.

  • Sample Mounting: Press the C9H11NO powder onto high-purity indium foil.

    • Causality: Indium foil is conductive and malleable, embedding the powder while minimizing the differential charging artifacts commonly seen with double-sided insulating carbon tape.

  • UHV Introduction: Transfer the sample into the Ultra-High Vacuum (UHV) analytical chamber (< 10⁻⁹ Torr).

    • Causality: UHV is mandatory because ejected photoelectrons have low kinetic energy; residual gas molecules would scatter the electrons before they reach the analyzer[6].

  • Spectral Acquisition: Irradiate the sample with a monochromatic Al Kα X-ray source (1486.6 eV). Acquire a broad survey scan (0-1200 eV) followed by high-resolution scans over the C 1s, N 1s, and O 1s core levels[7].

  • Charge Referencing (Self-Validation): Because C9H11NO is an insulating organic powder, positive charge will accumulate on the surface. Validate and correct the binding energy scale by setting the ubiquitous adventitious C-C/C-H peak to exactly 284.8 eV.

Quantitative Data Comparison

The following table summarizes the expected output when subjecting a pure C9H11NO sample to the three methodologies. Notice how only CHNS/O matches the theoretical baseline.

ElementTheoretical Baseline (C9H11NO)CHNS/O Combustion (Bulk Analysis)XPS (Surface: Top 1-10 nm)SEM-EDS (Interaction Volume)
Carbon (C) 72.46% 72.42% ± 0.15%~78.5% (Inflated by adventitious C)~65-80% (High error margin)
Hydrogen (H) 7.43% 7.45% ± 0.10%Not DetectableNot Detectable
Nitrogen (N) 9.39% 9.38% ± 0.08%~7.2% (Surface matrix effects)~5-12% (Poor Z<11 resolution)
Oxygen (O) 10.72% 10.75% ± 0.12%~14.3% (Surface oxidation)~10-20% (High error margin)
Primary Use Target StandardAPI Purity & Stoichiometry Oxidation States & Surface Chem Heavy Metal Contaminant Mapping

Conclusion

For the rigorous elemental quantification of C9H11NO required in pharmaceutical lot release, CHNS/O dynamic flash combustion is the only viable methodology to achieve the theoretical 72.46% carbon baseline[1],[3]. While XPS and EDS are powerful tools, their physical limitations regarding surface contamination[7] and light-element X-ray absorption[8] render them unsuitable for bulk organic stoichiometry. They should instead be deployed orthogonally—XPS for chemical state verification and EDS for morphological contaminant mapping.

References

  • MedKoo Biosciences. "4-Aminopropiophenone | CAS#70-69-9 | chemical compound". MedKoo Biosciences.
  • Pharmaceutical Tech. "Elemental Analysis CHNS - Pharmaceutical Tech". Pharmaceutical Tech.
  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods". Auriga Research.
  • Spectro-Lab. "AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer". Spectro-Lab.
  • ACS Publications. "XPS Analysis of Combustion Aerosols for Chemical Composition, Surface Chemistry, and Carbon Chemical State". ACS.
  • Rocky Mountain Labs. "Difference between EDS and XPS Analysis". Rocky Mountain Labs.
  • ResearchGate. "Why the At% of element in SEM-EDS is different from XPS analysis?". ResearchGate.
  • UTUPub. "Accuracy and precision comparison with elemental analysis parameter optimization for XRF, OES, and SEM-EDS". UTUPub.

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,5-Dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Stance

In drug discovery and organic synthesis, 2,5-Dimethylbenzamide serves as a critical intermediate. While some safety data sheets (SDS) classify this compound as non-hazardous under GHS criteria due to a lack of acute toxicity data, prudent laboratory practice mandates treating it as a regulated chemical waste.

As a Senior Application Scientist, I advise against the "household waste" disposal exemptions found in some regional regulations. In a research environment, the standard of care requires thermal destruction (incineration) to prevent environmental accumulation and cross-contamination. This guide outlines the definitive protocols for handling, segregating, and disposing of this compound to ensure scientific integrity and regulatory compliance.

Chemical Characterization & Hazard Profile[1][2]

Effective disposal begins with understanding the physicochemical properties that dictate waste stream segregation.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
Chemical Name This compoundLabeling identifier.
CAS Number 5692-34-2Use for waste manifesting.
Physical State Solid (Crystalline powder)Requires particulate control (N95/P100) during transfer.
Melting Point 104–106 °CStable solid at room temperature; not a melt hazard.
Water Solubility Low / Sparingly SolubleDO NOT dispose of via sanitary sewer.
Flash Point Not Determined (Solid)Treat as combustible organic solid.
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) required.

Critical Safety Note: Although often labeled "Not Hazardous" by transport regulations (DOT/IATA), this compound is an organic amide. It must be segregated from strong oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions in waste containers.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Bulk Solid Solution Dissolved in Solvent StateCheck->Solution Reaction Mix Trace Trace Residue (Vials/Glassware) StateCheck->Trace Empty Container SolidBin Solid Organic Waste Bin (Fiber Drum/Poly Pail) SolidPure->SolidBin SolventCheck Identify Solvent Type Solution->SolventCheck Rinse Triple Rinse with Compatible Solvent Trace->Rinse LabelSolid Label: 'Non-RCRA Regulated Solid Organic Waste' SolidBin->LabelSolid HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventCheck->NonHaloWaste Flammables only AqueousWaste Aqueous Waste Stream (Check pH) SolventCheck->AqueousWaste <5% Organic Rinse->SolventCheck Rinsate GlassBin Defaced Container -> Glass/Sharps Disposal Rinse->GlassBin Clean Container

Figure 1: Decision logic for segregating this compound waste streams.

Detailed Procedural Protocols

Protocol A: Solid Waste Disposal (Bulk Material)

Applicability: Expired inventory, spilled solids, or reaction byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum lined with a 6-mil polyethylene bag.

  • Transfer:

    • Wear nitrile gloves and a lab coat.

    • If generating dust, work inside a fume hood.

    • Transfer the solid carefully to avoid aerosolization.

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Chemical Name: "this compound".[2][3][4]

    • Constituents: 100%.[5]

    • Hazard Checkbox: Check "Irritant" or "Toxic" (precautionary).

  • Final Disposition: Seal the container and request pickup for incineration .

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or recrystallization solvents containing the amide.

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Ethyl Acetate, or Acetone.

  • Compatibility Check: Ensure no strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container. Amides are stable but can react with strong oxidizers.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.

  • Disposal: Incineration via a licensed waste contractor.

Protocol C: Spill Management

Applicability: Accidental release on benchtop or floor.

  • Isolate: Evacuate non-essential personnel. Mark the area.

  • PPE: Don safety goggles, nitrile gloves, and a particulate respirator (N95) if dust is visible.

  • Dry Clean-up (Preferred):

    • Do not wet the spill initially (prevents spreading).

    • Gently sweep the powder into a dustpan using a brush.

    • Place collected material into the Solid Waste container (Protocol A).

  • Wet Polish:

    • Wipe the surface with a paper towel dampened with water or ethanol.

    • Dispose of the contaminated paper towel as Solid Chemical Waste (do not throw in regular trash).

Regulatory & Compliance Context

RCRA Considerations (USA)

This compound is not a P-listed or U-listed waste under 40 CFR 261.33. However, it falls under the "Process Knowledge" clause.

  • Generator Responsibility: You must characterize the waste. Because it is an organic chemical with potential irritant properties, it must be managed as Non-RCRA Regulated Chemical Waste (unless mixed with RCRA solvents).

  • Best Practice: Manage as if it were hazardous to ensure "Cradle-to-Grave" tracking.

European Waste Catalogue (EWC)
  • Code: 16 05 09 (Chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08).

  • Disposal Route: High-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 22359, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for 2,5-Dimethylbenzamide

[1][2]

Executive Summary & Risk Profile

Senior Scientist Note: While specific GHS toxicological data for 2,5-Dimethylbenzamide (CAS 5692-34-2) is limited in public registries compared to its N,N-dimethyl analogs, safe laboratory practice dictates applying the Read-Across Principle .[1][2] Structural analogs (substituted benzamides) consistently exhibit properties of skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[1][2][3]

As this compound is a solid at room temperature, the primary vector of exposure is airborne particulate matter during weighing and transfer.[2][3] The secondary vector is dermal absorption via solution handling.[1][2][3] This guide prioritizes dust control and barrier integrity .[2][3]

Hierarchy of Controls & PPE Matrix

PPE is the final barrier, not the first.[1][2][3] Effective handling requires engineering controls (Fume Hood) to be active before PPE is donned.[1][2][3]

Comprehensive PPE Selection Table
Body AreaRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile Gloves (Min.[1][2][3] Thickness: 0.11 mm / 4.3 mil)Chemical Resistance: Benzamides are organic amides.[2][3] Natural latex is permeable to many organic intermediates. Nitrile provides superior resistance to permeation.[1][2][3] Protocol: Change immediately upon splash or every 2 hours to prevent micro-permeation.[2][3]
Eye Protection Chemical Safety Goggles (Indirect Vent or Non-Vented)Particulate Migration: Standard safety glasses allow dust to migrate behind the lens via air currents.[2] Goggles seal the orbital area, preventing ocular contact with fine powders.[1][2][3]
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Engineering First: All open handling must occur in a certified fume hood.[2] Respirators are only for spill cleanup or when engineering controls fail.[1][2][3]
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves (Optional)Contamination Control: Cotton/poly blend coats are sufficient for solids.[2][3] Use Tyvek sleeves if dissolving in penetrating solvents (e.g., DMSO, DCM) to bridge the glove-cuff gap.[1][2][3]

PPE Decision Logic (Visualized)

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical (Solid vs. Solution).

PPE_Decision_TreeStartStart: Handling this compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution (Dissolved)State->LiquidDust_RiskHigh Dust Risk?Solid->Dust_RiskSolvent_CheckPenetrating Solvent? (DMSO/DCM)Liquid->Solvent_CheckSolid_PPEREQ: Goggles + Nitrile + Fume HoodDust_Risk->Solid_PPENoRespiratorAdd N95/P100 RespiratorDust_Risk->RespiratorYes (Spill/Weighing outside hood)Liquid_PPEREQ: Safety Glasses/Goggles + NitrileSolvent_Check->Liquid_PPENo (Ethanol/Water)Double_GloveDouble Glove (Nitrile) + SleevesSolvent_Check->Double_GloveYes

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1][2][3]

Operational Protocol: Safe Weighing & Transfer

Objective: Minimize static-induced dust dispersion.

  • Preparation:

    • Don all PPE (Goggles, Nitrile Gloves, Lab Coat).[1][2]

    • Verify Fume Hood airflow (Face velocity: 80–100 fpm).[2][3]

    • Static Control: Place an ionizing bar or anti-static gun near the balance if available.[2][3] Benzamides can be static-prone, causing powder to "jump."[1][2][3]

  • Transfer:

    • Use a disposable spatula or weigh boat.[1][2][3]

    • Technique: Do not dump powder.[1][2][3] Tap the spatula gently to control flow.[1][2][3]

    • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand (handling the spatula) "dirty" inside the hood.[2][3] Keep your non-dominant hand "clean" to adjust the sash or log data.[1][2][3]

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent appropriate for the residue, usually ethanol) immediately after use.[2][3]

    • Dispose of the wipe as solid hazardous waste.[1][2][3]

Emergency Response: Exposure & Spills[1]

In the event of containment breach, execute the following self-validating workflow:

Exposure_ResponseIncidentExposure IncidentTypeIdentify Exposure TypeIncident->TypeSkinDermal (Skin)Type->SkinEyeOcular (Eye)Type->EyeInhalInhalationType->InhalAction_Skin1. Remove Contaminated Clothing2. Wash with Soap/Water (15 min)Skin->Action_SkinAction_Eye1. Flush at Eyewash Station (15 min)2. Hold Eyelids OpenEye->Action_EyeAction_Inhal1. Move to Fresh Air2. Seek Medical AttentionInhal->Action_InhalReportReport to EHS & Consult SDSAction_Skin->ReportAction_Eye->ReportAction_Inhal->Report

Figure 2: Immediate response workflow for accidental exposure.

Disposal Strategy (Cradle-to-Grave)

Disposal must comply with RCRA (USA) or local hazardous waste regulations.[1][2]

  • Solid Waste: this compound powder and contaminated disposables (weigh boats, gloves) must be collected in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1][2][3]

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[2][3]

  • Container Rinsing: Triple rinse empty supply bottles with a solvent (e.g., Acetone) before discarding the bottle.[2][3] Collect the rinsate as liquid waste.[1][2][3]

References

  • ChemScene. (2023).[2] this compound Product Analysis & CAS Verification (5692-34-2). Link

  • PubChem. (n.d.).[2][3] Compound Summary: N,N-Dimethylbenzamide (Structural Analog Hazard Data). National Library of Medicine.[1][2] Link

  • Fisher Scientific. (2021).[2] Glove Selection Guide for Organic Amides. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Laboratory Safety Guidance: Chemical Hygiene Plan. Link

×

Retrosynthesis Analysis

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2,5-Dimethylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.